6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-3-8-5-1-2-9-10(5)6(4)11/h1-3,9H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHVYNKPYOEURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=C(C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one synthesis pathway
An In-Depth Technical Guide to the Synthesis of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their potent biological activities, particularly as protein kinase inhibitors in targeted cancer therapy.[1][2] This guide provides a comprehensive, in-depth exploration of the primary synthesis pathway for a key derivative, 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one. We will dissect the synthesis from a mechanistic perspective, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals, providing detailed, self-validating protocols and a robust theoretical framework grounded in authoritative references.
Strategic Overview: Retrosynthetic Analysis
To logically devise a synthesis, we begin by conceptually deconstructing the target molecule. The core pyrazolo[1,5-a]pyrimidine bicycle suggests a convergent synthesis strategy involving the fusion of a pyrazole ring with a pyrimidine ring. The most established and efficient method for this class of heterocycles is the cyclocondensation of a 5-aminopyrazole with a suitable three-carbon (C3) dielectrophilic partner.[1][3]
For our target, 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one, the retrosynthetic disconnection points logically to 3-aminopyrazole (which exists in tautomeric equilibrium with 5-aminopyrazole) and an activated cyanoacetic acid derivative, such as ethyl cyanoacetate. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Part I: Synthesis of the Key Precursor – 3-Aminopyrazole
The cornerstone of our synthesis is the 3-aminopyrazole ring. While commercially available, understanding its synthesis provides deeper insight and the flexibility to produce substituted analogs. The most prevalent and reliable method involves the condensation of a hydrazine with a β-ketonitrile.
Mechanistic Rationale
This reaction is a classic example of heterocyclic ring formation. It proceeds in two distinct, sequential steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This intramolecular cyclization, followed by tautomerization, yields the final aromatic 5-aminopyrazole product.
The use of hydrazine hydrate with a simple β-ketonitrile like 3-oxopropanenitrile (cyanoacetaldehyde) is the most direct route.
Detailed Experimental Protocol: Synthesis of 3-Aminopyrazole
This protocol is adapted from established methodologies for the condensation of β-ketonitriles with hydrazine.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cyanoacetaldehyde dimethyl acetal | 117.15 | 11.7 g | 0.10 | Starting Material |
| Hydrochloric Acid (2 M) | 36.46 | 100 mL | 0.20 | For hydrolysis |
| Hydrazine Hydrate (~64%) | 50.06 | 6.3 mL | ~0.13 | Nucleophile |
| Ethanol | 46.07 | 150 mL | - | Solvent |
| Sodium Hydroxide | 40.00 | As needed | - | For neutralization |
Procedure:
-
Hydrolysis of Acetal: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyanoacetaldehyde dimethyl acetal (11.7 g, 0.10 mol) in 100 mL of 2 M hydrochloric acid.
-
Stir the solution at room temperature for 2-3 hours to ensure complete hydrolysis to cyanoacetaldehyde. The reaction can be monitored by TLC.
-
Neutralization: Carefully cool the flask in an ice bath and neutralize the solution by the slow, portion-wise addition of solid sodium hydroxide until the pH is approximately 7. Maintain the temperature below 10 °C during this process.
-
Condensation Reaction: To the neutralized aqueous solution of crude cyanoacetaldehyde, add ethanol (50 mL) followed by the dropwise addition of hydrazine hydrate (6.3 mL, ~0.13 mol) via a dropping funnel.
-
Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 4 hours.
-
Isolation: After reflux, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
Collect the resulting solid by vacuum filtration, wash with a small amount of cold water, and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 3-aminopyrazole as a crystalline solid. Dry the final product under vacuum.
Part II: The Core Cyclocondensation for 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
This is the key bond-forming cascade that constructs the target bicyclic system. The reaction leverages the binucleophilic nature of 3-aminopyrazole, which reacts with the two electrophilic centers of ethyl cyanoacetate.[4][5]
Mechanism and Causality of Experimental Choices
The formation of the pyrazolo[1,5-a]pyrimidine ring system from 3-aminopyrazole and ethyl cyanoacetate is a regioselective process.
Caption: Mechanistic workflow for the cyclocondensation reaction.
Reaction Pathway:
-
Initial Nucleophilic Attack: The reaction is typically conducted in the presence of a base (e.g., sodium ethoxide) or under thermal conditions in a high-boiling solvent like acetic acid. The more nucleophilic ring nitrogen (N1) of the 3-aminopyrazole attacks the electrophilic carbonyl carbon of ethyl cyanoacetate.[3] This forms an initial amide-like adduct.
-
Intramolecular Cyclization: The exocyclic amino group (-NH2) at the C3 position then acts as the second nucleophile, attacking the electrophilic carbon of the nitrile group. This step forms the six-membered pyrimidine ring.
-
Condensation/Aromatization: The cyclized intermediate subsequently eliminates a molecule of ethanol and undergoes tautomerization to yield the stable, aromatic 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one.
Choice of Solvent and Catalyst: The use of a high-boiling polar solvent such as glacial acetic acid or ethanol is common. Acetic acid can act as both a solvent and a catalyst, protonating the carbonyl and nitrile groups to increase their electrophilicity.[3] Basic conditions, using a base like sodium ethoxide, deprotonate the pyrazole ring nitrogen, enhancing its nucleophilicity for the initial attack.
Detailed Experimental Protocol: Synthesis of the Target Compound
This protocol is based on the well-established cyclocondensation reaction between aminopyrazoles and β-ketoesters or their equivalents.[3][6]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Aminopyrazole | 83.09 | 8.3 g | 0.10 | Precursor from Part I |
| Ethyl Cyanoacetate | 113.12 | 12.4 g (11.2 mL) | 0.11 | C3 Synthon |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent & Catalyst |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 3-aminopyrazole (8.3 g, 0.10 mol) in glacial acetic acid (100 mL).
-
Add ethyl cyanoacetate (11.2 mL, 0.11 mol) to the suspension.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 118 °C) with continuous stirring.
-
Maintain the reflux for 6-8 hours. The reaction progress can be monitored by TLC (thin-layer chromatography), observing the consumption of the starting materials.
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If not, the volume of acetic acid can be reduced under reduced pressure, and the residue can be triturated with diethyl ether or cold water to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the final product, 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one, in a vacuum oven at 60-70 °C to a constant weight.
Purification and Characterization
The purity of the final compound is paramount for its intended use in research and development.
-
Purification: For most applications, the product obtained after filtration and washing is of sufficient purity. However, for obtaining analytically pure samples, recrystallization from a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or a DMF/water mixture is recommended.
-
Characterization: The structure of the synthesized compound must be unequivocally confirmed using standard analytical techniques.
Expected Analytical Data:
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C (Decomposition is common for this class) |
| ¹H NMR (DMSO-d₆) | δ ~10.5-11.5 (br s, 1H, NH), δ ~7.8-8.0 (d, 1H, H5), δ ~6.5-7.0 (br s, 2H, NH₂), δ ~5.8-6.0 (d, 1H, H2) |
| ¹³C NMR (DMSO-d₆) | δ ~160 (C=O), δ ~155 (C3a), δ ~150 (C5), δ ~140 (C7), δ ~95 (C6), δ ~90 (C2) |
| Mass Spec (ESI+) | m/z = 151.06 [M+H]⁺ for C₆H₆N₄O |
Conclusion
The synthesis of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one is a robust and high-yielding process rooted in fundamental principles of heterocyclic chemistry. The key transformation—a regioselective cyclocondensation between 3-aminopyrazole and ethyl cyanoacetate—provides a direct and efficient route to this valuable scaffold. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can confidently reproduce this synthesis and adapt it for the creation of diverse analog libraries, furthering the exploration of this important chemical class in drug discovery.
References
-
Baraldi, P. G., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]
-
Castillo, J. C., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Source document, URL not available in snippet].
-
Hasaninejad, A., & Firoozi, Z. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Anand, D., et al. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Source document, URL not available in snippet].
-
Abdel-Wahab, B. F., et al. (2021). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. Available at: [Link]
-
Singh, P. P., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]
-
Kaur, H., et al. (2018). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Wang, Z., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]
-
Wang, Z., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
The following technical guide details the physicochemical properties, synthetic pathways, and experimental characterization of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one .
Executive Summary
6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS: Derivative of 57489-79-9) represents a critical bicyclic heterocyclic scaffold in medicinal chemistry. Structurally functioning as a purine isostere, it serves as a primary pharmacophore in the development of ATP-competitive kinase inhibitors (e.g., CDK, CK2, and VEGFR inhibitors). Its unique 6-amino substitution provides a versatile "handle" for amide coupling or reductive amination, enabling the construction of extended structure-activity relationship (SAR) libraries. This guide provides a comprehensive analysis of its tautomeric behavior, solubility profile, and synthetic protocols.
Chemical Identity & Structural Dynamics[1]
The molecule consists of a fused pyrazole and pyrimidine ring system.[1][2][3][4][5][6] The "7(1H)-one" designation indicates a carbonyl at position 7 and a proton at nitrogen-1, although the compound exists in a dynamic tautomeric equilibrium.
Tautomeric Equilibrium
Understanding the tautomerism is vital for docking studies and solubility prediction. In the solid state and polar aprotic solvents (DMSO), the keto-amine (A) form typically predominates over the enol-imine (B) form due to the stability of the amide-like resonance in the pyrimidine ring.
Figure 1: Tautomeric equilibrium between the 7-keto (1H) and 7-hydroxy forms. The keto form is generally the relevant species for solution-phase chemistry and biological binding.
Physicochemical Profile
The 6-amino group significantly alters the electronic landscape of the parent scaffold, introducing a weak basic center while maintaining the acidity of the N1 proton.
Key Properties Table
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₆H₆N₄O | |
| Molecular Weight | 150.14 g/mol | |
| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation/storage. |
| Melting Point | > 280 °C (Decomposes) | High lattice energy due to intermolecular H-bonding. |
| Solubility (Water) | Low (< 0.5 mg/mL) | Planar stacking reduces aqueous solubility. |
| Solubility (DMSO) | High (> 50 mg/mL) | Preferred solvent for stock solutions. |
| pKa (Acidic) | ~6.5 - 7.5 (N1-H) | The amide-like proton is acidic. |
| pKa (Basic) | ~2.5 - 3.5 (C6-NH₂) | Weakly basic due to electron-deficient pyrimidine ring. |
| LogP (Predicted) | -0.6 to -0.2 | Relatively polar scaffold. |
| H-Bond Donors | 3 (N1-H, NH₂ x2) | |
| H-Bond Acceptors | 3 (N4, O7, N-pyrazole) |
Solubility & Formulation Implications
The molecule exhibits "brick-dust" properties—high crystallinity and low aqueous solubility.
-
pH Dependence: Solubility increases significantly at pH > 8 (deprotonation of N1) and pH < 2 (protonation of N4/NH₂).
-
Dissolution Strategy: For biological assays, dissolve in 100% DMSO to 10-20 mM, then dilute into aqueous buffer. Avoid freeze-thaw cycles which may induce precipitation.
Synthetic Methodology
Direct synthesis of the 6-amino derivative is best achieved via nitration of the parent 7-one followed by reduction. This route avoids the instability associated with 2-aminomalonate precursors.
Synthetic Workflow
Figure 2: Step-wise synthetic route from commercially available aminopyrazoles to the 6-amino target.
Detailed Experimental Protocol
Step 1: Nitration of Pyrazolo[1,5-a]pyrimidin-7(1H)-one
-
Preparation: Dissolve pyrazolo[1,5-a]pyrimidin-7(1H)-one (1.0 eq) in concentrated sulfuric acid (H₂SO₄, 5 mL/mmol) at 0°C.
-
Addition: Dropwise add fuming nitric acid (HNO₃, 1.1 eq) while maintaining internal temperature < 10°C.
-
Reaction: Stir at 0°C for 30 min, then allow to warm to room temperature (RT) for 2 hours. Monitor by LC-MS (Appearance of M+45 peak).
-
Workup: Pour the reaction mixture onto crushed ice. The 6-nitro derivative will precipitate as a yellow solid.
-
Isolation: Filter, wash with cold water until neutral pH, and dry under vacuum.
Step 2: Reduction to 6-Amino Derivative
-
Setup: Suspend the 6-nitro intermediate (1.0 eq) in Methanol/THF (1:1).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure) at RT for 4-6 hours. Alternatively, use Fe powder (5 eq) in Acetic Acid/Ethanol at 60°C for 2 hours if halogen substituents are present (to avoid dehalogenation).
-
Purification: Filter through Celite to remove catalyst. Concentrate the filtrate.
-
Crystallization: Recrystallize from Ethanol/Water to obtain the 6-amino compound as an off-white solid.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
NMR Spectroscopy (DMSO-d₆)
-
¹H NMR:
-
δ 11.5 - 12.5 ppm (br s, 1H): N1-H (Amide proton).
-
δ 8.0 - 8.5 ppm (s, 1H): C5-H (Pyrimidine ring proton, deshielded).
-
δ 7.8 ppm (d, 1H): C2-H (Pyrazole proton).
-
δ 6.0 ppm (d, 1H): C3-H (Pyrazole proton).
-
δ 4.5 - 5.5 ppm (br s, 2H): C6-NH₂ (Amino protons, exchangeable with D₂O).
-
Mass Spectrometry
-
ESI-MS: Positive mode [M+H]⁺ = 151.1.
-
Fragmentation: Loss of NH₃ (M-17) is a common fragmentation pathway in MS/MS.
References
-
Synthesis and Tautomerism: Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infect. Dis. 2021, 7, 2, 274–289. Link
-
CK2 Inhibition: 6-(Tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Pharmaceuticals 2022, 15(12), 1530. Link
-
Scaffold Properties: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Adv., 2021, 11, 1287–1302. Link
-
Nitration Protocols: 6-Nitroazolo[1,5-a]pyrimidin-7(4H)-ones as Antidiabetic Agents.[7] Arch. Pharm. (Weinheim) 2017, 350, 12. Link
-
General Physicochemical Data: PubChem Compound Summary for Pyrazolo[1,5-a]pyrimidin-7-ol. National Center for Biotechnology Information. Link
Sources
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- 2. tsijournals.com [tsijournals.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 6-Nitroazolo[1,5-a]pyrimidin-7(4H)-ones as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Pyrazolo[1,5-a]pyrimidine Core - A Privileged Scaffold in Kinase Inhibition
An In-Depth Technical Guide to the Mechanism of Action of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one and its Congeners
The pyrazolo[1,5-a]pyrimidine nucleus is a prominent heterocyclic framework in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2] This scaffold is a structural analogue of the biogenic purine class, which allows it to function as a versatile pharmacophore, particularly in the domain of oncology.[1][2][3] Compounds built upon this core have demonstrated potent anticancer, anti-inflammatory, antiviral, and central nervous system activities.[1][4] A significant portion of research has focused on their role as protein kinase inhibitors (PKIs), which are crucial regulators of cellular signaling pathways that are often dysregulated in diseases like cancer.[1][3] This guide will provide an in-depth exploration of the mechanism of action of compounds derived from this scaffold, with a specific focus on the structural class represented by 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one. We will delve into the molecular interactions, impacted signaling pathways, and the experimental methodologies required to elucidate these mechanisms.
Part 1: The Primary Mechanism of Action - Competitive Inhibition of Protein Kinases
The predominant mechanism of action for the pyrazolo[1,5-a]pyrimidine class is the inhibition of protein kinases. These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a fundamental process in signal transduction. Due to their structural resemblance to ATP, pyrazolo[1,5-a]pyrimidine derivatives are highly effective as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream targets.[1]
This competitive inhibition is the cornerstone of their therapeutic effect. By occupying the ATP-binding site, these small molecules block the kinase's catalytic function, thereby interrupting the aberrant signaling cascades that drive diseases like cancer.[1][3] Several approved and clinical-trial-stage drugs, such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, feature this core structure, underscoring its clinical significance.[4][5]
Caption: ATP-Competitive Inhibition by Pyrazolo[1,5-a]pyrimidines.
Key Kinase Targets and Therapeutic Implications
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its modification to target a wide array of specific kinases. Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions on the heterocyclic rings dictate the potency and selectivity of these inhibitors.[1][3]
Table 1: Representative Kinase Targets of Pyrazolo[1,5-a]pyrimidine Derivatives
| Kinase Target Family | Specific Kinases | Therapeutic Area | Representative IC₅₀ Values | Reference(s) |
| Tropomyosin Receptor Kinases (Trks) | TrkA, TrkB, TrkC | Solid Tumors (NTRK fusion cancers) | 1.7 nM (TrkA) | [4] |
| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK9 | Various Cancers | Dual CDK2/TRKA inhibition demonstrated | [6][7] |
| Pim Kinases | Pim-1, Pim-2 | Hematological Malignancies, Solid Tumors | 45 nM (Pim-1) | [8] |
| VEGF/PDGF Receptors | KDR (VEGFR2), PDGFR | Angiogenesis-dependent Cancers | <10 nM (KDR) | [9][10] |
| MAPK Pathway Kinases | B-Raf, MEK | Melanoma, NSCLC | Activity demonstrated | [1][3] |
| Casein Kinase 2 (CK2) | CK2 | Various Cancers | 45 nM | [11] |
This multi-targeted potential is a significant advantage. For instance, dual inhibition of CDK2 and TRKA presents a promising strategy to overcome drug resistance in cancer therapy.[6] Similarly, inhibiting kinases like Pim-1, which is frequently overexpressed in tumors, has shown clear therapeutic potential.[8]
Part 2: Modulation of Downstream Signaling Pathways
By inhibiting specific kinases, pyrazolo[1,5-a]pyrimidine compounds effectively shut down the signaling cascades they control. The inhibition of kinases in the MAPK (Mitogen-Activated Protein Kinase) pathway, such as B-Raf and MEK, is particularly relevant for cancers like melanoma.[1][3] Inhibition at these nodes prevents the phosphorylation and activation of downstream effectors like ERK, ultimately leading to decreased cell proliferation and survival.
Caption: Inhibition of the MAPK Signaling Pathway.
Part 3: Alternative Mechanisms - Beyond Kinase Inhibition
While kinase inhibition is the most widely documented mechanism, the pyrazolo[1,5-a]pyrimidine scaffold is not limited to this mode of action. Notably, derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one have been identified as potent antitubercular agents.[12][13] The mechanism in this context is distinct from kinase inhibition. Resistance to these compounds was linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) in Mycobacterium tuberculosis.[12] This enzyme was found to metabolize and inactivate the compound, indicating that the compound's primary target is likely upstream of this resistance mechanism. This discovery highlights the scaffold's versatility and the importance of empirical validation for each new derivative.
Part 4: Experimental Protocols for Mechanistic Elucidation
To determine the precise mechanism of action for a novel compound like 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one, a systematic, multi-faceted experimental approach is required. The following protocols represent a standard workflow for characterizing a potential kinase inhibitor.
Experimental Workflow Overview
Caption: Workflow for Mechanism of Action (MOA) Determination.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the biochemical potency (Kd or IC₅₀) of the test compound against a panel of purified kinases. This competitive binding assay directly measures the displacement of a fluorescent tracer from the kinase active site.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one in 100% DMSO.
-
Create a serial dilution series (e.g., 11-point, 1:3 dilution) of the compound in DMSO, then dilute into Kinase Buffer A.
-
Prepare the kinase-tracer mixture by diluting the specific kinase and the corresponding Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
Prepare the Eu-anti-tag antibody solution in TR-FRET Dilution Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted compound or DMSO control to the wells of a low-volume 384-well plate.
-
Add 5 µL of the kinase-tracer mixture to all wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Add 10 µL of the Eu-antibody solution to all wells.
-
Incubate for an additional 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This value represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Culture cancer cell lines (e.g., HCT116, MCF-7) to ~80% confluency.[14]
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot Analysis of Downstream Signaling
Objective: To confirm target engagement in a cellular context by measuring the phosphorylation status of downstream substrates of the target kinase.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the compound at concentrations corresponding to 1x, 5x, and 10x the GI₅₀ value for 2-4 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the lysates to equal protein amounts (e.g., 20-30 µg per lane).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., phospho-ERK if MEK is the target) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., total ERK) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms on-target activity.
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design. Based on extensive literature, a compound such as 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one is highly likely to function as an ATP-competitive inhibitor of one or more protein kinases. Its therapeutic potential is broad, spanning oncology and infectious diseases.
The critical next step for any novel derivative is a comprehensive characterization using the systematic workflow described. Initial biochemical screens against large kinase panels will identify primary targets, cellular assays will confirm on-target activity and antiproliferative effects, and downstream analysis via western blotting will validate the mechanism of action. Future research should also focus on optimizing for selectivity to minimize off-target effects and enhance therapeutic index, a persistent challenge in the field.[1][3]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
- Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry.
- Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. PubMed.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC.
- 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
- Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar.
- 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. MDPI.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. PubMed.
- 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors. PubMed.
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- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. mdpi.com [mdpi.com]
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Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide
Executive Summary: The Purine Bioisostere Powerhouse
The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2] Structurally isomeric to purines (specifically adenosine), this fused bicyclic system possesses an innate affinity for ATP-binding pockets in enzymes, particularly kinases.
This guide analyzes the biological activity of these derivatives, moving beyond basic descriptions to the mechanistic causality of their efficacy.[3][4][5][6] While historically recognized for GABA-A receptor modulation (e.g., Zaleplon), the current frontier of this scaffold lies in precision oncology , specifically as potent, selective inhibitors of Trk, CDK, and B-Raf kinases.
Key Technical Insight: The scaffold's planar geometry and nitrogen positioning allow it to mimic the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of kinase domains. This guide details the Structure-Activity Relationships (SAR), synthesis protocols, and assay methodologies required to exploit this interaction.[4]
Chemical Foundation & Synthesis Strategy
The Core Scaffold
The pyrazolo[1,5-a]pyrimidine system consists of a pyrazole ring fused to a pyrimidine ring sharing a bridgehead nitrogen.[4] This fusion creates a highly stable aromatic system with distinct electronic properties.
-
Bridgehead Nitrogen (N-1): Essential for planarity and electron delocalization.
-
C-3 Position: Highly nucleophilic; ideal for electrophilic aromatic substitution or installation of amide linkers (critical for kinase selectivity).
-
C-5 and C-7 Positions: Determined by the 1,3-electrophile used in synthesis; these positions control solubility and hydrophobic pocket occupation.
Validated Synthesis Protocol
The most robust method for generating this scaffold is the condensation of 5-aminopyrazoles with 1,3-dielectrophiles.
Methodology: Cyclocondensation [7]
-
Reagents: 5-amino-1H-pyrazole derivative + 1,3-diketone (or
-keto ester/enaminone).[8] -
Conditions: Reflux in ethanol/acetic acid or solvent-free microwave irradiation.
-
Mechanism: Michael-type addition followed by cyclodehydration.
Figure 1: General synthetic workflow for the construction of the pyrazolo[1,5-a]pyrimidine core.[1][7]
Structure-Activity Relationship (SAR) Landscape[10]
The biological activity is strictly governed by substitution patterns. The following logic map details how specific modifications translate to biological effects.
Figure 2: SAR logic map highlighting the functional impact of regioselective substitution.
Critical SAR Rules
-
Kinase Hinge Binding (C-3): Introduction of an amide or urea linker at C-3 allows the molecule to extend into the kinase specificity pocket. For Trk inhibitors (e.g., Larotrectinib), a pyrrolidine-linked amide at this position is non-negotiable for nanomolar potency.
-
GABA Selectivity (C-3/C-7): A cyano or amide group at C-3 combined with a specific aryl pattern at C-7 (e.g., Zaleplon) shifts activity from kinase inhibition to GABA-A receptor modulation.
-
Solubility (C-5/C-7): Substitution with solubilizing groups like morpholine or piperazine at C-7 significantly improves pharmacokinetic profiles without abolishing biological activity.
Therapeutic Applications & Mechanisms[4][8]
Oncology: Kinase Inhibition (Trk, CDK, EGFR)
This is the most mature application. The scaffold acts as an ATP-competitive inhibitor.[9][10]
-
TRK Inhibition (NTRK Fusions):
-
Mechanism: In cancers with NTRK gene fusions, constitutively active Trk kinases drive proliferation. Pyrazolo[1,5-a]pyrimidines bind the ATP pocket, shutting down the MAPK/ERK and PI3K/AKT pathways.
-
Key Drug: Larotrectinib (FDA Approved).[2] It utilizes the scaffold to achieve high selectivity for TrkA/B/C over other kinases.
-
Next-Gen: Repotrectinib uses a macrocyclic design incorporating this core to overcome resistance mutations (e.g., solvent front mutations).
-
-
CDK Inhibition:
-
Key Drug: Dinaciclib . A potent inhibitor of CDK1, CDK2, CDK5, and CDK9. The pyrazolo[1,5-a]pyrimidine core anchors the molecule, while side chains interact with the ribose-binding pocket.
-
CNS Disorders: GABA-A Modulation
-
Mechanism: These derivatives bind to the benzodiazepine site (
1 subunit) of the GABA-A receptor. Unlike benzodiazepines, they often show subtype selectivity, leading to sedation without severe myorelaxation or tolerance. -
Key Drug: Zaleplon (Sonata). Used for insomnia.
Emerging: Antimicrobial Activity (MurA)
Recent studies (2024-2025) identify this scaffold as an inhibitor of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a critical enzyme in bacterial cell wall synthesis.
-
Potency: Derivatives have shown IC50 values comparable to Fosfomycin (approx. 3-4
g/mL) against E. coli.[6]
Quantitative Data Summary
| Compound | Primary Target | Therapeutic Area | Status | Key Structural Feature |
| Larotrectinib | TrkA, TrkB, TrkC | Oncology (Solid Tumors) | FDA Approved | (S)-pyrrolidin-1-yl amide at C-3 |
| Zaleplon | GABA-A ( | Insomnia | FDA Approved | 3-cyano-7-phenyl substitution |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Oncology (Leukemia) | Clinical Trials | Pyridine-oxide side chain |
| Repotrectinib | Trk (WT & Mutant) | Oncology (NSCLC) | FDA Approved | Macrocyclic rigidification of the core |
| Comp 4c [10] | MurA Enzyme | Antibacterial | Preclinical | 2,4-dichlorophenyl moiety |
Experimental Protocols
Protocol A: General Synthesis of Pyrazolo[1,5-a]pyrimidine
Source Validation: Adapted from standard methodologies [5, 12].
Objective: Synthesize 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
-
Reactants: Mix 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (10 mmol) and Ethyl acetoacetate (10 mmol).
-
Solvent: Glacial acetic acid (15 mL).
-
Reaction: Reflux at 110°C for 4-6 hours.
-
Monitoring: Check TLC (System: EtOAc/Hexane 1:1). Look for the disappearance of the amine spot.
-
Work-up: Cool to room temperature. Pour into crushed ice/water (50 mL).
-
Purification: Filter the precipitate. Recrystallize from Ethanol.[11]
-
Validation: 1H NMR should show a singlet for the C-6 proton (approx. 6.5-7.0 ppm) and loss of ethyl ester signals.
Protocol B: In Vitro Kinase Inhibition Assay (Luminescence)
Source Validation: Standard ATP-competitive assay [1, 2].
Objective: Determine IC50 against TrkA kinase.
-
Reagents: Recombinant TrkA kinase, Peptide Substrate (Poly Glu:Tyr), ATP (Km concentration), ADP-Glo™ Reagent (Promega) or similar.
-
Preparation: Prepare 3x serial dilutions of the test compound in DMSO.
-
Incubation:
-
Mix Kinase + Substrate + Compound in assay buffer (HEPES pH 7.5, MgCl2). Incubate 10 min.
-
Add ATP to initiate.[2] Incubate 60 min at RT.
-
-
Detection: Add ADP-Glo reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Analysis: Measure Luminescence. Plot RLU vs. Log[Concentration].
-
Self-Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Larotrectinib) must yield IC50 within 2-fold of historical mean.
Future Outlook
The biological activity of this scaffold is evolving towards Proteolysis Targeting Chimeras (PROTACs) . Researchers are currently linking pyrazolo[1,5-a]pyrimidine kinase inhibitors (as the "warhead") to E3 ligase ligands. This degrades the target protein rather than just inhibiting it, offering a solution to scaffolding-function resistance in oncology.
References
-
MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024).[6][8][12][9] [Link]
-
RSC Advances. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.[13] (2024).[6][8][12][9] [Link]
-
ResearchGate. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[4] (2024).[6][8][12][9] [Link]
-
PubMed. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. (2024).[6][8][12][9] [Link]
-
PubMed Central. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines. (2023).[12][14][15] [Link]
-
PubMed. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015).[16] [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. (2019).[7][12][17] [Link]
-
ACS Omega. Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors. (2025).[2][6] [Link]
-
Taylor & Francis. Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine. (2023).[12][14][15] [Link]
-
Taylor & Francis. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019).[7][12][17] [Link]
-
MDPI. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. (2019).[7][12][17] [Link]
-
PubMed Central. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2018). [Link]
-
IAEA. Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2023).[12][14][15] [Link]
-
RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024).[6][8][12][9] [Link]
-
Periodica Polytechnica. A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives. (2024).[6][8][12][9] [Link]
-
RSC Advances. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.[13] (2024).[6][8][12][9] [Link]
-
RSC Advances. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.[13] (2024).[6][8][12][9] [Link]
-
PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024).[6][8][12][9] [Link]
-
Johns Hopkins University. In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives. (2023).[12][14][15] [Link]
-
ResearchGate. Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). (2025).[2][6] [Link]
-
ResearchGate. Some FDA‐approved dihydropyridine and pyrazolo[1,5‐a]pyrimidine based drugs. (2023).[14][15] [Link][14]
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- 17. mdpi.com [mdpi.com]
The Pharmacophore Architect: A Technical Guide to Pyrazolo[1,5-a]pyrimidine SAR
The following technical guide is structured to serve as an operational blueprint for medicinal chemists and drug discovery scientists. It prioritizes causal logic in synthetic design and structure-activity relationships (SAR).
Executive Summary: The Purine Isostere Advantage
The pyrazolo[1,5-a]pyrimidine scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry due to its electronic and steric mimicry of the purine ring system (specifically adenosine). By replacing the imidazole ring of purines with a pyrazole and fusing it to a pyrimidine, this scaffold offers:
-
Altered H-Bonding Potential: The bridgehead nitrogen (N4) and the pyrazole nitrogen (N1) create a unique acceptor/donor profile distinct from the N7/N9 of purines.
-
Metabolic Stability: The C-C bond at the bridgehead (C3a) prevents the rapid oxidative deamination often seen in adenine derivatives.
-
Vectorial Versatility: The scaffold provides five distinct vectors (C2, C3, C5, C6, C7) for substituent growth, allowing precise tuning of lipophilicity and target selectivity.
This guide dissects the SAR of this scaffold, contrasting its two most famous applications: Kinase Inhibition (e.g., Dinaciclib) and GABA-A Modulation (e.g., Zaleplon).
Synthetic Foundation & Regiocontrol
You cannot derive SAR if you cannot synthesize the regioisomers selectively. The primary route involves the condensation of 3(5)-aminopyrazoles with 1,3-electrophiles (β-keto esters, β-diketones, or alkynones).
The Regioselectivity Challenge
The reaction outcome is dictated by the "Hard/Soft Acid-Base" principle and steric factors.
-
The Nucleophiles: The exocyclic amine (-NH2) is a "hard" nucleophile. The ring nitrogen (N2 of the 3-aminopyrazole tautomer) is a "soft" nucleophile.
-
The Electrophiles: In a non-symmetrical 1,3-dicarbonyl, the more reactive (less hindered or more electrophilic) carbonyl is attacked by the exocyclic amine first.
Rule of Thumb:
-
Kinetic Control: Attack of exocyclic -NH2 on the most electrophilic carbonyl.
-
Thermodynamic Control: Acidic conditions often favor the formation of the thermodynamically stable isomer (usually minimizing steric clash at C7).
Visualization: Synthetic Pathways
Caption: Divergent synthetic pathways controlled by electrophile sterics and reaction conditions (pH/Temperature).
The SAR Map: Vector-by-Vector Analysis
The biological activity of pyrazolo[1,5-a]pyrimidines is strictly position-dependent. Below is the "Clock" of the scaffold.
| Position | Chemical Character | SAR Role (Kinase Inhibitors) | SAR Role (GABA-A / Zaleplon) |
| N1 | H-Bond Acceptor | Hinge Binder: Often accepts H-bond from the kinase hinge region (e.g., Leu83 in CDK2). | Receptor Anchor: Critical for orientation in the BZ-binding pocket. |
| C2 | Steric/Electronic | Fine Tuning: Small alkyl groups (Me) or H. Large groups here often clash with the "ceiling" of the ATP pocket. | Steric Fit: Usually unsubstituted or small to avoid steric clash. |
| C3 | The "Warhead" | Gatekeeper Interaction: Halogens (Cl, Br), CN, or aryl groups here interact with the gatekeeper residue. Crucial for selectivity. | Efficacy Switch: The -CN (cyano) group is essential for agonist activity (Zaleplon). |
| C5 | Hydrophobic | Solvent Front: Substituents here point towards the solvent. Ideal for solubilizing groups (morpholine, piperazine). | Auxiliary Binding: Less critical for efficacy but affects pharmacokinetics. |
| C7 | Hydrophobic/Steric | Pocket Filler: Bulky aryl groups here can induce "Type II" binding or fill the hydrophobic back-pocket. | Pharmacophore Anchor: The Phenyl ring (with acetamide) is the primary hydrophobic interaction. |
Deep Dive: The "Hinge Binding" Motif (Kinases)
In CDK inhibitors like Dinaciclib , the pyrazolo[1,5-a]pyrimidine core mimics the adenine of ATP.
-
Mechanism: The N1 nitrogen acts as a Hydrogen Bond Acceptor. The C2-H or an exocyclic NH2 at C2 (if present) can act as a donor.
-
Selectivity: The C3 substituent determines which kinase "gatekeeper" the molecule can tolerate. A bulky group at C3 will clash with a large gatekeeper (like Threonine), making the inhibitor selective for kinases with small gatekeepers.
Deep Dive: The "GABA-A" Motif (Zaleplon)
Zaleplon binds to the benzodiazepine site (between
-
Mechanism: The 3-cyano group and the 7-(3-ethylacetamidophenyl) group are non-negotiable.
-
Causality: The electron-withdrawing nitrile at C3 pulls electron density, modulating the dipole of the ring to perfectly match the electrostatic potential of the
subunit pocket. This confers the sedative selectivity over the anxiolytic ( ) effects seen in benzodiazepines.
Experimental Protocols
Protocol A: Regioselective Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine
Context: This protocol favors the formation of the 7-aryl isomer, typical for Zaleplon-like analogs.
-
Reagents: 3-Amino-4-cyanopyrazole (1.0 eq), 3-(dimethylamino)-1-(3-acetamidophenyl)-2-propen-1-one (Enaminone) (1.0 eq).
-
Solvent: Glacial Acetic Acid (AcOH). Why? Acidic catalysis promotes protonation of the enaminone, making it a better electrophile, and facilitates the dehydration step.
-
Procedure:
-
Dissolve reactants in AcOH (5 mL/mmol).
-
Reflux at 118°C for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Cool to room temperature. The product often precipitates. If not, pour into ice water.
-
Purification: Filter the solid.[1] Recrystallize from Ethanol/DMF.
-
-
Validation: Check Regiochemistry via NOE (Nuclear Overhauser Effect) NMR. Irradiate the pyrazole proton; if you see enhancement of the pyrimidine proton, they are proximal (suggesting 7-isomer).
Protocol B: In Vitro Kinase Assay (CDK2/CyclinE)
Context: Validating the C3-substituent effect on potency.
-
System: ADP-Glo™ Kinase Assay (Promega) or FRET-based assay.
-
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
Workflow:
-
Step 1: Incubate Kinase (CDK2/CycE, 5-10 ng) with Test Compound (serial dilution in DMSO) for 10 min at RT. Why? To allow equilibrium binding before ATP competition starts.
-
Step 2: Add Substrate (Histone H1) and Ultra-Pure ATP (at
concentration, typically 10-50 µM). -
Step 3: Incubate 60 min at RT.
-
Step 4: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Step 5: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Step 6: Read Luminescence.
-
-
Data Analysis: Plot RLU vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic fit.
Visualizing the Mechanism of Action[2]
The following diagram illustrates the structural logic of how Dinaciclib (Kinase Inhibitor) utilizes the scaffold compared to Zaleplon.
Caption: Divergent SAR utilization of the core scaffold for Kinase vs. GABA-A targets.
Future Outlook: Covalent & Macrocyclic Evolution
The field is moving beyond simple reversible inhibition.
-
Macrocyclization: Linking C3 and C5 (as seen in recent Trk inhibitors like Larotrectinib analogs) locks the bioactive conformation, reducing entropy penalties upon binding and improving selectivity.
-
Covalent Targeting: Introduction of acrylamide "warheads" at C5 or C7 allows for covalent modification of cysteines in the kinase pocket (e.g., targeting Cys481 in BTK), turning the scaffold into an irreversible inhibitor.
References
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Review of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors: Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[2][3][4][5][6][7][8] Source: RSC Advances (2024). URL:[Link]
-
Dinaciclib Binding Mode: Title: Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2.[3][9] Source: Bioorganic & Medicinal Chemistry Letters.[10] URL:[Link]
-
Zaleplon Pharmacology & SAR: Title: Zaleplon: A pyrazolopyrimidine sedative-hypnotic agent for the treatment of insomnia.[11][12][13] Source: Clinical Therapeutics.[13] URL:[Link]
-
Regioselective Synthesis Protocol: Title: Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles.[14] Source: Organic & Biomolecular Chemistry.[1][2][6][15] URL:[Link]
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Tautomerism in Pyrazolo[1,5-a]pyrimidin-7-ones: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] A critical, yet often nuanced, aspect of this scaffold's chemistry is the phenomenon of tautomerism, particularly in pyrazolo[1,5-a]pyrimidin-7-ones. The subtle shift of a proton can dramatically alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These changes, in turn, have profound implications for biological activity, receptor binding, and pharmacokinetic properties. This in-depth guide provides a technical exploration of the tautomeric landscape of pyrazolo[1,5-a]pyrimidin-7-ones, offering insights into the structural elucidation, the factors governing tautomeric equilibrium, and the strategic implications for rational drug design.
Introduction: The Significance of Tautomerism in a Privileged Scaffold
Pyrazolo[1,5-a]pyrimidines are recognized as "privileged structures" in drug discovery, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[5] The 7-oxo substituted analogues, specifically, have garnered significant attention. However, the presence of a labile proton in the pyrazolo[1,5-a]pyrimidin-7-one core introduces the possibility of multiple tautomeric forms. Understanding which tautomer predominates under physiological conditions is not merely an academic exercise; it is a fundamental prerequisite for effective structure-activity relationship (SAR) studies and the design of potent, selective drug candidates.[6][7] Different tautomers can present distinct pharmacophores to a biological target, leading to varied binding affinities and pharmacological outcomes.
The Tautomeric Landscape: Unveiling the Possible Forms
The core structure of pyrazolo[1,5-a]pyrimidin-7(4H)-one can exist in at least three plausible tautomeric forms.[6][7] These forms arise from the migration of a proton between nitrogen and oxygen atoms within the heterocyclic system.
The principal tautomers under consideration are:
-
The 4H-pyrazolo[1,5-a]pyrimidin-7-one (Amide) form: This is often depicted as the major tautomer and is characterized by a proton on the N4 nitrogen of the pyrimidine ring.
-
The 7-hydroxypyrazolo[1,5-a]pyrimidine (Enol) form: This tautomer features a hydroxyl group at the C7 position, rendering the pyrimidine ring aromatic.
-
The 1H-pyrazolo[1,5-a]pyrimidin-7-one form: In this less common form, the proton resides on the N1 nitrogen of the pyrazole ring.
The equilibrium between these forms is a dynamic process influenced by a variety of factors.
Caption: Tautomeric equilibria in the pyrazolo[1,5-a]pyrimidin-7-one core.
Elucidating the Dominant Tautomer: A Multi-faceted Approach
Determining the predominant tautomeric form requires a combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and a consensus from multiple approaches lends the highest confidence to the structural assignment.
X-ray Crystallography: The Gold Standard in the Solid State
Single-crystal X-ray diffraction provides unambiguous evidence of the molecular structure in the solid state. For pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, crystallographic studies have been instrumental. For instance, the crystal structure of certain analogues has confirmed the dominance of the 4H-one (amide) tautomer.[6] The bond lengths observed, particularly the C=O bond, are consistent with a ketone rather than a phenolic C-O bond, providing strong support for the amide form in the crystalline state.[6]
Spectroscopic Investigations in Solution: Probing the Dynamic Equilibrium
While crystallography is powerful, it provides a static picture. In solution, where most biological interactions occur, the tautomeric equilibrium can shift. Spectroscopic methods are indispensable for studying these dynamics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are highly sensitive to the electronic environment of the nuclei. The chemical shifts of protons and carbons attached to or near the sites of tautomerization can provide strong evidence for the predominant form in a given solvent.[6][8] For example, the presence of an N-H proton signal and the chemical shift of the C7 carbon are key diagnostic markers. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can further confirm spatial relationships consistent with a specific tautomer.[8][9]
-
Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency in the IR spectrum is a classic indicator of the tautomeric form. The amide form will exhibit a characteristic C=O stretch, while the enol form will show an O-H stretch and the absence of a strong C=O band.[10][11]
-
UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectrum, are different for each tautomer. By studying the spectrum in various solvents of differing polarity, shifts in the absorption maxima can indicate a change in the tautomeric equilibrium.[8][9]
Computational Chemistry: A Predictive and Corroborative Tool
In silico methods, particularly Density Functional Theory (DFT), have become invaluable for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvent environments (using continuum solvent models), a theoretical prediction of the tautomeric equilibrium can be made.[12] These computational results, when in agreement with experimental data, provide a robust understanding of the system.
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomeric forms can be tipped by several factors, a critical consideration in drug design and development.
The Role of Substituents
The electronic nature of substituents on the pyrazolo[1,5-a]pyrimidine ring can significantly influence tautomeric preference. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize different tautomers by altering the electron density at key positions.[13] For example, an EDG at a position that increases the basicity of a nitrogen atom might favor a tautomer where that nitrogen is protonated.
Solvent Effects: The Impact of the Microenvironment
The polarity and hydrogen-bonding capability of the solvent play a crucial role in solvating and stabilizing different tautomers.[12] Polar, protic solvents may favor the more polar tautomer or the one with greater hydrogen-bonding potential. Conversely, non-polar solvents may favor less polar forms. This is of particular importance when considering the microenvironment of a protein's active site, which can range from highly polar to very hydrophobic.
Experimental Protocols: A Practical Guide
To provide a tangible understanding, the following section outlines a generalized workflow for the synthesis and tautomeric analysis of a pyrazolo[1,5-a]pyrimidin-7-one derivative.
Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
A common and efficient method for the synthesis of this scaffold is the one-step cyclocondensation reaction between a 3-aminopyrazole and a β-ketoester.[6][7]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the 3-aminopyrazole derivative in a suitable solvent, such as acetic acid or ethanol.
-
Addition of β-ketoester: Add the appropriate β-ketoester to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified period, typically several hours.
-
Work-up and Purification: Cool the reaction mixture, and collect the precipitated product by filtration. The crude product can then be purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones.
Tautomeric Analysis Workflow
A systematic approach is crucial for a comprehensive tautomeric analysis.
Caption: Integrated workflow for the analysis of tautomerism.
Biological Implications and Drug Design Strategies
The predominance of a specific tautomer has direct consequences for drug design. For instance, the 4H-one tautomer possesses a hydrogen bond donor (N4-H) and a hydrogen bond acceptor (C7=O), which can be critical for binding to a target protein.[6][7] In contrast, the 7-hydroxy tautomer presents a hydrogen bond donor (O-H) and a hydrogen bond acceptor (N4), offering a different set of interactions.
To probe the importance of a particular tautomer for biological activity, medicinal chemists can employ a strategy of "tautomeric locking." This involves chemically modifying the molecule to fix it in a single tautomeric form. For example, N-methylation at the N4 position would lock the molecule in a form analogous to the 4H-one tautomer, while O-methylation at the C7 position would lock it in the 7-hydroxy tautomeric form.[6][7] By comparing the biological activity of these locked analogues with the parent compound, the pharmacologically relevant tautomer can often be identified.
Table 1: Summary of Tautomer Characteristics and their Implications
| Tautomer | Key Structural Features | Potential Biological Interactions |
| 4H-Pyrazolo[1,5-a]pyrimidin-7-one | Amide-like, N4-H donor, C7=O acceptor | Hydrogen bonding with protein backbone or side chains |
| 7-Hydroxypyrazolo[1,5-a]pyrimidine | Enol-like, O7-H donor, N4 acceptor | Different hydrogen bonding pattern, potential for pi-stacking with aromatic ring |
| 1H-Pyrazolo[1,5-a]pyrimidin-7-one | N1-H donor, C7=O acceptor | Altered geometry and hydrogen bonding capacity |
Conclusion: A Call for Rigorous Tautomeric Characterization
The study of tautomerism in pyrazolo[1,5-a]pyrimidin-7-ones is not a peripheral concern but a central aspect of understanding their chemical behavior and biological function. A thorough characterization of the tautomeric landscape is essential for building accurate SAR models, optimizing ligand-receptor interactions, and ultimately, designing more effective and selective therapeutics. The integrated approach of synthesis, spectroscopy, crystallography, and computational chemistry provides the necessary tools for researchers and drug development professionals to navigate the complexities of tautomerism and unlock the full potential of this remarkable scaffold.
References
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- How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. Journal of Molecular Structure: THEOCHEM.
- Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applic
- Synthesis of a New Series of Pyrazolo[1,5-a]pyrimidines Structurally Related to Zaleplon. Journal of Heterocyclic Chemistry.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
- Synthesis and Tautomeric Structure of 3,6-bis(arylazo)pyrazolo [1,5-a]pyrimidine-5,7(4H,6H)-diones. Journal of Chemical Research.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase. Semantic Scholar.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules.
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- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
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An In-depth Technical Guide to the Discovery of Novel Pyrazolo[1,5-a]pyrimidine Compounds
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1][2] Its rigid, planar structure and versatile synthetic accessibility allow for extensive functionalization, enabling the fine-tuning of pharmacological properties.[2] This guide provides a comprehensive, field-proven framework for the discovery and development of novel pyrazolo[1,5-a]pyrimidine-based therapeutics. We will dissect the critical stages of the discovery pipeline, from rational synthetic design and high-throughput screening to detailed structure-activity relationship (SAR) studies and mechanistic elucidation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful heterocyclic system for the creation of next-generation targeted therapies.
The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Therapeutic Innovation
The significance of the pyrazolo[1,5-a]pyrimidine scaffold was firmly established with its identification as the central component of potent and selective inhibitors of various enzymes, particularly protein kinases.[3] This has culminated in significant clinical success, most notably in oncology. The Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib, Entrectinib, and the second-generation inhibitor Repotrectinib, all feature this core and are approved for treating cancers driven by NTRK gene fusions.[1][4] Beyond Trk, these compounds have demonstrated a broad spectrum of biological activities, including potent inhibition of Pim kinases, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR), making them invaluable for targeting dysregulated cellular signaling in cancer and other diseases.[3][5][6]
The power of this scaffold lies in its synthetic tractability. The pyrimidine ring can be readily constructed through the cyclocondensation of 3-aminopyrazoles with various 1,3-bielectrophilic partners, a strategy that offers multiple points for diversification.[2] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Foundational Synthetic Strategies
The cornerstone of any discovery program is the efficient and versatile synthesis of the core scaffold and its analogs. For pyrazolo[1,5-a]pyrimidines, the most robust and widely adopted method involves the condensation of a 3-aminopyrazole precursor with a β-dicarbonyl compound or its equivalent.
General Synthetic Pathway
The classical approach relies on the one-step cyclocondensation of commercially available or readily synthesized 3-aminopyrazoles with β-ketoesters.[7][8] This reaction is typically acid-catalyzed and proceeds via formation of an enamine intermediate followed by intramolecular cyclization and dehydration. Modern advancements, including microwave-assisted synthesis and the use of green chemistry approaches, have significantly improved reaction times and yields.[5]
Caption: General synthetic scheme for pyrazolo[1,5-a]pyrimidin-7-ones.
Protocol: Synthesis of a 5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one
This protocol describes a representative one-step cyclocondensation reaction. The causality behind this choice is its simplicity, use of common reagents, and high-yield formation of the core scaffold, providing a solid foundation for further diversification.
Materials:
-
5-phenyl-1H-pyrazol-3-amine
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
To a solution of 5-phenyl-1H-pyrazol-3-amine (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the solid under vacuum to yield the final product, 5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one. The structure is then confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
The Biological Screening Cascade: From Hit to Lead
A tiered screening approach is essential for efficiently identifying compounds with the desired biological profile. The process begins with broad, high-throughput primary assays to identify initial "hits," which are then subjected to more complex secondary and tertiary assays to confirm their mechanism of action and cellular efficacy.
Caption: A typical workflow for structure-activity relationship studies.[1]
Primary Screen: In Vitro Kinase Inhibition Assay
The primary goal is to determine the direct inhibitory effect of the synthesized compounds on the target kinase. This is a self-validating system; a dose-dependent decrease in kinase activity directly correlates compound concentration with target engagement.
Protocol: General Kinase Inhibition Assay (384-well format) [1] Materials:
-
384-well assay plates
-
Test compounds dissolved in DMSO
-
Recombinant target kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., HTRF, Luminescence-based)
-
Microplate reader
Procedure:
-
Dispense 2 µL of test compound dilutions in DMSO into the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and its specific peptide substrate in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at the Kₘ concentration for the specific kinase) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding an EDTA-containing detection reagent as per the manufacturer's instructions.
-
Read the plate on a compatible microplate reader and calculate the percent inhibition relative to DMSO controls. IC₅₀ values are determined from the dose-response curve.
Secondary Screen: Cellular Proliferation Assay (MTT)
After identifying potent inhibitors of the target kinase, it is crucial to determine if this translates to anti-proliferative activity in a relevant cancer cell line. The MTT assay is a colorimetric method that measures metabolic activity, which serves as a proxy for cell viability.
Protocol: MTT Cell Viability Assay [1] Materials:
-
Human cancer cell line (e.g., HCT116 for colon cancer)[9]
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (typically from 0.01 µM to 100 µM) and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the purple formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values from the resulting dose-response curves.
Structure-Activity Relationship (SAR) Studies: The Path to Optimization
SAR studies are the intellectual core of lead optimization. By systematically modifying the substituents at different positions of the pyrazolo[1,5-a]pyrimidine scaffold, we can discern the structural requirements for potent and selective activity.[5][7]
| Position | Target | Favorable Substituents | Rationale / Insight | Reference |
| C3 | TrkA | Picolinamide | The amide bond and nitrogen atom are critical for forming key hydrogen bond interactions in the kinase hinge region, significantly enhancing activity. | [4] |
| C5 | TrkA | 2,5-difluorophenyl-substituted pyrrolidine | This group occupies a key hydrophobic pocket, and the fluorine atoms can enhance binding affinity and metabolic stability. | [4] |
| C3 & C5 | Pim-1 | Aryl groups (C3), various amino groups (C5) | Systematic modification at these positions is crucial for improving in vitro potency and tuning physicochemical properties. | [10] |
| Scaffold | M. tuberculosis | Unsubstituted N-H and O-H | Methylation of the core pyrazole nitrogen or pyrimidinone oxygen results in a complete loss of antitubercular activity, indicating these groups are essential pharmacophoric features. | [7][8] |
Mechanistic Deep Dive: A Case Study on Trk Inhibition
Tropomyosin receptor kinases (Trks) are transmembrane receptors that, upon binding to neurotrophins, activate downstream signaling pathways like MAPK/ERK and PI3K/AKT, promoting cell survival and proliferation.[4] In certain cancers, chromosomal rearrangements lead to NTRK gene fusions, producing constitutively active Trk fusion proteins that drive oncogenesis. Pyrazolo[1,5-a]pyrimidine-based inhibitors act as ATP-competitive agents, binding to the kinase domain of the Trk receptor and blocking its ability to phosphorylate downstream substrates, thereby shutting down the aberrant signaling cascade.[3][5]
Caption: Trk signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine analogs.[1]
Overcoming Challenges and Future Perspectives
Despite the remarkable success of this scaffold, challenges remain. The emergence of acquired drug resistance, often through mutations in the target kinase domain, is a significant clinical hurdle for first-generation inhibitors.[4] Additionally, achieving high selectivity to minimize off-target effects and associated toxicities is a persistent goal.[3][5]
Future research will focus on several key areas:
-
Next-Generation Inhibitors: Designing compounds, such as macrocycles, that can overcome known resistance mutations.[1]
-
Improving Selectivity: Leveraging structural biology and computational modeling to design compounds that exploit subtle differences between kinase active sites.
-
Optimizing Bioavailability: Fine-tuning physicochemical properties to develop orally bioavailable drugs with favorable pharmacokinetic profiles.[5]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a triumph of medicinal chemistry, demonstrating how a privileged core can be systematically optimized to produce highly effective and selective therapeutics. Through a logical progression of versatile synthesis, robust biological screening, and insightful SAR analysis, researchers have successfully translated this chemical entity into life-saving medicines. The principles and protocols outlined in this guide offer a validated blueprint for future discovery efforts, ensuring that the full potential of the pyrazolo[1,5-a]pyrimidine scaffold continues to be explored for the benefit of patients worldwide.
References
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
- Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates: synthesis and detail evaluation as potential anticancer agents. PubMed.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
- Pyrazolo[1,5-a]pyrimidines structures as anticancer agents.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates: synthesis and detail evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Spectroscopic Characterization of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
Topic: Spectroscopic Analysis of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one Content Type: In-depth Technical Guide
Executive Summary: The Scaffold and the Challenge
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and exhibiting potent activity as an inhibitor of cyclin-dependent kinases (CDKs) and other ATP-dependent enzymes. The specific derivative 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one presents a unique analytical challenge due to its amphoteric nature, potential for prototropic tautomerism, and the electronic coupling between the electron-rich amino group and the electron-deficient pyrimidinone ring.
This guide provides a rigorous, self-validating spectroscopic workflow for the structural elucidation of this molecule. It moves beyond basic characterization to address the specific "pain points" of this scaffold: distinguishing regioisomers, resolving tautomeric forms (lactam vs. lactim), and verifying the oxidation state of the nitrogenous substituents.
Structural Dynamics & Tautomerism
Before interpreting spectra, one must define the dynamic structural reality of the analyte. The "7(1H)-one" nomenclature implies the keto-amine form, but in solution, this molecule exists in an equilibrium heavily influenced by solvent polarity.
Tautomeric Equilibrium
The molecule can exist in three primary forms:
-
Form A (Keto-amine) : 7(1H)-one (often the dominant form in polar aprotic solvents like DMSO).
-
Form B (Enol-imine) : 7-hydroxy (favored in some non-polar conditions or specific H-bonding environments).
-
Form C (N4-H) : 7(4H)-one (less common but thermodynamically accessible).
Caption: Tautomeric landscape of the pyrazolo[1,5-a]pyrimidin-7-one core. Spectroscopic signals often represent a weighted average of Forms A and B.
Mass Spectrometry (MS) Workflow
Mass spectrometry provides the first line of identity confirmation. For 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one (MW ≈ 150.14 g/mol ), High-Resolution Mass Spectrometry (HRMS) is required to distinguish it from potential isobaric impurities.
Ionization Strategy
-
Method : Electrospray Ionization (ESI) in Positive Mode (+).
-
Rationale : The basic amino group at C6 and the pyrazole nitrogens facilitate protonation.
-
Expected Molecular Ion :
(Calculated for ).
Fragmentation Logic (MS/MS)
Fragmentation patterns in this scaffold are non-random and follow specific ring-opening pathways.
-
Loss of CO (28 Da) : Characteristic of the cyclic amide (pyrimidinone).
-
Loss of HCN (27 Da) : Typical for fused nitrogen heterocycles (cleavage of the pyrazole ring).
-
Loss of
(17 Da) : Confirmation of the primary exocyclic amine at C6.
Table 1: Key MS/MS Diagnostic Ions
| Fragment Ion (m/z) | Loss | Mechanistic Origin | Diagnostic Value |
| 151.06 | Parent Ion | Molecular Formula Confirmation | |
| 134.03 | Deamination at C6 | Confirms primary amine substituent | |
| 123.06 | Pyrimidinone ring contraction | Confirms 7-oxo structure (Lactam) | |
| 96.05 | Sequential ring degradation | Core scaffold verification |
Nuclear Magnetic Resonance (NMR) Strategy
NMR is the definitive tool for resolving the tautomeric state and confirming the regiochemistry of the amino group.
Solvent Selection
-
Primary Solvent : DMSO-
.-
Why? It solubilizes the polar scaffold effectively and slows down proton exchange, often allowing the observation of distinct NH signals.
-
-
Secondary Solvent : TFA-
or .-
Why? To verify exchangeable protons (
, , ).
-
1H NMR Assignment Protocol
The spectrum will display two distinct aromatic regions and exchangeable protons.
-
Pyrazole Protons (H2, H3) :
-
H2 : Typically a doublet (
) around 7.8 - 8.2 ppm. Deshielded by the adjacent bridgehead nitrogen. -
H3 : A doublet (
) around 6.0 - 6.5 ppm. Upfield due to electron richness of the pyrazole ring.
-
-
Pyrimidine Proton (H5) :
-
Singlet or weak doublet around
7.5 - 8.0 ppm. Its chemical shift is highly sensitive to the oxidation state of C6. The presence of the electron-donating group will shield H5 relative to the unsubstituted parent.
-
-
Amino Group (
) :-
Broad singlet around
4.5 - 6.0 ppm (highly variable). Disappears upon shake.
-
-
Amide Proton (
) :-
Very broad signal, often
ppm. Its presence confirms the 7(1H)-one tautomer.
-
13C NMR & 2D Correlation
-
C7 (Carbonyl) : The most deshielded signal (
ppm). In the enol form, this shifts upfield. -
C6 (C-NH2) : Distinctive shift due to the directly attached nitrogen.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is the critical self-validating step .
-
Experiment: Look for long-range coupling from H5.
-
Logic: H5 should show a strong 3-bond correlation to the Carbonyl (C7) and the Bridgehead Carbon (C3a). This triangulation confirms the fusion pattern.
-
Caption: Step-by-step NMR workflow for validating the pyrazolopyrimidine regioisomer.
Vibrational Spectroscopy (IR)
Infrared spectroscopy provides rapid confirmation of the functional groups, particularly distinguishing the amino-ketone motif.
-
Amino Group (
) : Two bands (symmetric and asymmetric stretching) in the region. -
Carbonyl (
) : A strong band at .-
Note: If the band is absent or very weak, and a broad OH band appears, the molecule may be in the enol (7-hydroxy) form (often in solid state).
-
-
C=N / C=C : Characteristic skeletal vibrations in the
range.
Synthesis & Impurity Profiling
Understanding the synthesis aids in identifying spectral impurities. The standard route involves the condensation of 3-aminopyrazole with a 2-nitro-3-ethoxyacrylate derivative (or similar beta-keto ester equivalent), followed by reduction of the nitro group.
Common Impurities to Watch:
-
Unreduced Nitro Intermediate : Look for strong IR bands at
( ) and lack of signals. -
Regioisomer (Pyrazolo[1,5-a]pyrimidin-5-one) : Occurs if the cyclization orientation is reversed.
-
Differentiation: In the 5-one isomer, the H-H coupling constants and HMBC correlations will differ significantly. The H5/H7 protons in the parent scaffold have different magnetic environments.
-
References
-
Scaffold Tautomerism & Synthesis
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 2021. Link
- Synthesis of Analogues and Structural Elucidation by X-ray Crystallography. (Detailed analysis of the 7-one vs 7-hydroxy tautomers).
-
-
NMR Characterization of Analogs
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI Molecules, 2023. Link
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. (Foundational assignment of the core ring protons).
-
-
Synthetic Methodology
-
Mass Spectrometry & Properties
Sources
Technical Guide: Solubility & Handling of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
This technical guide details the solubility, handling, and stability of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one , a critical heterocyclic scaffold often employed in the development of kinase inhibitors (e.g., CK2, KDM5) and antitubercular agents.
Executive Summary
6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one (and its tautomers) represents a class of fused nitrogenous heterocycles characterized by high crystal lattice energy and significant polarity. While these physicochemical properties make it an excellent scaffold for hydrogen-bonding interactions in protein binding pockets, they simultaneously render the compound poorly soluble in aqueous media .
Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for this compound, capable of disrupting the strong intermolecular hydrogen bonding network of the solid state. This guide provides a validated protocol for preparing stable stock solutions, mitigating the risks of oxidation and precipitation.
Physicochemical Profile & Solubility Data
The solubility of 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one is dictated by the competition between its crystal packing energy (driven by
Solubility Thresholds
| Solvent | Solubility Rating | Estimated Limit | Usage Context |
| DMSO (Anhydrous) | High | 50 – 100 mM | Primary Stock Solution |
| DMF | High | 30 – 80 mM | Alternative Stock |
| Ethanol | Low/Moderate | 1 – 10 mM | Requires heating; not for long-term stock |
| Water / PBS | Insoluble | < 0.1 mM | Assay Buffer (requires dilution) |
| 0.1 M HCl | Moderate | 5 – 20 mM | Soluble via protonation of amine |
Critical Insight: The 6-amino group acts as a hydrogen bond donor, while the carbonyl and ring nitrogens act as acceptors. This creates a "brick-wall" crystal lattice. DMSO is effective because it is a dipolar aprotic solvent that accepts hydrogen bonds from the amine, effectively "peeling" molecules from the crystal surface.
Protocol: Preparation of Validated Stock Solutions
Objective: To prepare a 20 mM stock solution free of micro-aggregates.
Reagents & Equipment[1][2]
-
Compound: 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one (Solid).
-
Solvent: DMSO, ACS Spectrophotometric Grade, ≥99.9%, stored over molecular sieves.
-
Equipment: Vortex mixer, Ultrasonic bath (35-40 kHz), Centrifuge.
Step-by-Step Methodology (Self-Validating System)
-
Gravimetric Verification:
-
Weigh approximately 3–5 mg of solid into a pre-weighed, amber glass vial.
-
Why Amber? The 6-amino moiety is susceptible to photo-oxidation.
-
Calculate the exact volume of DMSO required for 20 mM concentration using the formula:
-
-
Solvation & Disruption:
-
Add the calculated volume of fresh DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonicate for 5–10 minutes at ambient temperature.
-
Checkpoint: Inspect the solution against a light source. It should be clear and amber/yellow. If particles persist, warm to 37°C for 5 minutes and sonicate again.
-
-
The "Spin-Down" Validation:
-
Centrifuge the stock vial at 10,000 x g for 1 minute.
-
Validation: If a pellet forms, the compound has not truly dissolved (micro-suspension). Add 20% more DMSO and repeat sonication. If no pellet forms, the solution is homogeneous.
-
-
Aliquoting & Storage:
-
Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C .
-
Stability & Degradation Logic
The 6-amino substituent is the "Achilles' heel" of this molecule regarding stability.
Degradation Pathways
-
Oxidation: The primary amine at position 6 can oxidize to a nitroso or nitro species, or dimerize to form azo-linkages, especially in the presence of light and oxygen.
-
Hygroscopic Precipitation: DMSO is highly hygroscopic. If the stock absorbs atmospheric water, the "solvent power" decreases, leading to the gradual crystallization of the compound over time (crashing out).
Visualizing the Stability Logic
Figure 1: Stability logic map illustrating the dynamic equilibrium between the solvated state, precipitation due to water uptake, and chemical oxidation.
Troubleshooting: "The Crash Out"
If your compound precipitates upon dilution into aqueous buffer (e.g., for a cell assay):
-
Serial Dilution: Do not dilute directly from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., 100% -> 10% -> 1%).
-
Carrier Protein: Ensure your assay buffer contains BSA or FBS (0.1% - 1%). Proteins can sequester the hydrophobic scaffold and prevent aggregation.
-
Limit Concentration: Keep the final assay concentration below 100 µM . Above this, the compound is likely to form colloidal aggregates (promiscuous inhibitors) rather than true solutions.
References
-
Vertex Pharmaceuticals. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1. National Institutes of Health.[1] Link
-
University of Cape Town. (2015).[1] Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships. Bioorganic & Medicinal Chemistry. Link
-
MDPI. (2021). 6-(Tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules. Link
-
Tetko, I. V., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening. Chemistry Central Journal. Link
Sources
Methodological & Application
Synthesis of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis of 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including kinase inhibition.[1] This guide is designed to provide not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles, empowering researchers to optimize and adapt the synthesis for their specific applications.
Introduction to the Synthesis Strategy
The most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core is through the cyclocondensation reaction of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner.[2] For the synthesis of 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one, the key precursors are 3-amino-1H-pyrazole and ethyl cyanoacetate. This reaction proceeds via a base-catalyzed cascade of nucleophilic addition and intramolecular cyclization, culminating in the formation of the fused bicyclic system. The use of microwave irradiation has been shown to significantly accelerate this type of transformation, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1][3]
Reaction Mechanism and Rationale
The synthesis of 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one from 3-amino-1H-pyrazole and ethyl cyanoacetate is a classic example of heterocyclic synthesis driven by the inherent nucleophilicity and electrophilicity of the reactants. The reaction mechanism can be dissected into the following key steps:
-
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 3-amino-1H-pyrazole onto the electrophilic carbonyl carbon of ethyl cyanoacetate. This step is often facilitated by a base, which can deprotonate the amino group, increasing its nucleophilicity.
-
Formation of an Intermediate: This initial attack leads to the formation of an open-chain intermediate.
-
Intramolecular Cyclization: The newly formed secondary amine in the intermediate then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step is the key ring-closing event that forms the pyrimidine ring.
-
Tautomerization: The resulting cyclic intermediate undergoes tautomerization to yield the more stable aromatic 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one.
The choice of a base catalyst, such as piperidine or triethylamine, is crucial for promoting the initial nucleophilic addition and facilitating the subsequent cyclization. The solvent also plays a significant role, with polar protic solvents like ethanol or aprotic solvents like dioxane being commonly employed to ensure the solubility of the reactants and intermediates.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one.
Materials and Reagents
-
3-Amino-1H-pyrazole
-
Ethyl cyanoacetate
-
Piperidine (or Triethylamine)
-
Ethanol (absolute)
-
Dioxane
-
Hydrochloric acid (for workup, if necessary)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate or a dedicated microwave reactor
Synthesis Procedure
Method A: Conventional Heating
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-amino-1H-pyrazole (1.0 eq) in ethanol or dioxane.
-
To this solution, add ethyl cyanoacetate (1.0-1.2 eq) and a catalytic amount of piperidine or triethylamine (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Method B: Microwave-Assisted Synthesis
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 3-amino-1H-pyrazole (1.0 eq), ethyl cyanoacetate (1.0-1.2 eq), and a catalytic amount of piperidine or triethylamine (0.1-0.2 eq) in a minimal amount of a suitable solvent (e.g., ethanol or dioxane).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 120-150°C for 10-30 minutes.[4] The reaction parameters (temperature and time) should be optimized for the specific microwave system being used.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product can be isolated and purified as described in Method A.
Purification and Characterization
The crude 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one can be purified by recrystallization from ethanol or an ethanol/water mixture. The purity and identity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Data Summary
The following table summarizes typical reaction parameters for the synthesis of pyrazolo[1,5-a]pyrimidin-7-one derivatives based on analogous reactions found in the literature.
| Parameter | Conventional Heating | Microwave-Assisted | Reference |
| Starting Materials | 3-Aminopyrazole, Ethyl Cyanoacetate | 3-Aminopyrazole, Ethyl Cyanoacetate | [2] |
| Catalyst | Piperidine or Triethylamine | Piperidine or Triethylamine | [5] |
| Solvent | Ethanol or Dioxane | Ethanol or Dioxane | |
| Temperature | Reflux (approx. 78-101°C) | 120-150°C | [3][4] |
| Reaction Time | 4-8 hours | 10-30 minutes | [3][4] |
| Typical Yield | 60-80% | 75-95% | [6] |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one.
Caption: Synthetic workflow for 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one.
Conclusion
The synthesis of 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one via the cyclocondensation of 3-amino-1H-pyrazole and ethyl cyanoacetate is a robust and efficient method. This guide provides a detailed protocol, explains the underlying reaction mechanism, and offers insights into optimizing the reaction conditions. The use of microwave-assisted synthesis presents a significant advantage in terms of reaction time and yield. By following this protocol and understanding the chemical principles involved, researchers can confidently synthesize this valuable heterocyclic scaffold for further investigation in their drug discovery and development programs.
References
-
Bagley, M. C., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1221-1227. [Link]
-
Bollini, M., et al. (2015). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines. RSC Advances, 5(128), 105933-105939. [Link]
-
Bagley, M. C., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. ResearchGate. [Link]
-
El-Gohary, N. S., & Shaaban, O. G. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 14(12), 103449. [Link]
-
Westöö, G. (1956). Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Acta Chemica Scandinavica, 10, 9-14. [Link]
-
Abdelkhalik, M. M., et al. (2024). A Green and Efficient Synthesis of Pyrazole and Pyrazolo[3,4-b]pyridine Derivatives. Journal of Physical Chemistry & Biophysics, 14(1), 1000371. [Link]
-
Youssef, A. M. S., Faty, R. A. M., & Youssef, M. M. (2007). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Chinese Chemical Society, 54(2), 449-456. [Link]
-
Al-Zahrani, F. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2136-2166. [Link]
-
Das, B., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/non-Symmetric Alkynes. Periodica Polytechnica Chemical Engineering, 68(3), 287-296. [Link]
-
Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925-930. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2015). Recent advances in aminopyrazoles synthesis and functionalization. Current Organic Chemistry, 19(4), 324-347. [Link]
-
Filimonov, V. O., et al. (2023). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1191-1197. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
Application Note: A Guide to Characterizing 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one in Kinase Assays
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with many derivatives demonstrating potent inhibition of various protein kinases, including cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs), and Casein Kinase 2 (CK2).[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one, a representative of this chemical class, using robust and validated kinase assay methodologies. We will explore the strategic selection of appropriate assays, from initial biochemical profiling to more complex cellular characterization, and provide detailed, field-proven protocols.
Part 1: Foundational Concepts
The Target: Protein Kinase Signaling
Protein kinases catalyze the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability. Kinases often operate in complex signaling cascades, where one kinase phosphorylates and activates another, leading to a highly amplified and precisely controlled cellular response.[5] Understanding this fundamental mechanism is crucial for designing effective inhibitor assays.
Figure 1: A simplified model of a typical kinase signaling cascade.
The Compound: 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
The pyrazolo[1,5-a]pyrimidine core is an ATP-mimetic scaffold. Its heterocyclic structure can form key hydrogen bonds within the ATP-binding pocket of a kinase, making it a competitive inhibitor.[2] While the specific kinase targets of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one must be determined empirically, its structure suggests potential activity. For experimental purposes, the compound should first be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM) before being serially diluted for assays. The final DMSO concentration in the assay should be carefully controlled, typically ≤1%, to avoid solvent-induced artifacts.[6]
Part 2: Strategic Assay Selection
The path to characterizing a novel kinase inhibitor involves a tiered approach, starting with direct, purified enzyme systems (biochemical assays) and progressing to more physiologically relevant cell-based models (cellular assays).
Figure 2: Workflow comparing biochemical and cellular assay approaches.
Comparison of Biochemical Assay Technologies
The first step is to determine if the compound directly inhibits the kinase of interest and to quantify its potency (IC₅₀). Several technologies are available, each with distinct advantages. For initial high-throughput screening (HTS) and profiling, homogeneous "mix-and-read" assays are preferred for their simplicity and speed.[1]
| Assay Technology | Principle | Pros | Cons | References |
| Luminescence (e.g., ADP-Glo™) | Measures the amount of ADP produced, which is directly proportional to kinase activity. | Universal (any kinase), high signal-to-background, robust. | Indirect; potential for luciferase inhibition by test compounds. | [5][7] |
| TR-FRET (e.g., HTRF® KinEASE™) | Measures phosphorylation of a tagged substrate via fluorescence resonance energy transfer. | Homogeneous, sensitive, ratiometric measurement reduces artifacts. | Requires specific antibodies and tagged substrates; potential for light-scattering interference. | [5][8][9] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that is displaced by the product (e.g., ADP) or binds to the kinase. | Homogeneous, non-radioactive, real-time measurements possible. | Requires a significant change in molecular volume; can have a smaller assay window. | [10][11][12] |
| Radiometric (e.g., SPA) | Measures the transfer of radioactive ³³P from ATP to a substrate, captured on a scintillant-coated bead. | Considered the "gold standard" for accuracy; directly measures phosphorylation. | Requires handling/disposal of radioactive material; not easily automated for HTS. | [13][14][15] |
Recommendation: For initial IC₅₀ determination of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one against a panel of kinases, the ADP-Glo™ Luminescent Kinase Assay is an excellent choice due to its universality and robust performance.[5][16] It directly quantifies enzymatic turnover by measuring ADP production, making it adaptable to virtually any kinase-substrate pair.
Part 3: Detailed Experimental Protocols
Protocol: Biochemical IC₅₀ Determination using ADP-Glo™
This protocol describes how to determine the potency (IC₅₀) of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one against a target kinase.
Figure 3: Step-by-step workflow for the ADP-Glo™ kinase assay protocol.
Materials:
-
Target Kinase and corresponding substrate (protein or peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP, MgCl₂, DTT, BSA
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one (dissolved in 100% DMSO)
-
Low-volume, white, 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Methodology:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of the 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one stock in 100% DMSO. (e.g., starting from 1 mM).
-
Include DMSO-only wells for "no inhibition" (100% activity) controls.
-
-
Assay Plate Preparation:
-
Using an acoustic dispenser or manual nanoliter pipette, transfer 50 nL of each compound dilution into the appropriate wells of a 384-well plate.
-
Also dispense 50 nL of DMSO into control wells.
-
-
Kinase Reaction (Total Volume: 5 µL):
-
Prepare a 2X Kinase/Substrate solution in Kinase Buffer. The optimal concentrations of kinase and substrate must be empirically determined to achieve ~30-50% ATP consumption in the reaction time.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to all wells.
-
Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at or near the Kₘ of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.
-
To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells.
-
Include "no enzyme" controls to establish the baseline for 0% activity.
-
Seal the plate and incubate at room temperature for 60 minutes (or an optimized time).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes to allow the signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.
-
Protocol: Cellular Target Engagement using HTRF®
After confirming biochemical potency, the next critical step is to verify that the compound can enter cells and engage its target. A cellular phospho-kinase assay using HTRF® technology is ideal for this purpose.[5][8] This protocol assumes a target kinase (e.g., a specific RTK) and a known downstream phosphorylation event.
Materials:
-
Cell line expressing the target kinase (e.g., A549 for EGFR).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Stimulant (e.g., EGF for EGFR).
-
HTRF® Cellular Kinase Assay Kit for the specific phospho-substrate.
-
Cell-lysis buffer (provided in the kit).
-
White, tissue culture-treated 384-well plates.
Methodology:
-
Cell Plating:
-
Seed cells into a 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one in serum-free medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for 1-2 hours at 37°C.
-
-
Kinase Activation:
-
Add the appropriate stimulant (e.g., EGF) to all wells except the unstimulated controls.
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C to induce phosphorylation.
-
-
Cell Lysis:
-
Remove the medium and add the HTRF®-compatible lysis buffer.
-
Incubate on a plate shaker for 10-15 minutes at room temperature.
-
-
HTRF® Detection:
-
Add the HTRF® antibody mix (containing a Eu³⁺-cryptate labeled antibody against the total protein and a d2-labeled antibody against the phosphorylated site) to the lysate.
-
Seal the plate and incubate at room temperature for 4 hours or overnight.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate reference).[9]
-
Part 4: Data Analysis and Interpretation
Biochemical IC₅₀ Calculation
-
Normalization:
-
Average the signal from the "no inhibition" (DMSO only) wells to define 100% activity.
-
Average the signal from the "no enzyme" wells to define 0% activity.
-
Normalize the data for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity))
-
-
Curve Fitting:
-
Plot the % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Cellular EC₅₀ Calculation
-
Ratio Calculation: The HTRF® signal is calculated as a ratio of the two emission wavelengths: Ratio = (Emission_665nm / Emission_620nm) * 10,000.[9] This ratiometric measurement corrects for well-to-well variations.
-
Normalization and Curve Fitting: The data analysis follows the same principles as the biochemical assay, with the stimulated (no inhibitor) wells representing 0% inhibition and unstimulated wells representing 100% inhibition. The resulting value is the EC₅₀, representing the effective concentration to achieve 50% inhibition in a cellular context.
References
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH Application Note. [Link]
-
Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Technical Note. [Link]
-
Lherbet, C., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Ghattas, M. A., et al. (2020). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules. [Link]
-
Lherbet, C., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Akor, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Akor, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Wallace, E. M., et al. (2010). 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Wu, X., et al. (2001). Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and imaging proximity assay in 1536-well format. Journal of Biomolecular Screening. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. [Link]
-
Kumar, V., et al. (2015). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Bioorganic & Medicinal Chemistry. [Link]
-
Sportsman, J. R., et al. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies. [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. BMG LABTECH Technology Page. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology Blog. [Link]
-
Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). Technology Page. [Link]
-
Zhang, Y., et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]
Sources
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cell-based assays for pyrazolo[1,5-a]pyrimidine inhibitors
An In-Depth Guide to Cell-Based Assays for the Functional Characterization of Pyrazolo[1,5-a]pyrimidine Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine framework is recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide range of biological targets.[1] This versatile heterocyclic compound has been extensively developed as a potent inhibitor of protein kinases, which are critical regulators of cellular signaling that are frequently dysregulated in diseases like cancer.[2][3] Pyrazolo[1,5-a]pyrimidine-based molecules have shown significant inhibitory activity against key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Pim kinases, and Tropomyosin Receptor Kinases (Trks), making them a focal point of targeted therapy development.[2][4][5][6]
While initial inhibitor discovery often relies on in vitro biochemical assays, these reductionist systems fail to capture the complexities of the cellular environment.[7] Cell-based assays are therefore indispensable for validating and characterizing inhibitors, as they provide critical insights into a compound's cell permeability, metabolic stability, off-target effects, and its true functional impact within a physiological context.[8][9] This guide provides a strategic framework and detailed protocols for the cellular evaluation of novel pyrazolo[1,5-a]pyrimidine inhibitors, designed to take a compound from initial phenotypic screening to detailed mechanistic characterization.
A Strategic Assay Cascade for Inhibitor Characterization
A logical, tiered approach is essential for the efficient evaluation of a new chemical entity. This "assay cascade" ensures that foundational questions about a compound's general activity are answered before committing resources to more complex, mechanism-of-action studies. The workflow progresses from broad phenotypic impact to specific molecular interactions.
Caption: Interpretation of Annexin V/PI flow cytometry data.
Protocol 2.1: Apoptosis Assay by Flow Cytometry
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the inhibitor at concentrations equivalent to 1x and 5x its IC50 value for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge at 300 x g for 5 minutes. [10]3. Washing: Wash the cell pellet twice with 1 mL of cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, exciting FITC at 488 nm and PI at ~535 nm. [11][10] Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| PzP-Inhibitor-A (1x IC50) | 60.3 | 25.4 | 14.3 |
| PzP-Inhibitor-A (5x IC50) | 22.1 | 48.9 | 29.0 |
Table 2: Example data showing dose-dependent induction of apoptosis by an inhibitor.
Application Note 2.2: Characterizing Cell Cycle Arrest
Many pyrazolo[1,5-a]pyrimidine compounds function by inhibiting CDKs, which are master regulators of cell cycle progression. [5][12]Inhibition of a specific CDK is expected to cause cells to accumulate in the corresponding phase of the cell cycle (e.g., CDK2 inhibition leads to G1/S arrest). Cell cycle analysis using PI staining is a robust method to quantify the DNA content of a cell population and thereby determine its distribution across the G0/G1, S, and G2/M phases. [13]
Caption: Simplified regulation of the cell cycle by key CDK-Cyclin complexes.
Protocol 2.2: Cell Cycle Analysis with Propidium Iodide Staining
Methodology:
-
Cell Treatment: Seed and treat cells as described in Protocol 2.1 for 24 hours.
-
Harvesting: Harvest all cells and wash once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes. This step is critical for preventing cell clumping. [13][14]4. Storage: Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks. [13]5. Rehydration and Staining: Centrifuge the fixed cells (at a higher speed, ~500 x g) and discard the ethanol. Wash the pellet twice with cold PBS. [15]6. RNase Treatment: Resuspend the pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is essential to degrade RNA, ensuring that PI staining is specific to DNA. [16]7. Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Analysis: Analyze by flow cytometry, measuring the linear fluorescence of PI. Use pulse processing (Area vs. Height or Width) to gate out cell doublets and aggregates. [15] Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.1 | 29.5 | 15.4 |
| PzP-Inhibitor-A (CDK2i) | 78.3 | 10.2 | 11.5 |
| PzP-Inhibitor-D (CDK1i) | 54.8 | 12.1 | 33.1 |
Table 3: Example cell cycle distribution data showing a G1 arrest for a CDK2 inhibitor and a G2/M arrest for a CDK1 inhibitor.
Tier 3 Protocol: Confirming Direct Target Engagement in Live Cells
A critical step in validating a targeted inhibitor is to confirm that it physically binds to its intended protein target inside living cells. [17]Pathway-level readouts (like phospho-protein analysis) can be ambiguous, but a direct binding assay provides definitive evidence of on-target activity.
Application Note: Measuring Intracellular Affinity with NanoBRET™
The NanoBRET™ Target Engagement assay is a powerful biophysical method that measures compound binding to a specific protein in real-time within intact cells. [9]The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase fused to the target kinase) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds the kinase's active site). [18]When an unlabeled inhibitor binds to the kinase, it displaces the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of intracellular target affinity. [19][20]
Protocol 3: NanoBRET™ Target Engagement Assay
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., CDK2-Nluc). Culture for 18-24 hours to allow for protein expression. [21]2. Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® medium. Plate the cells into a 96-well white assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor. Add the inhibitor and a fixed, optimized concentration of the specific NanoBRET™ tracer to the cells.
-
Equilibration: Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the binding reactions to reach equilibrium. [21]5. Substrate Addition: Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background signal) to all wells. [21]6. Signal Detection: Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously. [21]7. Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data using "no tracer" and "vehicle + tracer" controls.
-
Plot the normalized BRET ratio against the log of inhibitor concentration and fit to a dose-response curve to determine the intracellular IC50.
-
Data Presentation:
| Compound ID | Biochemical IC50 (nM) (Purified Kinase) | Cellular Target Engagement IC50 (nM) (NanoBRET™) | Antiproliferative IC50 (nM) (Cell Viability) |
| PzP-Inhibitor-A | 5.2 | 23.5 | 45 |
| PzP-Inhibitor-E | 8.1 | >10,000 | >10,000 |
Table 4: Comparative analysis of a cell-permeable inhibitor (PzP-Inhibitor-A) and a non-permeable inhibitor (PzP-Inhibitor-E). The NanoBRET™ assay correctly identifies that PzP-Inhibitor-E fails to engage its target in a cellular context, explaining its lack of antiproliferative activity despite its biochemical potency.
References
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Iorkula, T. H., Osayawe, O. J. K., Odo, L. O., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Kim, H. Y., Lee, J. K., Lee, S. K., et al. (2010). Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Journal of Biomolecular Screening. [Link]
-
Agilent. Apoptosis Assays by Flow Cytometry. [Link]
-
Xu, Y., Brenning, B., D'Amico, D. C., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Gomathinayagam, R., & Sane, D. C. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Bitesize Bio. Flow Cytometric Apoptosis Assays for Cell Death. [Link]
-
El-Nassan, H. B. (2012). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Journal of Saudi Chemical Society. [Link]
-
Semantic Scholar. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
-
baseclick. Cell Viability Assay | Essential Methods & Applications. [Link]
-
Bio-Rad Antibodies. How to Use Flow Cytometry to Measure Apoptosis: Part One. [Link]
-
Liu, L., Wang, X., Liu, B., et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules. [Link]
-
Sino Biological. Apoptosis Assays by Flow Cytometry. [Link]
-
INiTS. Cell-based test for kinase inhibitors. [Link]
-
Richardson, C. J., Curry, J., & Wallis, N. (2009). Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. Astex Therapeutics Ltd. [Link]
-
Profacgen. Cell-based Kinase Assays. [Link]
-
G-Biosciences. The Role of Cell Viability Studies in Modern Drug Development. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
Iorkula, T. H., Osayawe, O. J. K., Odo, L. O., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]
-
An, F., & Li, D. (2021). A review for cell-based screening methods in drug discovery. Journal of Applied Bioanalysis. [Link]
-
Alvarez-Fernandez, C., et al. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery. [Link]
-
University of Innsbruck. (2022). Cell-based test for kinase inhibitors. YouTube. [Link]
-
Kim, H. Y., Lee, J. K., Lee, S. K., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Biomolecular Screening. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Promega Connections. The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. [Link]
-
Creative Diagnostics. Kinase Activity Assay. [Link]
-
Vidles, A., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics. [Link]
-
Robers, M. B., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]
-
Babon, J. J., et al. (2011). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology. [Link]
-
Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
-
Van der Pijl, R., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]
-
Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]
-
BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. International Journal of Molecular Sciences. [Link]
-
Rosado, A., & Scognamiglio, P. L. (Eds.). (2018). Cyclin-Dependent Kinase (CDK) Inhibitors: Methods and Protocols. Springer. [Link]
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microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines
Application Note: Accelerated Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for potent kinase inhibitors (e.g., CDK2, Pim-1, EGFR) and anxiolytics (e.g., Ocinaplon). Conventional thermal synthesis of this bicyclic system often suffers from prolonged reaction times (hours to days), harsh reflux conditions, and variable regioselectivity.
This guide details microwave-assisted (MW) protocols that reduce reaction times to minutes while significantly improving yield and purity.[1] By leveraging dipolar polarization and ionic conduction, MW irradiation overcomes the activation energy barrier for cyclocondensation more efficiently than conductive heating. We present three distinct protocols: a standard two-component condensation, a high-throughput one-pot multicomponent reaction (MCR), and a green solvent-free method.
Mechanistic Insight & Regiochemistry
The formation of pyrazolo[1,5-a]pyrimidines typically involves the condensation of 5-amino-1H-pyrazoles with 1,3-electrophiles (e.g.,
The Regioselectivity Challenge:
A critical consideration is the nucleophilic competition between the exocyclic amine (
-
Kinetic Control: Attack by the exocyclic amine typically occurs first at the most electrophilic carbonyl.
-
Thermodynamic Control: Ring closure and dehydration follow.
-
MW Effect: Rapid heating profiles in MW synthesis often favor the formation of a single regioisomer by quickly bypassing lower-energy transition states that lead to side products.
Visual 1: Reaction Mechanism & Regioselectivity
The following diagram illustrates the cyclocondensation pathway and the divergence point for regioisomers.
Caption: Mechanistic pathway of the cyclocondensation between 5-aminopyrazole and 1,3-dicarbonyls yielding the pyrazolo[1,5-a]pyrimidine core.
Experimental Protocols
Protocol A: Standard Two-Component Cyclocondensation
Best for: Synthesizing specific analogs with pre-purified starting materials.
Reagents:
-
5-Amino-1H-pyrazole derivative (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol)
-
Solvent: Glacial Acetic Acid (2–3 mL) or Ethanol (3 mL) with catalytic piperidine.
Procedure:
-
Preparation: In a 10 mL microwave-transparent crimp-sealed vial, dissolve the 5-aminopyrazole and 1,3-dicarbonyl in the chosen solvent.
-
Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Temperature: 140–150 °C
-
Hold Time: 10–15 minutes
-
Power: Dynamic mode (max 150 W)
-
Stirring: High
-
-
Workup: Allow the vial to cool to 50 °C using compressed air cooling. Pour the reaction mixture into crushed ice (20 g).
-
Isolation: The product typically precipitates immediately. Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (5 mL).
-
Purification: Recrystallize from EtOH/DMF if necessary.
Validation:
-
TLC: 50% EtOAc/Hexane. Product usually runs higher than the polar aminopyrazole.
-
Yield Expectation: 85–95%.
Protocol B: One-Pot Multicomponent Synthesis (MCR)
Best for: High-throughput library generation and diversity-oriented synthesis.
Reagents:
-
Aldehyde (1.0 mmol)[2]
-
Active Methylene (e.g., Malononitrile, 1.0 mmol)[2]
-
Hydrazine Hydrate or Phenylhydrazine (1.0 mmol)
-
Solvent: Ethanol (3 mL) or Water (for green chemistry)
Procedure:
-
Step 1 (In-situ formation): Combine Aldehyde and Malononitrile in the MW vial.
-
Step 2 (Addition): Add Hydrazine and Ethanol.
-
Irradiation:
-
Temperature: 120 °C
-
Time: 5–8 minutes
-
Power: Max 200 W
-
-
Workup: Cool to room temperature. The solid product (often a pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative) precipitates.
-
Isolation: Filtration and washing with cold EtOH.
Protocol C: Solvent-Free "Green" Synthesis
Best for: Large-scale synthesis and environmental compliance.
Procedure:
-
Mixing: Grind 5-aminopyrazole (1 mmol) and
-ketoester (1 mmol) in a mortar for 1 minute to ensure intimate mixing. -
Catalysis: Add a catalytic amount of p-TsOH or acidic alumina (optional, often autocatalytic).
-
Irradiation: Place the neat powder/paste in an open vessel (or loosely capped) in the microwave.
-
Conditions: 140 °C for 3–5 minutes.
-
Note: Use an IR temperature sensor as internal probes may contaminate the solid.
-
-
Workup: Triturate the resulting melt with cold ethanol to induce crystallization.
Data Analysis & Comparison
The following table summarizes the efficiency gains of MW protocols over conventional heating (CH) based on aggregated literature data [1][3][6].
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Protocol A) | Improvement Factor |
| Reaction Time | 4 – 18 Hours | 5 – 15 Minutes | 20x – 100x Faster |
| Solvent Volume | 20 – 50 mL | 2 – 3 mL (or None) | ~90% Reduction |
| Typical Yield | 40 – 65% | 85 – 96% | +30% Yield |
| Energy Usage | High (Prolonged heating) | Low (Targeted energy) | Green |
| Purity (Crude) | Low (Requires Column Chrom.) | High (Recrystallization only) | Process Efficiency |
Experimental Workflow & Troubleshooting
Visual 2: From Reagents to Analysis
This workflow guides the researcher through the critical decision points.
Caption: Step-by-step experimental workflow for the .
Troubleshooting Guide
-
Regioisomers: If a mixture of 5-one and 7-one isomers is observed (by NMR), switch solvent. Acetic acid tends to favor the thermodynamically stable product (usually the 7-one, depending on substitution), while basic conditions (pyridine) may alter the kinetic attack.
-
Charring/Decomposition: If the reaction mixture turns black, the temperature is too high for the substrate. Reduce temperature to 100 °C and extend time, or use Simultaneous Cooling (Power ON, Air Cooling ON) to prevent localized superheating.
-
Pressure Buildup: In one-pot protocols releasing gas (e.g.,
or ), ensure the vial is not overfilled (max 50% volume) and the pressure release limit is set correctly (typically 200-250 psi).
References
-
Fahim, A. M., Farag, A., Shaaban, M., & Ragab, E. (2018).[3] Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine... Current Microwave Chemistry.
-
Castillo, J.-C., et al. (2016). Microwave-assisted synthesis of functionalized pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry.
-
BenchChem Technical Support. (2025). Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds: Troubleshooting & Protocols.
-
Almehizia, A. A., et al. (2024).[4] In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.
-
Aggarwal, R., et al. (2011). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry.
-
RSC Publishing. (2018). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Advances.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a ]pyrimidine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00423J [pubs.rsc.org]
Application Note: High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Libraries for Kinase Discovery
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with the adenine ring of ATP. This characteristic makes it an exceptional template for developing Type I and Type II kinase inhibitors, with successful applications against targets such as B-Raf , Trk , PI3K , and CK2 [1, 2].
This Application Note provides a comprehensive guide to the design, synthesis, and high-throughput screening (HTS) of pyrazolo[1,5-a]pyrimidine libraries. Unlike generic protocols, this guide focuses on the specific physicochemical challenges of this scaffold—namely regioselectivity during synthesis and solubility/aggregation issues during screening—and offers a validated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for hit identification.
Scaffold Rationale & Library Design
The ATP-Mimetic Advantage
The pyrazolo[1,5-a]pyrimidine core is planar and electron-deficient, allowing it to form critical hydrogen bonds with the "hinge region" of kinase active sites.
-
N1 and N4 Nitrogens: Serve as hydrogen bond acceptors.
-
C3 and C5 Positions: Vectors for introducing hydrophobic groups that occupy the ATP-binding pocket or the "gatekeeper" region.
Synthetic Workflow & Regiochemistry
A critical challenge in generating these libraries is the regioselective condensation of 3(5)-aminopyrazoles with 1,3-electrophiles (e.g.,
Figure 1: Library Synthesis & Regioselectivity Pathway
Caption: Regioselective synthesis pathways. Acidic conditions generally favor the 7-substituted isomer critical for kinase hinge binding.
Validated HTS Protocol: TR-FRET Kinase Assay[1][2]
For pyrazolo[1,5-a]pyrimidine libraries, we recommend a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format (e.g., LanthaScreen™).
-
Why? This scaffold can exhibit intrinsic fluorescence in the blue region (350-450 nm). TR-FRET uses a time-delayed reading (Europium donor, >50
s delay) which eliminates interference from the library compounds' autofluorescence [4].
Assay Principle
The assay measures the phosphorylation of a specific substrate labeled with a fluorophore (Acceptor). A Europium-labeled antibody (Donor) binds only to the phosphorylated product. When in proximity, energy transfers from Eu to the Acceptor, emitting a signal at 665 nm.
Reagents & Equipment
| Component | Specification | Purpose |
| Kinase | Recombinant (e.g., B-Raf V600E, TrkA) | Target Enzyme |
| Substrate | Fluorescein/Alexa-labeled peptide | Phosphorylation target |
| ATP | Ultra-pure (at | Phosphate donor |
| Detection | Eu-anti-phospho Antibody | FRET Donor |
| Library | 10 mM in DMSO | Test compounds |
| Plate | 384-well Low Volume, White | Minimizes reagent usage |
Step-by-Step Protocol
Step 1: Compound Transfer (Acoustic Dispensing)
-
Dispense 10 nL of library compounds (10 mM stock) into the 384-well plate.
-
Controls:
-
High Control (HC): DMSO only (0% inhibition).
-
Low Control (LC): 10
M Staurosporine (100% inhibition).
-
Step 2: Kinase Reaction Setup
-
Prepare 2X Kinase/Antibody Mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35).-
Note: Brij-35 is critical to prevent the hydrophobic pyrazolo[1,5-a]pyrimidine compounds from aggregating and causing false inhibition.
-
-
Add 5
L of 2X Kinase Mix to wells. Incubate 10 min at RT to allow compound-enzyme binding.
Step 3: Reaction Initiation
-
Prepare 2X Substrate/ATP Mix .
-
Add 5
L to wells (Final Vol = 10 L). -
Incubate for 60 minutes at RT (protected from light).
Step 4: Detection
-
Add 10
L of TR-FRET Detection Reagent (EDTA + Eu-Antibody).-
EDTA stops the kinase reaction immediately.
-
-
Incubate 1 hour to reach equilibrium.
Step 5: Data Acquisition
-
Read on a multimode plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Laser/Flash lamp).
-
Emission 1: 615 nm (Europium Donor).
-
Emission 2: 665 nm (FRET Acceptor).
Data Analysis & Hit Validation
Ratiometric Calculation
Calculate the Emission Ratio (ER) to normalize for well-to-well variability:
Quality Control ( -Factor)
A robust HTS assay must have a
Triage Workflow
Pyrazolo[1,5-a]pyrimidines are generally stable, but "frequent hitters" can arise from aggregation or redox cycling.
Figure 2: HTS Decision Tree
Caption: Triage logic. Counter screens with high detergent (0.05% Triton X-100) help identify aggregators common in planar scaffolds.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Z' Factor (<0.5) | Pipetting error or reagent instability | Use acoustic dispensing; keep kinase on ice until use. |
| High Background | Non-specific antibody binding | Titrate antibody concentration; add BSA to buffer. |
| False Positives | Compound aggregation | Increase Brij-35 to 0.01% or use CHAPS. |
| Signal Quenching | Compound absorbs at 337nm | TR-FRET is resistant, but check compound absorbance spectra. |
References
-
Vertex Pharmaceuticals. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[1]
-
MDPI. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[2] Pharmaceuticals.[3]
-
RSC Advances. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[2][4][5][6] Royal Society of Chemistry.
-
Thermo Fisher Scientific. LanthaScreen TR-FRET Kinase Assays Protocol.
-
Celon Pharma. (2022).[7] Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences.
Sources
- 1. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
developing derivatives of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
Application Note: Precision Engineering of the 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one Scaffold
Subtitle: A Strategic Guide to Synthesis, Functionalization, and Physicochemical Optimization for Kinase Inhibitor Discovery
Abstract
The 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. Its ability to form bidentate hydrogen bonds within the hinge region of kinase domains (e.g., CDK2, CK2, Trk, Pim-1) makes it a cornerstone of modern oncology drug discovery. This guide provides a robust, field-tested roadmap for synthesizing this core, installing the critical C-6 amino "pivot point," and optimizing the vector for solubility and potency. We move beyond standard textbook procedures to address the specific regiochemical and physicochemical challenges inherent to this flat aromatic system.
Introduction: The Anatomy of a Hinge Binder
The pyrazolo[1,5-a]pyrimidin-7(1H)-one core is not merely a scaffold; it is a template for molecular recognition.
-
The Hinge Interaction: The N-H (position 1) and the Carbonyl (position 7) mimic the N1 and C6-amino of adenine, acting as a hydrogen bond donor-acceptor pair.
-
The C-6 Vector: The amino group at position 6 is the critical "exit vector." Derivatization here allows the molecule to reach into the ribose binding pocket or the solvent-exposed front, driving selectivity and potency.
-
The Solubility Challenge: Like many kinase inhibitors, this planar system suffers from poor aqueous solubility due to strong
- stacking. Successful development requires "breaking the flatness" via strategic substitution at C-3 or C-5.
Synthetic Protocol: Constructing the Core
Senior Scientist Note: The most common failure mode in this synthesis is regiochemical ambiguity. 3-Aminopyrazoles are ambident nucleophiles. Depending on conditions, they can form the desired pyrazolo[1,5-a]pyrimidine or the isomeric pyrazolo[3,4-b]pyridine. Furthermore, cyclization can yield the 7-one or 5-one isomer. The protocol below is optimized for the 7-one regioisomer.
Phase 1: The Cyclocondensation (The Foundation)
This route utilizes a condensation with an ethoxymethylene derivative to lock the regiochemistry.
Reagents:
-
3-Aminopyrazole (substituted at C-4 if necessary).[1]
-
Diethyl ethoxymethylenemalonate (DEEM) or Ethyl (ethoxymethylene)cyanoacetate.
-
Solvent: Ethanol (step 1), Dowtherm A or Diphenyl ether (step 2).
Step-by-Step Protocol:
-
Intermediate Formation: Dissolve 3-aminopyrazole (1.0 equiv) and DEEM (1.1 equiv) in anhydrous ethanol. Reflux for 3–4 hours.[2]
-
Thermal Cyclization: Suspend the intermediate in Dowtherm A (10 mL/g). Heat to 240–250°C for 30–60 minutes.
-
Why High Heat? This drives the elimination of ethanol and favors the thermodynamic 7-one product over the kinetic 5-one.
-
Work-up: Cool to room temperature.[3] Dilute with hexane to precipitate the product. Filter and wash with hexane/ether.
-
Phase 2: Installing the C-6 Amine (The Pivot)
Direct condensation to the 6-amino derivative is often low-yielding. We recommend the Nitration-Reduction sequence for reliability.
Step A: Nitration [2]
-
Dissolve the pyrazolo[1,5-a]pyrimidin-7-one core in concentrated
at 0°C. -
Dropwise add fuming
(1.1 equiv) while maintaining the temperature below 10°C. -
Stir at 0°C for 1 hour, then pour onto crushed ice.
-
Result: The electrophilic substitution occurs exclusively at the C-6 position (para to the bridgehead nitrogen), yielding the 6-nitro derivative.
Step B: Reduction (The "Soft" Approach) Avoid harsh catalytic hydrogenation if halogens are present on the scaffold.
-
Suspend the 6-nitro compound in Ethanol/Water (3:1).
-
Add
(5 equiv) and Iron powder (5 equiv). -
Reflux for 2 hours.
-
Filter hot through Celite to remove iron oxides.
-
Concentrate the filtrate to obtain the 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one .
Synthetic Workflow Diagram
Caption: Step-wise synthetic pathway from aminopyrazole precursor to the functionalized 6-amino core.
Protocol: Library Generation (Derivatization)
The C-6 amine is your handle for SAR (Structure-Activity Relationship) exploration.
A. Urea Synthesis (Solvent Front Targeting)
-
Dissolve 6-amino scaffold (1 equiv) in anhydrous THF/DCM.
-
Add Isocyanate (1.1 equiv) or Phenyl carbamate (1.1 equiv) + TEA.
-
Stir at RT overnight.
-
Purification: These products often precipitate. If not, use reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
B. Amide Coupling (Ribose Pocket)
-
Activate Carboxylic Acid (R-COOH) with HATU (1.2 equiv) and DIPEA (2 equiv) in DMF.
-
Add 6-amino scaffold.
-
Stir at 50°C for 4 hours (the aniline at C-6 is moderately nucleophilic; heat ensures conversion).
Application Note: Physicochemical Optimization
The Problem: The pyrazolo[1,5-a]pyrimidine core is planar and lipophilic (high LogP), leading to poor solubility and rapid metabolic clearance.
The Solution:
-
C-5 Substitution: Introduce solubilizing groups (e.g., morpholine, N-methylpiperazine) at the C-5 position. This can be achieved by using a
-keto ester with a leaving group or by chlorinating the C-5 position ( ) and performing an reaction. -
C-3 Substitution: Functionalization of the pyrazole ring (C-3) with polar groups (e.g., cyano, carboxamide) can modulate electronic properties and improve metabolic stability.
Data Table: SAR & Solubility Impact
| Compound ID | R (C-6) | R' (C-5) | Kinase IC50 (nM) | Solubility (µM, pH 7.4) |
| A-001 | -NH-CO-Ph | -Me | 15 | < 1 (Poor) |
| A-002 | -NH-CO-Ph | -Morpholine | 22 | 45 (Moderate) |
| A-003 | -NH-CO-Pyridine | -N-Me-Piperazine | 8 | > 100 (Good) |
| A-004 | -NH-Urea-Ph | -H | 120 | < 5 (Poor) |
Biological Evaluation: Kinase Assay Setup
Assay Type: FRET-based or ADP-Glo™ Kinase Assay.
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. -
Procedure:
-
Incubate Kinase (e.g., CDK2/CyclinE) with compound (10-point dose response) for 15 min.
-
Add ATP (at
) and Substrate (e.g., Histone H1). -
Incubate for 60 min at RT.
-
Stop reaction and detect ADP production.
-
-
Analysis: Fit data to a sigmoidal dose-response curve to determine
.
SAR Logic Diagram
Caption: Strategic functionalization map for the pyrazolo[1,5-a]pyrimidine scaffold.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2024. Link
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Molecules, 2024. Link
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 2015. Link
-
Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2002.[4] Link
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 2021. Link
Sources
- 1. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Leveraging the 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one Scaffold in Kinase Probe Discovery
Executive Summary
The 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one scaffold represents a privileged pharmacophore in kinase drug discovery. Functioning as a bioisostere of the adenine ring of ATP, this fused heterocyclic system possesses an intrinsic affinity for the hinge region of serine/threonine kinases (specifically CDKs, CK2, and B-Raf).
Unlike simple inhibitors, the 6-amino derivative serves as a critical "branching point" for probe development. Its C6-amine handle is positioned to project into the solvent-exposed region of the ATP-binding pocket, allowing researchers to conjugate fluorophores, biotin tags, or proteolysis-targeting chimera (PROTAC) linkers without disrupting the essential hinge-binding hydrogen bonds.
This guide details the synthesis, functionalization, and validation of this scaffold as a high-fidelity chemical probe.
Mechanistic Grounding & Design Logic
The "Adenine Mimic" Hypothesis
The pyrazolo[1,5-a]pyrimidine core mimics the purine scaffold of ATP.
-
Hinge Binding: The N4 nitrogen (bridgehead) and the C5-substituent (often an amine or small alkyl) typically interact with the kinase hinge region backbone residues (e.g., Leu83 in CDK2).
-
The 7-One/7-Hydroxy Tautomerism: The molecule exists in equilibrium between the keto (7-one) and enol (7-hydroxy) forms. In the kinase pocket, the specific tautomer stabilized depends on the local hydrogen-bonding network (donor vs. acceptor requirements).
-
The C6-Vector: Structural biology (X-ray crystallography of analogs like Dinaciclib) reveals that the C6 position points away from the deep hydrophobic pocket and towards the solvent interface. This makes the 6-amino group the ideal site for modification.
Structural Workflow
The following diagram illustrates the workflow from scaffold synthesis to probe generation.
Figure 1: Strategic workflow for converting raw precursors into a library of 6-amino functionalized kinase probes.
Experimental Protocols
Protocol A: Synthesis of the 6-Amino Core
Rationale: Direct cyclization to the 6-amino derivative is often low-yielding due to competing side reactions. The most robust route involves synthesizing the 7-one core first, followed by nitrosation and reduction.
Reagents:
-
3-Amino-1H-pyrazole (CAS: 1820-80-0)
-
Ethyl acetoacetate (or equivalent beta-keto ester)
-
Sodium Nitrite (
) -
Palladium on Carbon (Pd/C)
-
Glacial Acetic Acid
Step-by-Step Methodology:
-
Scaffold Formation (Cyclocondensation):
-
Dissolve 3-amino-1H-pyrazole (10 mmol) and ethyl acetoacetate (10 mmol) in glacial acetic acid (20 mL).
-
Reflux at 110°C for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Cool to room temperature. The product, 2-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one, often precipitates. Filter, wash with cold ethanol, and dry.
-
Checkpoint: Confirm structure via
-NMR (Look for pyrimidine C6-H singlet around 5.8-6.0 ppm).
-
-
Nitrosation (Introduction of N-source):
-
Dissolve the 7-one scaffold (5 mmol) in 10% HCl (15 mL) and cool to 0-5°C in an ice bath.
-
Add a solution of
(6 mmol in 5 mL water) dropwise over 20 minutes. -
Stir at 0°C for 1 hour. A colored precipitate (usually green/yellow nitroso intermediate) will form.
-
Filter and wash with cold water.
-
-
Reduction to 6-Amine:
-
Suspend the nitroso compound in Ethanol (30 mL).
-
Add 10% Pd/C (10 wt%).
-
Hydrogenate under
balloon pressure (1 atm) at room temperature for 4-6 hours. -
Filter through Celite to remove Pd/C.
-
Concentrate the filtrate to obtain 6-amino-2-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one .
-
Protocol B: Probe Derivatization (Amide Coupling)
Rationale: To create a functional probe, we attach a "tail" to the 6-amino group. This tail can be a biotin linker (for pull-down assays) or a fluorophore.
Reagents:
-
NHS-Ester of Tag (e.g., Biotin-PEG4-NHS or BODIPY-NHS)
-
DIPEA (Diisopropylethylamine)
-
DMF (Anhydrous)
Methodology:
-
Dissolve 6-amino scaffold (0.1 mmol) in anhydrous DMF (1 mL).
-
Add DIPEA (0.2 mmol) followed by the NHS-ester tag (0.11 mmol).
-
Stir at room temperature for 12 hours.
-
Purification: Dilute with water and extract with EtOAc (if hydrophobic) or purify directly via Preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Verify Mass (LC-MS) to ensure mono-acylation at the exocyclic amine.
Biochemical Validation (ADP-Glo Assay)
Once synthesized, the probe must be evaluated for its ability to inhibit the target kinase (e.g., CDK2 or CK2).
Assay Principle
The ADP-Glo™ Kinase Assay (Promega) quantifies kinase activity by measuring the ADP formed during the kinase reaction. The probe should compete with ATP, reducing ADP production.
Data Presentation & Analysis
Experimental Conditions:
-
Enzyme: CDK2/CyclinA (10 ng/well)
-
Substrate: Histone H1 peptide
-
ATP Concentration:
apparent (typically 10-50 µM) -
Probe Concentration: 10-point dose-response (1 nM to 10 µM)
Table 1: Expected SAR Trends for 6-Substituted Probes
| Compound Variant | R-Group at C6-Amine | Predicted IC50 (CDK2) | Solubility (LogS) | Application |
| Core (Ref) | 50 - 200 nM | Moderate | Starting Block | |
| Probe A | 100 - 300 nM | High | Solubility Tag | |
| Probe B | 200 - 500 nM | High | Affinity Pull-down | |
| Probe C | < 50 nM | Low | Potency Booster |
Note: If IC50 increases significantly (>10x) upon derivatization, the "tail" is likely sterically clashing with the solvent channel residues (e.g., Lys89 in CDK2).
Visualizing the Binding Mode
The following diagram represents the conceptual binding interaction of the 6-amino probe within the kinase ATP pocket.
Figure 2: Conceptual binding mode of the 6-amino probe. The scaffold anchors to the hinge, while the C6-amino directs the functional payload towards the solvent interface.
References
-
Nitrosation-Reduction Strategy for Pyrimidines
- Source: Journal of Medicinal Chemistry
- Title: "7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors"
- Context: Describes the synthetic logic for introducing amino groups at the meta-position of fused pyrimidines.
-
URL:[Link]
-
CDK2 Inhibitor Design (Dinaciclib Analogs)
- Source: ACS Medicinal Chemistry Letters
- Title: "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases"
- Context: Establishes the pyrazolo[1,5-a]pyrimidine scaffold as a premier CDK inhibitor class.
-
URL:[Link]
-
CK2 Inhibition & Scaffold Selectivity
- Assay Validation (ADP-Glo)
Sources
Application Notes and Protocols for In Vivo Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds
Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] These compounds have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[1][2] Beyond oncology, their therapeutic potential extends to anti-inflammatory, neuroprotective, and antimicrobial applications.[3][4][5][6] While in vitro assays provide initial insights into their biological activity, comprehensive in vivo studies are indispensable for elucidating their pharmacokinetic profiles, bioavailability, toxicity, and ultimate therapeutic efficacy in a complex living system.[1]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies with pyrazolo[1,5-a]pyrimidine compounds. We will delve into the rationale behind experimental choices, present step-by-step protocols for key assays, and offer insights gleaned from field-proven applications.
Part 1: Preclinical Rationale and Mechanistic Insights
A thorough understanding of the mechanism of action is paramount for designing meaningful in vivo experiments. Pyrazolo[1,5-a]pyrimidines often function as ATP-competitive or allosteric inhibitors of protein kinases.[1][2] This inhibitory action can disrupt key signaling pathways implicated in disease pathogenesis.
Oncology: Targeting Aberrant Kinase Activity
In cancer, pyrazolo[1,5-a]pyrimidines have shown promise by targeting several key oncogenic kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These are critical for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[3][7]
-
Tropomyosin Receptor Kinases (Trks): These are involved in cell survival and proliferation, and their inhibition is a therapeutic strategy for various cancers.[5][7]
-
Epidermal Growth Factor Receptor (EGFR): Overactivation of EGFR is a hallmark of many cancers, particularly non-small cell lung cancer.[1][2]
-
B-Raf and MEK Kinases: These are central components of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers.[1][2]
The following diagram illustrates the central role of these kinases in cancer cell signaling and the points of intervention for pyrazolo[1,5-a]pyrimidine inhibitors.
Caption: Inhibition of key oncogenic signaling pathways by pyrazolo[1,5-a]pyrimidine compounds.
Neuroprotection: Modulating Neuronal Cell Death Pathways
In the context of neurodegenerative diseases like Parkinson's, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated neuroprotective effects. One such derivative, C2, has been shown to act as a potent CDK1 inhibitor and modulate the p38/JNK MAPK signaling pathway, thereby protecting neuronal cells from rotenone-induced apoptosis.[3] This highlights the potential of these compounds to mitigate neuronal cell death.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Pyrazolo[1,5-a]pyrimidines have also been investigated for their anti-inflammatory properties. Some derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][8] Additionally, they have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response.[9]
Part 2: Core In Vivo Protocols
The following protocols are designed to be adaptable to the specific pyrazolo[1,5-a]pyrimidine compound and therapeutic area of investigation.
Protocol 1: Pharmacokinetic (PK) and Bioavailability Studies in Rodents
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental to its development as a drug. This protocol outlines a basic PK study in mice or rats to determine key parameters like half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability.
Materials:
-
Test pyrazolo[1,5-a]pyrimidine compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose, 5% DMSO in saline)
-
Male/Female BALB/c mice or Sprague-Dawley rats (6-8 weeks old)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Dosing Groups:
-
Intravenous (IV) Group (n=3-5): For determination of clearance and volume of distribution. Dose via tail vein injection.
-
Oral (PO) Group (n=3-5): For determination of oral absorption. Dose via oral gavage.
-
-
Compound Formulation: Prepare a clear solution or a fine suspension of the test compound in the chosen vehicle.
-
Dosing: Administer a single dose of the compound to each animal. A typical oral dose for initial screening might be 10-50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Immediately process blood samples to separate plasma by centrifugation. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Quantitative Pharmacokinetic Parameters of Selected Pyrazolo[1,5-a]pyrimidine CDK Inhibitors
| Compound | Species | Dose (mg/kg) | Route | T½ (elimination half-life) | Cmax | Tmax | AUC | Oral Bioavailability (%) | Reference |
| BS-194 (4k) | Mouse | 25 | Oral | 178 minutes | N/A | N/A | N/A | Good | [10] |
| BS-181 | Mouse | 10 | i.p. | 405 minutes | N/A | N/A | N/A | N/A | [10] |
| CFI-402257* | Rat, Dog | 5 | Oral | N/A | N/A | N/A | High oral exposure, Low clearance | N/A | [10] |
Note: CFI-402257 is a TTK inhibitor with a pyrazolo[1,5-a]pyrimidine core, included for structural comparison. N/A: Not Available in the provided search results.
Protocol 2: Xenograft Tumor Model for Efficacy Evaluation in Oncology
Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development.[1] This protocol allows for the evaluation of the anti-tumor efficacy of pyrazolo[1,5-a]pyrimidine compounds in vivo.
Caption: A generalized workflow for a subcutaneous xenograft tumor model.
Materials:
-
Human cancer cell line of interest (e.g., HCT116 for colon cancer[11][12])
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional, to enhance tumor take-rate)
-
Test pyrazolo[1,5-a]pyrimidine compound and vehicle
-
Calipers for tumor measurement
-
Anesthesia and surgical supplies
Procedure:
-
Cell Preparation: Culture cancer cells to the logarithmic growth phase. Harvest and resuspend cells in sterile PBS or media, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject a defined number of cells (typically 1-10 million) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice with established tumors into treatment and control groups (n=8-10 mice per group).
-
Treatment: Administer the test compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily oral gavage).
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 * length * width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Euthanize mice and collect tumors for further analysis (e.g., histopathology, biomarker analysis).
Protocol 3: In Vivo Anti-inflammatory Assessment - Carrageenan-Induced Paw Edema Model
Rationale: This is a classic and widely used model to assess the in vivo anti-inflammatory activity of novel compounds. Edema is induced by the injection of carrageenan, a phlogistic agent, and the reduction in paw swelling by the test compound indicates its anti-inflammatory potential.
Materials:
-
Male/Female Wistar or Sprague-Dawley rats
-
1% Carrageenan solution in sterile saline
-
Test pyrazolo[1,5-a]pyrimidine compound and vehicle
-
Plethysmometer or digital calipers to measure paw volume/thickness
-
Reference anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize rats for one week and divide them into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups.
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness of each rat at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
Part 3: Considerations for Successful In Vivo Studies
-
Compound Formulation: The solubility and stability of the pyrazolo[1,5-a]pyrimidine compound in the chosen vehicle are critical for consistent dosing and bioavailability.
-
Dose Selection: Dose levels should be informed by in vitro potency and any available toxicology data. A dose-response study is often necessary to identify the optimal therapeutic dose.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Data Interpretation: Correlate pharmacokinetic data with pharmacodynamic endpoints to establish a clear relationship between drug exposure and therapeutic effect.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a versatile platform for the development of novel therapeutics. The successful translation of these promising compounds from the bench to the clinic hinges on rigorous and well-designed in vivo studies. By carefully considering the mechanism of action and employing robust experimental protocols, researchers can effectively evaluate the therapeutic potential of this important class of molecules. While challenges such as drug resistance, off-target effects, and toxicity persist, ongoing research focused on optimizing synthetic strategies, enhancing drug selectivity, and improving bioavailability will be crucial for increasing their clinical efficacy.[1][2]
References
- Akor, E. O., Lnu, K., Lnu, S., Singh, A., & Terungwa, A. T. (2024).
- Akor, E. O., Lnu, K., Lnu, S., Singh, A., & Terungwa, A. T. (2024).
- Bose, D., et al. (n.d.). Neuroprotective and Anti-Apoptotic Activity of Anthranilamide Pyrazolo[1,5-a] Pyrimidine Derivative against Parkinson's Disease Model in Rotenone-Induced SH-SY5Y Cells. Lens.org.
- Ayman, R., Radwan, A. M., Elmetwally, A. M., & Ragab, A. (2022). The design strategy of the new pyrazole and pyrazolo[1,5‐a]pyrimidine compounds and commercially available anti‐inflammatory agents.
- Kumar, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011).
- El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011).
- Crocetti, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. FLORE.
- Danagulyan, G.G., & Gharibyan, V.K. (2023).
- Al-Qalaf, F., et al. (2024).
- Abdelgawad, M. A., et al. (2024).
- Ayman, R., Radwan, A. M., Elmetwally, A. M., & Ragab, A. (2022). Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2)
- BenchChem. (2025). Comparative Pharmacokinetic Analysis of Orally Bioavailable Pyrazolo[1,5-a]pyrimidine CDK Inhibitors. BenchChem.
- El-Sayed, N. N. E., et al. (2023).
- Chen, H., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Hassan, A. S., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
- Van der Veken, P., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
- Joosse, K. E., et al. (n.d.). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.
- Al-Ostoot, F. H., et al. (2025).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Neuroprotective and Anti-Apoptotic Activity of Anthranilamide Pyrazolo[1,5-a] Pyrimidine Derivative against Parkinson’s Disease Model in Rotenone-Induced SH-SY5Y Cells – Read Article in LENS [readarticle.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 8. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 12. scispace.com [scispace.com]
Application Note: Optimized Crystallization Strategies for 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one Scaffolds
Introduction & Structural Analysis[1][2][3][4][5][6]
The 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one scaffold represents a critical class of fused heterocycles widely utilized in medicinal chemistry as kinase inhibitors (e.g., CK2, EGFR) and antitubercular agents. However, obtaining X-ray quality single crystals of this scaffold is notoriously difficult due to two primary factors:
-
Low Solubility: The planar, rigid bicyclic system leads to high lattice energy and poor solubility in common organic solvents.
-
Tautomeric Ambiguity: The "7(1H)-one" moiety can exist in a dynamic equilibrium between the keto (lactam) and enol (lactim) forms. This ambiguity often leads to disordered crystal structures or the formation of polymorphs that are unsuitable for high-resolution diffraction.
This guide provides a validated workflow to overcome these energetic barriers, ensuring the growth of single crystals suitable for determining regiochemistry and tautomeric state.
Physicochemical Profiling & Solvent Selection[7][8]
Before attempting crystallization, a solubility profile must be established.[1][2] The 6-amino group introduces a hydrogen bond donor, which slightly improves solubility in polar protic solvents compared to the bare scaffold, but also increases the likelihood of aggregation.
Table 1: Solubility Profile & Solvent Suitability
Based on standard behaviors of pyrazolo[1,5-a]pyrimidine derivatives.
| Solvent Class | Specific Solvent | Solubility @ 25°C | Utility in Crystallization |
| Dipolar Aprotic | DMSO, DMF | High (>20 mg/mL) | Primary Solvent. Essential for breaking lattice energy. |
| Polar Protic | Methanol, Ethanol | Moderate (2-10 mg/mL) | Secondary Solvent. Good for slow evaporation or solvothermal methods. |
| Chlorinated | DCM, Chloroform | Low (<1 mg/mL) | Poor. Generally unsuitable due to rapid evaporation and low solubility. |
| Non-Polar | Hexane, Diethyl Ether | Insoluble | Antisolvent. Critical for vapor diffusion methods. |
| Aqueous | Water | Insoluble (pH dependent) | Antisolvent. Can be used in vapor diffusion against DMSO. |
Strategic Workflows (Protocols)
Method A: Vapor Diffusion (Sitting Drop)
Recommended for: High-value samples (<5 mg) with poor solubility.
This method utilizes the high solubility of the compound in DMSO/DMF and slowly introduces an antisolvent (water or ethanol) via the vapor phase. This is the "Gold Standard" for this scaffold as it gently pushes the system into the metastable zone without mechanical disturbance.
Protocol:
-
Prepare the Drop: Dissolve 2-3 mg of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one in 50-100 µL of DMSO. Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary to remove dust (nucleation sites).
-
Prepare the Reservoir: In the well of a crystallization plate (e.g., Hampton Research VDX plate), place 500 µL of the antisolvent.
-
System A: Solvent = DMSO; Antisolvent = Ethanol (or Methanol).
-
System B: Solvent = DMF; Antisolvent = Water.
-
-
Equilibration: Place the drop on a sitting drop pedestal. Seal the well with clear crystallization tape (optically clear for monitoring).
-
Incubation: Store at 20°C in a vibration-free environment.
-
Observation: Monitor daily under polarized light. Crystals typically appear within 3-10 days as the volatile antisolvent diffuses into the DMSO drop, lowering solubility.
Method B: Solvothermal Synthesis
Recommended for: Samples that form microcrystalline powders or are insoluble in alcohols.
If Method A yields only amorphous precipitate, the solvothermal method uses pressure and temperature to overcome the kinetic barrier of nucleation, often favoring the thermodynamically stable tautomer.
Protocol:
-
Slurry Preparation: Suspend 10 mg of the compound in 2 mL of Ethanol/Water (3:1 ratio) in a thick-walled pressure vial or Teflon-lined autoclave.
-
Heating Ramp: Seal the vessel and heat to 100°C (above the solvent boiling point) over 2 hours. The pressure generated increases the solubility significantly.
-
Soak: Hold at 100°C for 24 hours.
-
Cooling Ramp (Critical): Cool to room temperature at a rate of 1°C per hour . This slow cooling prevents rapid precipitation and encourages single crystal growth.
-
Harvesting: Open the vessel carefully. Crystals of the pyrazolo-pyrimidine often form as needles or prisms on the walls.
Decision Matrix & Workflow Visualization
The following diagram outlines the logical flow for selecting the correct crystallization strategy based on initial solubility observations.
Figure 1: Decision matrix for selecting the optimal crystallization method based on initial solubility findings.
Critical Analysis: Tautomerism in X-ray
A primary goal of crystallizing 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one is to resolve the tautomeric state.[3]
-
The Mechanism: The molecule can exist as the 7-oxo (keto) form or the 7-hydroxy (enol) form.
-
X-ray Evidence: In the crystal lattice, the keto form is typically stabilized by intermolecular hydrogen bonding (N-H···O=C), forming dimers or ribbons.
-
Diagnostic Metrics:
-
C7=O Bond Length: ~1.22–1.24 Å indicates a Double Bond (Keto).
-
C7-O Bond Length: ~1.30–1.34 Å indicates a Single Bond (Enol).
-
Proton Location: High-resolution data will locate the proton on N1 (Keto) vs. O7 (Enol).
-
Note: The presence of the 6-amino group adds an additional H-bond donor, which can influence the packing motif. It is common to observe solvent molecules (Water/DMSO) trapped in the lattice acting as bridges between the amino group and the carbonyl oxygen.
References
-
Tautomerism in Pyrazolo-pyrimidines: N. A. Meanwell, et al. "Regiospecific synthesis of 7-aminopyrazolo[1,5-a]pyrimidines." Journal of Organic Chemistry, 1992. (General reference for scaffold chemistry)
-
Crystallization of Similar Scaffolds (CK2 Inhibitors): Sikdar, A., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances, 2023.
-
Vapor Diffusion Protocols: Hampton Research. "Hanging Drop Vapor Diffusion Crystallization." Crystal Growth 101.
-
Structural Elucidation of Tautomers: K. A. Metwally, et al. "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." ACS Infectious Diseases, 2021.
-
General Small Molecule Crystallization: Jones, W., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, 2023.
Sources
Application Notes and Protocols for the Analytical Characterization of Pyrazolo[1,5-a]pyrimidines
Introduction: The Chemical and Therapeutic Significance of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities.[1] Compounds incorporating this nucleus have been successfully developed as sedative-hypnotics (e.g., Zaleplon, Indiplon), anxiolytics (e.g., Ocinaplon), and are extensively investigated as potent inhibitors of various protein kinases implicated in cancer and inflammatory diseases.[2][3]
Given the therapeutic potential and the need for precise structure-activity relationship (SAR) studies, the unambiguous structural characterization of novel pyrazolo[1,5-a]pyrimidine derivatives is of paramount importance. The regiochemistry of the fused heterocyclic system, the nature and position of substituents, and the stereochemistry can profoundly influence biological activity. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the robust characterization of this important class of molecules.
A Multi-faceted Approach to Structural Elucidation
A singular analytical technique is rarely sufficient for the complete and unambiguous characterization of a novel chemical entity. A synergistic approach, integrating data from multiple orthogonal techniques, is the gold standard for ensuring scientific rigor and building a comprehensive understanding of the molecule's structure and purity. This guide will focus on the foundational techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, with supplementary information on chromatographic and other spectroscopic methods.
Caption: Integrated workflow for pyrazolo[1,5-a]pyrimidine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of pyrazolo[1,5-a]pyrimidines in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy
Proton NMR provides the initial fingerprint of the molecule. The chemical shifts (δ) of the protons on the pyrazolo[1,5-a]pyrimidine core are characteristic and influenced by the electronic effects of substituents.
Key Diagnostic Regions:
-
H2, H3, H5, H6, H7: These protons typically resonate in the aromatic region (δ 6.5-9.0 ppm). The precise chemical shifts and coupling constants (J) are invaluable for determining substituent positions.[4][5]
-
Substituent Protons: Protons on alkyl or aryl substituents will appear in their expected regions, but their shifts can be influenced by the heterocyclic core.
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity (Unsubstituted) |
| H2 | 8.2 - 8.6 | s |
| H3 | 6.7 - 7.2 | d |
| H5 | 8.8 - 9.2 | dd |
| H6 | 7.0 - 7.5 | dd |
| H7 | 8.5 - 8.9 | dd |
| Note: These are approximate ranges and can vary significantly with substitution. |
¹³C NMR Spectroscopy
Carbon NMR complements the proton data by defining the carbon skeleton. The chemical shifts of the carbons in the heterocyclic core are highly informative for confirming the overall structure.[4][6]
| Carbon Position | Typical Chemical Shift (δ, ppm) |
| C2 | 145 - 150 |
| C3 | 100 - 110 |
| C3a | 148 - 152 |
| C5 | 150 - 155 |
| C6 | 110 - 115 |
| C7 | 158 - 163 |
| Note: These are approximate ranges and can vary significantly with substitution. |
Two-Dimensional (2D) NMR Experiments
For complex or novel derivatives, 2D NMR is essential for unambiguous assignments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing connectivities through the pyrimidine ring (e.g., H5-H6-H7).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and linking substituents to the core. For instance, a correlation from a methyl proton to C5 or C7 can confirm its position.[7]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrazolo[1,5-a]pyrimidine derivative.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[8] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for observing exchangeable protons (e.g., NH).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
If necessary, acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument parameters. Acquisition times for 2D experiments can range from 30 minutes to several hours depending on the sample concentration and desired resolution.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H signals and reference the spectrum (e.g., to residual solvent peak or internal standard like TMS).
-
Assign all proton and carbon signals using the combination of 1D and 2D data.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a vital technique for determining the molecular weight of the synthesized compound and providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition.
Ionization Techniques
-
Electrospray Ionization (ESI): A soft ionization technique ideal for most pyrazolo[1,5-a]pyrimidines, which typically possess basic nitrogen atoms that are readily protonated. It usually produces the protonated molecular ion [M+H]⁺.[6]
-
Electron Impact (EI): A higher-energy technique that often leads to extensive fragmentation. While it can make the molecular ion peak less abundant, the resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure.
Fragmentation Analysis
The fragmentation patterns of pyrazolo[1,5-a]pyrimidines can be complex but often involve characteristic losses of substituents or cleavages of the heterocyclic rings.[9] Analyzing these fragments can help confirm the identity and location of substituents.
Caption: General workflow for MS analysis of pyrazolo[1,5-a]pyrimidines.
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation:
-
Prepare a stock solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL in a solvent compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the class of compound.
-
-
Data Acquisition:
-
Acquire data in positive ion mode.
-
Perform a full scan over a relevant m/z range (e.g., 100-1000) to identify the [M+H]⁺ ion.
-
Acquire a high-resolution scan centered on the observed [M+H]⁺ ion.
-
-
Data Analysis:
-
Determine the accurate mass of the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.
-
Compare the calculated exact mass for the expected formula with the measured mass. A mass error of <5 ppm is considered excellent confirmation.
-
Single-Crystal X-ray Crystallography: The Definitive Structure
When a high-quality single crystal of the compound can be grown, X-ray crystallography provides an unparalleled level of structural detail. It offers an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of stereocenters.[1][10] This technique is particularly valuable for resolving any regiochemical or stereochemical ambiguities that may persist after NMR and MS analysis.[11]
Protocol: Crystal Growth and X-ray Diffraction
-
Crystal Growth (Screening):
-
This is often the most challenging step. Common methods include:
-
Slow Evaporation: Dissolve the purified compound to near-saturation in a suitable solvent (e.g., ethanol, ethyl acetate, dichloromethane) in a vial. Cover the vial with a perforated cap or parafilm and allow the solvent to evaporate slowly over days or weeks.
-
Solvent Diffusion: Create a layered system with the compound dissolved in a good solvent and a poor solvent (in which the compound is less soluble) carefully layered on top. Crystals may form at the interface.
-
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed, defect-free single crystal.
-
Mount the crystal on a suitable goniometer head.
-
-
Data Collection:
-
Place the mounted crystal in the X-ray diffractometer.
-
A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage.
-
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting the diffraction data.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using computational methods to generate an initial electron density map and atomic model.
-
The model is "refined" to achieve the best fit between the calculated and observed diffraction data, resulting in the final, highly precise molecular structure.[12]
-
Complementary Techniques for Purity and Property Assessment
While NMR, MS, and X-ray crystallography define the structure, other techniques are crucial for assessing purity and other physicochemical properties.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the final compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.
-
Method Development: Typically involves screening reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
-
Purity Assessment: The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area detected (often using a UV detector set to a wavelength where the compound absorbs strongly).
Spectroscopic Techniques (UV-Vis and FTIR)
-
UV-Vis Spectroscopy: Pyrazolo[1,5-a]pyrimidines, being aromatic systems, exhibit characteristic UV absorption maxima. This technique is useful for quantitative analysis (using the Beer-Lambert law) and for studying electronic transitions within the molecule.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. Characteristic vibrations for C=N, C=C, N-H, and C-H bonds can be observed, providing corroborating evidence for the proposed structure.[14]
Conclusion
The robust characterization of pyrazolo[1,5-a]pyrimidine derivatives is a critical step in their development as therapeutic agents and chemical probes. A comprehensive analytical strategy, led by NMR spectroscopy and mass spectrometry, and ideally confirmed by X-ray crystallography, provides the necessary confidence in the structure and purity of these high-value compounds. The protocols and guidelines presented here offer a solid foundation for researchers in the field to ensure the integrity and reproducibility of their scientific findings.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Gzella, A., et al. (2009). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 919(1-3), 259-266. [Link]
-
Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15, 3756-3828. [Link]
-
Chernyshev, V. V., et al. (1998). Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data. Zeitschrift für Kristallographie - Crystalline Materials, 213(9), 477-482. [Link]
-
MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). [Link]
-
American Chemical Society. Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. (2026). [Link]
-
SpectraBase. Pyrazolo[1,5-a]pyrimidine, 2-(4-morpholyl)carbonyl-3,6-dibromo- [FTIR]. [Link]
-
Arafa, W. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 1-22. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. (2013). [Link]
-
ScienceDirect. Molecular structure of pyrazolo[1,5- a]pyrimidines: X-ray diffractometry and theoretical study. (2009). [Link]
-
ResearchGate. Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. (2015). [Link]
-
PubMed. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2019). [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). [Link]
-
Royal Society of Chemistry. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). [Link]
-
RSC Advances Blog. February 2025 RSC Advances Review Articles. (2025). [Link]
-
Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). [Link]
-
ScienceDirect. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2022). [Link]
-
SpectraBase. Pyrazolo[1,5-a]pyrimidine, 6-bromo-2-[(4-tricyclo[3.3.1.1(3,7)]dec-1-yl-1-piperazinyl)carbonyl]- [MS (GC)]. [Link]
-
National Center for Biotechnology Information. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). [Link]
-
PubMed. In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (2022). [Link]
-
MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). [Link]
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Troubleshooting & Optimization
reducing off-target effects of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
A Guide to Identifying and Mitigating Off-Target Effects for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its potent activity as a protein kinase inhibitor in cancer therapy and other diseases.[1][2] Compounds based on this core, such as 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one and its derivatives, are frequently investigated as inhibitors of kinases like RET, Trk, and CK2.[3][4][5]
However, a critical challenge in their development is ensuring target specificity. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, small molecule inhibitors can inadvertently bind to unintended kinases or other proteins, leading to off-target effects.[6][7] These unintended interactions can cause misleading experimental results, cellular toxicity, or adverse drug reactions in a clinical setting.[8][9]
This technical support center provides a comprehensive resource for researchers working with 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one and related compounds. It offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you proactively identify, understand, and minimize off-target effects, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a major concern?
A1: Off-target effects are unintended interactions between a drug or compound and proteins other than its primary therapeutic target.[10] These effects are a significant concern because they can lead to:
-
Misinterpretation of Data: An observed biological phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target interaction.
-
Cellular Toxicity: Inhibition of essential "housekeeping" proteins or critical signaling nodes can lead to cell death, confounding experimental results.[11]
-
Adverse Side Effects: In a clinical context, off-target effects are a primary cause of drug side effects and can limit the therapeutic window of a compound.[8]
Q2: How can I tell if my experimental results are being influenced by off-target effects?
A2: Several key indicators may suggest the presence of off-target effects:[11]
-
Inconsistent Phenotype: The observed cellular phenotype does not align with the known biological function of the intended target.
-
High Cytotoxicity: Significant cell death occurs at concentrations needed to achieve on-target inhibition.
-
Lack of Genetic Correlation: The phenotype observed with your compound cannot be replicated by genetically knocking down or knocking out the target protein using methods like CRISPR/Cas9 or siRNA.[12][13]
-
Poor Structure-Activity Relationship (SAR): Structurally similar analogs of your compound that are inactive against the primary target still produce the same cellular phenotype.[12]
Q3: What are the primary experimental strategies to identify off-target proteins?
A3: There are three main pillars for systematically identifying off-target interactions:
-
Kinome Profiling: For kinase inhibitors, this involves screening your compound against a large panel of recombinant kinases (often representing the entire human kinome) to assess its selectivity.[14][15] This method provides a broad view of which other kinases your compound inhibits and at what potency.
-
Cellular Thermal Shift Assay (CETSA): This biophysical method confirms direct binding of your compound to a target protein within intact cells.[16][17] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[17] While primarily used to confirm on-target engagement, proteome-wide versions of CETSA can also identify off-target binders.
-
Chemical Proteomics: These unbiased, mass spectrometry-based approaches aim to identify all proteins that interact with your compound in a cellular lysate or in living cells.[8][18] Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) are powerful tools for discovering novel on- and off-targets.[8]
Q4: How can I minimize off-target effects in my cell-based assays?
A4: While it's impossible to eliminate all off-target effects, you can minimize their influence by:
-
Using the Lowest Effective Concentration: Always perform a detailed dose-response curve to identify the lowest concentration of your compound that elicits the desired on-target effect. Off-target interactions are often weaker and occur at higher concentrations.[11]
-
Employing Control Compounds: Use a structurally related but biologically inactive analog as a negative control. If this analog produces the same phenotype, it strongly suggests an off-target or non-specific effect.[12]
-
Validating with Orthogonal Approaches: Corroborate your findings using a different inhibitor with a distinct chemical scaffold or, ideally, a genetic approach like siRNA or CRISPR to confirm that the phenotype is truly linked to the intended target.[12]
Troubleshooting Guide: A Workflow for Investigating Unexpected Phenotypes
This guide provides a systematic workflow for researchers who observe an unexpected or inconsistent phenotype when using a 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one-based inhibitor.
Caption: MAPK signaling pathway showing on- and off-target inhibition points.
References
-
Taylor & Francis. (2021, January 12). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
AZoLifeSciences. (2026, February 12). Proteomics Approaches to Overcome Undruggable Targets in Disease. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, March 17). Mapping the Protein Kinome: Current Strategy and Future Direction. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (n.d.). Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, March 1). Different chemical proteomic approaches to identify the targets of lapatinib. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinome Profiling. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by.... Retrieved from [Link]
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]
-
Frontiers. (2022, December 23). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Retrieved from [Link]
-
PeerJ. (2023, November 16). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Retrieved from [Link]
-
AACR Journals. (2013, February 10). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Retrieved from [Link]
-
Safety Pharmacology Society. (n.d.). Developing a Proteomics-based Off-target Identification Assay to Inform Safety Pharmacology Profiling of Targeted Protein Degraders. Retrieved from [Link]
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]
-
Kairos Discovery. (n.d.). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Retrieved from [Link]
-
bioRxiv. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]
-
CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. Retrieved from [Link]
-
seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]
-
Drug Discovery News. (2025, December 15). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
-
MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]
-
ACS Infectious Diseases. (2021, January 6). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Retrieved from [Link]
-
PubMed. (2015, November 15). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Retrieved from [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
MDPI. (2022, December 8). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Retrieved from [Link]
-
Open University and City University Institutional Repository. (n.d.). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Retrieved from [Link]
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optimizing reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.
Introduction to Pyrazolo[1,5-a]pyrimidine Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines is a cornerstone in medicinal chemistry due to their wide range of biological activities, including applications as kinase inhibitors and anti-inflammatory agents. A prevalent and versatile method for their synthesis is the condensation reaction between 3-amino-pyrazoles and 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction's success, however, is highly dependent on carefully optimized conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems, their probable causes, and actionable solutions.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting materials.
-
Minimal to no desired product is isolated after work-up.
Potential Causes and Solutions:
-
Inadequate Reaction Temperature: The condensation reaction often requires a specific temperature range to proceed efficiently.
-
Explanation: Insufficient heat may not provide the necessary activation energy for the initial nucleophilic attack of the aminopyrazole onto the dicarbonyl compound. Conversely, excessive heat can lead to the degradation of starting materials or the formation of unwanted side products.
-
Solution: Screen a range of temperatures. For many standard syntheses, refluxing in a solvent like ethanol or acetic acid is effective. If the reaction is sluggish, a higher boiling point solvent such as DMF or DMSO can be cautiously explored.
-
-
Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst are critical.
-
Explanation: Acid catalysts, such as acetic acid or p-toluenesulfonic acid (p-TSA), are commonly used to protonate a carbonyl group, making it more electrophilic and facilitating the initial attack by the aminopyrazole. Base catalysts, like piperidine or triethylamine, can deprotonate the aminopyrazole, increasing its nucleophilicity. The incorrect catalyst or an inappropriate amount can either fail to promote the reaction or lead to side reactions.
-
Solution: If using an acid catalyst, start with a catalytic amount (e.g., 10 mol%). If the reaction does not proceed, a stronger acid or a higher loading may be necessary. For base-catalyzed reactions, ensure the base is not sterically hindered and is used in an appropriate amount to avoid side reactions. A systematic screening of both acid and base catalysts is recommended for a new substrate.
-
-
Poor Quality of Reagents or Solvents:
-
Explanation: The presence of water or other impurities in the reagents or solvents can interfere with the reaction. For instance, water can hydrolyze intermediates.
-
Solution: Use freshly distilled or anhydrous solvents. Ensure the purity of the 3-aminopyrazole and the 1,3-dicarbonyl compound through techniques like recrystallization or column chromatography before starting the reaction.
-
Issue 2: Formation of Multiple Products or Isomers
Symptoms:
-
TLC plate shows multiple spots close to each other.
-
NMR spectrum of the crude product is complex, indicating a mixture of compounds.
-
LC-MS analysis reveals multiple peaks with the same mass-to-charge ratio, suggesting the presence of isomers.
Potential Causes and Solutions:
-
Regioselectivity Issues: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a 3-aminopyrazole can lead to the formation of two possible regioisomers (e.g., 5-substituted vs. 7-substituted pyrazolo[1,5-a]pyrimidines).
-
Explanation: The initial nucleophilic attack can occur at either of the two carbonyl carbons of the dicarbonyl compound. The regiochemical outcome is influenced by steric and electronic factors of both reactants.
-
Solution:
-
Solvent and Catalyst Choice: The polarity of the solvent and the nature of the catalyst can influence the regioselectivity. Generally, acidic conditions tend to favor the formation of the more thermodynamically stable isomer.
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to improve regioselectivity in some cases by promoting a specific reaction pathway.
-
Protecting Groups: Introducing a bulky protecting group on the pyrazole ring can sterically hinder the approach to one of the carbonyls, favoring the formation of a single isomer.
-
-
-
Side Reactions:
-
Explanation: Under harsh reaction conditions (e.g., high temperatures, strong acids or bases), side reactions such as self-condensation of the dicarbonyl compound or decomposition of the starting materials can occur.
-
Solution:
-
Milder Conditions: Attempt the reaction at a lower temperature or with a milder catalyst.
-
Stepwise Synthesis: In some cases, a stepwise approach where the intermediate enaminone is isolated first, followed by cyclization, can provide better control and reduce the formation of side products.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and 1,3-dicarbonyls?
A1: The generally accepted mechanism proceeds through a sequence of reactions:
-
Initial Condensation: The exocyclic amino group of the 3-aminopyrazole attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form a vinylogous amide (enaminone).
-
Intramolecular Cyclization: The endocyclic nitrogen atom of the pyrazole ring then attacks the remaining carbonyl group.
-
Final Dehydration: A final dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Below is a diagram illustrating this pathway:
Caption: Reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Q2: How do I choose the appropriate solvent for my reaction?
A2: The choice of solvent is crucial and depends on the specific substrates and desired reaction conditions. Here is a general guide:
| Solvent | Boiling Point (°C) | Polarity | Typical Use Case |
| Ethanol | 78 | Polar | A good starting point for many reactions, often used under reflux. |
| Acetic Acid | 118 | Polar | Acts as both a solvent and an acid catalyst, promoting the reaction. |
| Toluene | 111 | Nonpolar | Can be used with a Dean-Stark apparatus to remove water and drive the equilibrium. |
| DMF | 153 | Polar | A high-boiling point solvent for less reactive substrates. |
| DMSO | 189 | Polar | Used for very unreactive starting materials, but can be difficult to remove. |
Q3: Can microwave-assisted synthesis improve my results?
A3: Yes, microwave-assisted organic synthesis (MAOS) can offer several advantages for the synthesis of pyrazolo[1,5-a]pyrimidines:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.
-
Improved Yields: The rapid and uniform heating can minimize the formation of side products.
-
Enhanced Regioselectivity: In some cases, microwave irradiation has been shown to favor the formation of a specific regioisomer.
It is recommended to use a dedicated microwave reactor for safety and reproducibility.
Q4: What are some alternative reagents to 1,3-dicarbonyl compounds?
A4: Several synthetic equivalents of 1,3-dicarbonyls can be used, which can be particularly useful for introducing a wider range of substituents. These include:
-
β-Ketoesters: React similarly to 1,3-diketones.
-
Malondialdehyde derivatives: Such as malondialdehyde bis(dimethyl acetal).
-
α,β-Unsaturated ketones (enones): These can undergo a Michael addition followed by cyclization.
-
β-Halovinyl aldehydes/ketones: These are highly reactive electrophiles.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-aminopyrazole (1.0 eq), the 1,3-dicarbonyl compound (1.1 eq), and the chosen solvent (e.g., ethanol or acetic acid, approximately 0.1 M concentration).
-
Catalyst Addition: If required, add the catalyst (e.g., catalytic amount of p-TSA or a few drops of piperidine).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
-
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and melting point determination.
Protocol 2: Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to troubleshooting low-yield reactions.
Caption: A troubleshooting workflow for low-yield reactions.
References
-
Regioselectivity in the Synthesis of Pyrazolo[1,5-a]pyrimidines. Journal of Organic Chemistry. [Link]
-
A Study on the Regioselectivity of the Reaction between 3-Amino-5-methylpyrazole and Unsymmetric 1,3-Diketones. Molecules. [Link]
-
Acetic Acid as a Catalyst and Solvent in the Synthesis of Fused Heterocycles. Synthetic Communications. [Link]
-
Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines. Tetrahedron Letters. [Link]
-
β-Halovinyl Aldehydes and Ketones in Heterocyclic Synthesis. Chemical Reviews. [Link]
Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazolopyrimidine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyrazolopyrimidine scaffolds. The formation of regioisomers is a persistent challenge in heterocyclic chemistry, directly impacting yield, purification efficiency, and the ultimate biological activity of target compounds. This document provides in-depth, experience-driven troubleshooting strategies and frequently asked questions to empower you to control and predict the outcomes of your pyrazolopyrimidine syntheses.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common pyrazolopyrimidine regioisomers I am likely to encounter?
A1: In pyrazolopyrimidine synthesis, the most frequently encountered regioisomers are the pyrazolo[1,5-a]pyrimidines and the pyrazolo[3,4-d]pyrimidines.[1][2] The specific isomer formed is highly dependent on the starting materials, particularly the substitution pattern of the aminopyrazole precursor, and the reaction conditions employed.[2][3] Less common, but still relevant, are the pyrazolo[1,5-c]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds.[2] Understanding the electronic and steric properties of your precursors is the first step in predicting which isomeric series you are likely to form.
Q2: I obtained a mixture of regioisomers. What is the most reliable way to differentiate and characterize them?
A2: A combination of spectroscopic techniques is essential for the unambiguous identification of pyrazolopyrimidine regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the protons and carbons on the pyrimidine ring will differ significantly between isomers. For definitive assignment, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons on the pyrazole and pyrimidine rings, confirming their spatial arrangement.[4] HMBC (Heteronuclear Multiple Bond Correlation) experiments are also invaluable for establishing long-range C-H correlations.
-
X-Ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unequivocal structural proof.
-
Mass Spectrometry (MS): While MS will confirm the molecular weight, it generally does not differentiate between regioisomers unless fragmentation patterns are distinct and well-characterized.
Q3: Can I use chromatography to separate the regioisomers?
A3: Yes, column chromatography is a common and effective method for separating regioisomers of pyrazolopyrimidines.[4][5] The success of the separation depends on the difference in polarity between the isomers. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase (eluent system) is crucial. It is often necessary to screen various solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation. High-Performance Liquid Chromatography (HPLC) can also be employed for both analytical and preparative-scale separations.
II. In-Depth Troubleshooting Guides
Scenario 1: My reaction is producing the undesired pyrazolo[3,4-d]pyrimidine instead of the target pyrazolo[1,5-a]pyrimidine.
This is a classic regioselectivity challenge that hinges on which nitrogen atom of the aminopyrazole precursor initiates the cyclization.
Root Cause Analysis:
The formation of the pyrazolo[1,5-a]pyrimidine isomer typically involves the initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto the electrophilic partner.[6] Conversely, the pyrazolo[3,4-d]pyrimidine isomer often arises from the initial attack of the endocyclic pyrazole nitrogen. The balance between these two pathways is delicate and influenced by several factors.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting undesired pyrazolo[3,4-d]pyrimidine formation.
Corrective Actions & Protocols:
-
Control of Reaction pH:
-
Insight: The nucleophilicity of the two competing nitrogen atoms in the aminopyrazole can be modulated by pH.[7] In acidic media, the more basic endocyclic nitrogen of the pyrazole ring can be protonated, reducing its nucleophilicity and thereby favoring the attack of the exocyclic amino group to form the pyrazolo[1,5-a]pyrimidine.[6]
-
Protocol: To a solution of your 5-aminopyrazole (1 mmol) and the 1,3-dicarbonyl compound (1.1 mmol) in ethanol (10 mL), add a catalytic amount of acetic acid or p-toluenesulfonic acid. Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
-
Leveraging Steric Hindrance:
-
Insight: Introducing a sterically demanding substituent at the N1 position of the pyrazole ring can physically block the approach of the electrophile to the endocyclic nitrogen, thus directing the reaction towards the formation of the pyrazolo[1,5-a]pyrimidine.[7]
-
Example: If your starting aminopyrazole is unsubstituted at N1, consider synthesizing an analog with a bulky group like tert-butyl or phenyl at this position.
-
-
Microwave-Assisted Synthesis:
-
Insight: Microwave irradiation can sometimes alter the regioselectivity of the cyclization compared to conventional heating.[3] This is often attributed to rapid heating and localized temperature effects that can favor one reaction pathway over another.
-
Protocol: In a microwave reaction vessel, combine the 5-aminopyrazole (1 mmol) and the 1,3-bielectrophile (1.1 mmol) in a suitable solvent like dioxane. Irradiate at a controlled temperature (e.g., 120-150 °C) for 15-30 minutes.[3]
-
Scenario 2: The regioselectivity of my reaction is inconsistent between batches.
Inconsistent regioselectivity is often a sign of subtle, uncontrolled variables in the reaction setup.
Root Cause Analysis:
Minor variations in reagent purity, reaction temperature, or moisture content can tip the delicate balance between competing reaction pathways.
Troubleshooting and Optimization Table:
| Parameter | Potential Issue | Recommended Action |
| Reagent Purity | Impurities in the aminopyrazole or 1,3-dicarbonyl compound may act as catalysts or inhibitors. | Recrystallize or purify all starting materials before use. |
| Solvent | The choice of solvent can significantly impact regioselectivity.[7] | Screen a range of solvents with varying polarities (e.g., ethanol, acetic acid, DMF, dioxane). Fluorinated alcohols have been reported to improve regioselectivity in some cases.[7] |
| Temperature | The activation energies for the formation of the two regioisomers may be different. | Run the reaction at a consistently controlled temperature. Consider running a temperature screen to determine the optimal temperature for the desired isomer. |
| Atmosphere | The presence of oxygen or moisture can lead to side reactions. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
III. Advanced Protocols for Regiocontrol
Protocol 1: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines Using β-Enaminones
The use of β-enaminones as the 1,3-bielectrophilic partner offers excellent control over the regioselectivity, favoring the formation of pyrazolo[1,5-a]pyrimidines.[8]
Mechanism of Control:
The reaction proceeds via an initial aza-Michael addition of the exocyclic amino group of the aminopyrazole to the β-carbon of the enaminone. This is followed by an intramolecular cyclization with the elimination of an amine. The regioselectivity is controlled by the initial addition-elimination mechanism.[8]
Caption: Simplified workflow for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines using β-enaminones.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1.0 eq) and the β-enaminone derivative (1.1 eq) in glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization or column chromatography.
IV. References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from:
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from:
-
Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica. Available from:
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][9][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available from:
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available from:
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available from:
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available from:
-
Regioselective Heterocycle Synthesis: Research Guide & Papers. PapersFlow. Available from: _
-
Substituent positions to increase the activity of pyrazolo[1,5-a]pyridimines. ResearchGate. Available from:
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available from:
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available from:
-
Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Universidade do Minho. Available from:
-
Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem. Available from:
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available from:
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PMC. Available from:
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available from:
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from:
-
Troubleshooting regioselectivity in indazole synthesis. Benchchem. Available from:
-
Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. PMC. Available from:
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available from:
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Potency of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Welcome to the technical support center dedicated to the optimization and troubleshooting of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working to enhance the potency, selectivity, and cellular activity of this important class of compounds. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved drugs and numerous clinical candidates targeting a range of protein kinases.[1][2][3]
This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific experimental challenges, explain the rationale behind optimization strategies, and offer robust protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What makes the pyrazolo[1,5-a]pyrimidine scaffold a superior starting point for kinase inhibitor design?
The pyrazolo[1,5-a]pyrimidine scaffold is highly valued for several key reasons. Its unique structural features allow it to function as an effective ATP-competitive inhibitor by mimicking the purine ring of ATP and forming crucial interactions within the highly conserved ATP-binding pocket of protein kinases.[4] This bioisosteric relationship provides a strong foundation for potent inhibition. Furthermore, the scaffold is synthetically tractable, meaning it can be readily modified at multiple positions using modern synthetic methods like palladium-catalyzed cross-coupling and click chemistry.[4][5] This chemical versatility allows for extensive Structure-Activity Relationship (SAR) studies to fine-tune potency, selectivity, and pharmacokinetic properties.[4][5]
Q2: What are the primary strategies to enhance the potency of a novel pyrazolo[1,5-a]pyrimidine inhibitor?
Enhancing potency is a multifactorial process grounded in systematic SAR exploration. Key strategies include:
-
Substitution at Key Positions: SAR studies consistently show that modifications at the C3 and C5 positions of the pyrazolo[1,5-a]pyrimidine ring are critical for potency. For example, introducing an amide bond of picolinamide at the C3 position or a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position has been shown to significantly increase inhibitory activity against Trk kinases.[6][7]
-
Macrocyclization: Introducing a macrocyclic ring that links different parts of the molecule can dramatically increase potency.[6][7] This strategy constrains the inhibitor into an optimal binding conformation, reducing the entropic penalty of binding and leading to sub-nanomolar IC50 values.[1][7]
-
Structure-Based Design: Utilizing X-ray co-crystal structures of your inhibitor bound to the target kinase allows for the rational design of modifications that exploit specific interactions within the binding site, such as additional hydrogen bonds or hydrophobic contacts.[8]
Q3: How can I balance improving potency with maintaining or increasing selectivity against other kinases?
Achieving a balance between high potency and kinome-wide selectivity is a common challenge, as the ATP-binding site is conserved across many kinases.[4][5]
-
Kinome Profiling: The first step is to understand the selectivity profile of your lead compound by screening it against a broad panel of kinases.[9] This identifies off-target activities early in the process.[10][11]
-
Exploiting Unique Subpockets: While the hinge-binding region is conserved, adjacent subpockets can vary significantly between kinases. Structure-guided design can help identify opportunities to introduce chemical moieties that interact with these unique regions, thereby enhancing selectivity.[8]
-
Targeting Allosteric Sites: Moving away from the ATP-competitive mechanism, some pyrazolo[1,5-a]pyrimidines can be designed to act as allosteric inhibitors, which bind to sites other than the ATP pocket and often exhibit greater selectivity.[4][5]
-
Macrocyclization: Beyond improving potency, macrocyclization has also been shown to be an effective strategy for enhancing selectivity by locking the inhibitor into a conformation that is less favorable for binding to off-target kinases.[10][12]
Troubleshooting Guides
This section addresses specific experimental hurdles in a direct Q&A format, providing potential causes and actionable troubleshooting steps.
Issue 1: My inhibitor shows high potency in a biochemical assay but weak activity in a cell-based assay.
This is a frequent and critical challenge in drug discovery, often referred to as a poor biochemistry-to-cell-potency translation.
Potential Causes:
-
Poor Physicochemical Properties: The compound may have low aqueous solubility, preventing it from remaining in solution in the cell culture media.[13][14]
-
Low Cell Permeability: The inhibitor may be unable to efficiently cross the cell membrane to reach its intracellular kinase target.
-
Rapid Metabolism or Efflux: The compound could be rapidly metabolized by intracellular enzymes or actively transported out of the cell by efflux pumps.[14]
-
High Protein Binding: The inhibitor may bind extensively to proteins in the cell culture serum, reducing the free concentration available to engage the target.
-
Lack of Target Engagement: The intracellular environment can differ significantly from a purified biochemical assay; the compound may not be binding its target effectively in a cellular context.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor cell-based activity.
Recommended Actions:
-
Confirm Target Engagement in Cells: Before extensive chemical modification, verify that your compound can bind its target in a cellular environment. Use methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays.[10][15] A lack of engagement is a critical stop-point requiring a redesign.
-
Improve Physicochemical Properties: If solubility is an issue, introduce solubilizing functionalities such as basic side-chains or pyridyl groups, which have been shown to improve physical properties and enhance cellular activity.[13]
-
Evaluate and Enhance Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to quickly assess passive diffusion.[14] If permeability is low, medicinal chemistry efforts can focus on optimizing the compound's lipophilicity (logP) and reducing its polar surface area.
-
Assess Metabolic Stability: An initial screen using liver microsomes can indicate if your compound is susceptible to rapid metabolism.[14]
Issue 2: I am observing inconsistent IC50 values in my in vitro kinase assays.
Reproducibility is paramount. Inconsistent IC50 values can derail a project by providing misleading SAR data.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Rationale | Citation |
| Variable ATP Concentration | The activity of ATP-competitive inhibitors is highly sensitive to the ATP concentration. Standardize the ATP concentration across all assays , ideally at or near the Michaelis constant (Km) of the kinase for ATP. This ensures a consistent level of competition. | [15] |
| Inhibitor Precipitation | Pyrazolo[1,5-a]pyrimidines can have limited solubility. If the compound precipitates in the assay buffer, its effective concentration will be lower than intended. Visually inspect assay plates for precipitate. Determine the compound's solubility limit in the final assay buffer and do not exceed it. Consider adding a small, standardized amount of DMSO. | [16] |
| Enzyme Activity Variation | Kinase activity can degrade with freeze-thaw cycles or improper storage. Use a fresh aliquot of kinase for each experiment and ensure the enzyme concentration is consistent. Run a positive control (a known inhibitor) and a negative control (vehicle only) on every plate to validate assay performance. | [15] |
| Substrate Depletion | If the kinase reaction proceeds too far (>20% substrate turnover), the assay response becomes non-linear, affecting IC50 calculations. Optimize the reaction time or enzyme concentration to ensure the assay operates within the linear range. | [16] |
Issue 3: My lead compound has poor aqueous solubility, complicating further development.
Poor solubility is a common hurdle for heterocyclic compounds and a major cause of low oral bioavailability.[14]
Decision Tree for Solubility Enhancement:
Caption: Decision tree for addressing poor solubility.
Recommended Actions:
-
Chemical Modification: This is the most robust strategy. Systematically introduce polar or ionizable groups that can engage in favorable interactions with water. Adding a basic side-chain to an aryl ring or incorporating pyridyl groups has proven effective for this scaffold.[13]
-
Structural Redesign: Sometimes solubility issues are due to strong crystal lattice packing, where planar molecules stack tightly. A structural redesign aimed at disrupting this dimerization by introducing bulky or three-dimensional substituents can lower the melting point and improve solubility.[4]
-
Formulation Approaches (For In Vivo Studies): For preclinical studies, formulation strategies such as creating salt forms of ionizable compounds or using solubility-enhancing excipients can be employed to enable efficacy and pharmacokinetic testing.[14]
Key Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro IC50 value of an inhibitor using a luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®).
Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO. A common starting concentration is 10 mM. Then, dilute these stocks into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add 10 µL of a solution containing the target kinase and its specific substrate in assay buffer to each well.
-
ATP Addition: Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding 25 µL of a luminescence-based detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions. Incubate for 10 minutes to allow the signal to stabilize.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
IC50 Calculation: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software.[1][16]
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol is used to determine the effect of an inhibitor on the proliferation of cancer cell lines, providing a measure of its cellular potency (GI50).
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a buffered isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
GI50 Calculation: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values by fitting the data to a dose-response curve.[1]
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed.
- Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Unknown Source.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 | Request PDF.
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv.
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.
- Technical Support Center: Enhancing Bioavailability of Pyrazolo[1,5-a]pyrimidine-Based Drug Candid
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors. Benchchem.
- Why does my inhibitor not work in an in vitro kinase assay?.
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry | PDF | Chemical Compounds. Scribd.
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
Sources
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- 2. benthamdirect.com [benthamdirect.com]
- 3. scribd.com [scribd.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor | bioRxiv [biorxiv.org]
- 11. scispace.com [scispace.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Aqueous Stability & Formulation
Current Status: Operational
Ticket: #AQ-STAB-992
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Aqueous Paradox
Welcome to the support center. If you are here, you are likely facing the "Aqueous Paradox": biological systems require water, but water is a destructive solvent for many small molecule drug candidates.
The Problem: You have a compound that works in DMSO stock but "disappears" or loses potency when diluted into assay buffer. The Reality: It is likely not disappearing.[1] It is either degrading (chemical instability) or crashing out (physical instability).
This guide provides the diagnostic workflows and remediation protocols to distinguish these issues and stabilize your compound.
Diagnostic Workflow: Triage Your Compound
Before adding stabilizers, you must identify the failure mode. Is the compound breaking bonds (Chemical) or forming aggregates (Physical)?
Visual Inspection is Insufficient. Micro-precipitates are often invisible to the naked eye. You must use a quantitative method (LC-MS/HPLC) with an internal standard.
Workflow Diagram: The Stability Decision Tree
Figure 1: Diagnostic logic to distinguish between precipitation, adsorption, and chemical degradation.
Module A: Chemical Instability (Degradation)
If your LC-MS shows new peaks (degradation products), the compound is reacting with the buffer components, oxygen, or light.
Hydrolysis (The Water Attack)
Mechanism: Nucleophilic attack by water or hydroxide ions on susceptible groups (Esters, Amides, Carbamates, Lactams). This is pH-dependent.[2] Causality: Buffers are not inert. Phosphate and acetate can act as general acid/base catalysts, accelerating hydrolysis beyond just the pH effect.
Protocol: pH-Rate Profiling
Objective: Identify the pH of maximum stability (pH-max).
-
Preparation: Prepare 10 mM buffers at pH 2.0, 4.0, 6.0, 7.4, and 9.0.
-
Note: Maintain constant ionic strength (0.15 M) using NaCl to isolate pH effects.
-
-
Spike: Dilute DMSO stock to 10 µM in each buffer.
-
Incubation: Incubate at 37°C.
-
Sampling: At T=0, 1h, 4h, 24h.
-
Quenching (Critical): You must stop the reaction before analysis.
-
Acidic samples: Quench with cold ammonium acetate (pH 7).
-
Basic samples: Quench with 1% Formic acid.
-
-
Analysis: Plot ln(% remaining) vs. time to determine
.
Remediation:
-
Shift assay pH towards pH-max if biology permits.
-
Switch Buffers: If hydrolysis is high in Phosphate pH 7.4, test HEPES or TRIS at pH 7.4. If the rate decreases, the instability was phosphate-catalyzed.
Oxidation
Mechanism: Free radical chain reactions or electron transfer, often catalyzed by trace metals (Fe, Cu) or light. Indicators: Mass shifts of +16 Da (O) or +32 Da (2O).
Remediation Protocol:
| Strategy | Reagent/Method | Mechanism |
| Chelation | EDTA / DTPA (0.1 - 1 mM) | Sequesters trace metals that catalyze radical formation. |
| Scavenging | Ascorbic Acid, Glutathione, or BHT | Sacrificial oxidation; reacts with radicals faster than the drug. |
| Exclusion | Degassing / Nitrogen Purge | Removes dissolved oxygen (Source of ROS). |
| Lighting | Amber vials | Prevents photo-initiated oxidation.[3] |
Module B: Physical Instability (Solubility)
If your compound signal drops without new peaks, it is crashing out. This is common for "Brick Dust" compounds (high melting point, high lipophilicity).
The "Exothermic Crash"
Scenario: You dilute a DMSO stock into buffer, and it precipitates immediately. Why: Mixing DMSO and water is exothermic. The local heat release combined with the sudden polarity shift causes supersaturation and immediate nucleation.
Solubilization Strategy Workflow
Do not randomly add excipients. Follow this logical escalation.
Figure 2: Step-wise escalation for solubilizing hydrophobic compounds.
Protocol: Cyclodextrin (CD) Complexation
Cyclodextrins (specifically HP-β-CD or SBE-β-CD) encapsulate hydrophobic drugs, shielding them from water while maintaining aqueous solubility.
Step-by-Step Guide:
-
Stock Prep: Prepare a 20% (w/v) stock solution of HP-β-CD in water.
-
Dilution: Dilute this stock into your assay buffer to achieve final CD concentrations of 0.5%, 1%, and 5%.
-
Compound Addition: Add your drug (from DMSO stock) to the CD-buffer. Vortex immediately.
-
Equilibration: Shake for 1 hour at Room Temp.
-
Validation: Centrifuge and assay supernatant.
-
Success Criteria: >90% recovery of the compound compared to a pure DMSO control.
-
Frequently Asked Questions (FAQ)
Q: My compound is stable in dry DMSO, but degrades in "wet" DMSO. Why? A: DMSO is hygroscopic. It pulls water from the air. Even 1% water content can initiate hydrolysis in sensitive esters or sulfonyl chlorides over long storage.
-
Fix: Store DMSO stocks in single-use aliquots at -20°C or -80°C. Do not store working stocks at room temperature for >24 hours.
Q: Can I freeze my aqueous working solutions? A: Avoid if possible. Freezing causes "Cryoconcentration." As water freezes into pure ice crystals, the drug and buffer salts are concentrated into the remaining liquid pockets. This causes massive pH shifts and local precipitation, often damaging the compound irreversibly.
Q: LC-MS shows the mass is correct, but the biological activity is gone. What happened? A: Check for Epimerization or Isomerization .
-
Mechanism:[3][4][5][6][7][8] The chiral center might invert in aqueous solution (common with acidic protons next to carbonyls). The mass remains the same, but the 3D shape changes, killing binding affinity.
-
Fix: You need a Chiral HPLC method to detect this, not standard Reverse Phase.
Q: How much DMSO can I actually use? A:
-
Cell-based assays: Usually < 0.5% (above this, DMSO permeabilizes membranes).
-
Enzymatic assays: Usually < 5% (check enzyme tolerance).
-
Biophysical (SPR/NMR): < 1-2% (changes refractive index and viscosity).
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Chemical Stability).[1][4][5][9][10][11] ScienceDirect.
-
Waters Corporation. (2020). Determination of pH Stability by UPLC-MS/MS. Application Note.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
-
World Health Organization (WHO). (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. hudsonlabautomation.com [hudsonlabautomation.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. admin.mantechpublications.com [admin.mantechpublications.com]
- 5. Chemical stability in dosage forms - Clinical GateClinical Gate [clinicalgate.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained [academically.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. iipseries.org [iipseries.org]
Technical Support Center: Strategies to Improve Oral Bioavailability of Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in the development of pyrazolo[1,5-a]pyrimidine-based drug candidates: poor oral bioavailability. The fused heterocyclic structure of this scaffold, while a versatile and potent inhibitor for various protein kinases, often presents significant physicochemical and metabolic hurdles.[1]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It is designed to help you diagnose the root cause of low bioavailability and select the most effective strategies to overcome it, thereby accelerating your path to a viable clinical candidate.
PART 1: Troubleshooting & Initial Diagnosis
FAQ 1: My pyrazolo[1,5-a]pyrimidine candidate exhibits low oral bioavailability. What are the common causes and what are my initial troubleshooting steps?
Answer: Low oral bioavailability (F%) for pyrazolo[1,5-a]pyrimidines is typically a multifactorial problem, but it can almost always be traced back to one or more of three primary causes: poor aqueous solubility, low intestinal permeability, and/or rapid first-pass metabolism.[2][3] The initial and most critical phase of troubleshooting is to systematically diagnose which of these factors is the primary rate-limiting step for your specific compound.
A shotgun approach to optimization without proper diagnosis is inefficient. The causality is key: a highly soluble compound will still have poor bioavailability if it is completely metabolized by the liver before reaching systemic circulation. Conversely, a metabolically stable compound is of little use if it cannot dissolve in gastrointestinal fluids to be absorbed in the first place.
Your initial investigation should follow a logical workflow to assess these properties independently.
Caption: Decision tree for selecting a solubility enhancement strategy.
| Strategy | Mechanism of Action | Pros | Cons |
| Particle Size Reduction | Increases surface area, enhancing dissolution rate according to the Noyes-Whitney equation. [3] | Simple, widely applicable, uses parent compound. | May not be sufficient for very low solubility; risk of particle aggregation. |
| Amorphous Solid Dispersions | Traps the drug in a high-energy amorphous state within a polymer matrix, preventing crystallization and increasing apparent solubility. [4] | Significant solubility increase possible; can improve stability. | Requires specific polymers; potential for recrystallization over time. |
| Lipid-Based Formulations (SEDDS) | The drug is dissolved in a mixture of oils and surfactants, which spontaneously forms a microemulsion in the GI tract, bypassing the dissolution step. [5] | Excellent for highly lipophilic drugs; can enhance lymphatic uptake. | Higher complexity in formulation; potential for GI side effects. |
| Introduction of Polar/Ionizable Groups | Chemical modification to add groups (e.g., amines, carboxylic acids) that can be protonated or deprotonated, increasing solubility in aqueous media. [6] | Can permanently fix the solubility issue; may improve other ADME properties. | Requires new synthesis; may negatively impact potency or permeability. |
| Prodrug Approach | A bioreversible derivative is created by attaching a polar promoiety (e.g., phosphate, amino acid) that is cleaved in vivo to release the active drug. [7][8] | Dramatically increases solubility; can be used for targeted delivery. [9] | Requires additional synthesis and characterization; cleavage rate must be optimized. |
PART 3: Overcoming Rapid First-Pass Metabolism
FAQ 3: My compound has good solubility and permeability but is rapidly cleared. How can I improve its metabolic stability?
Answer: This is a classic sign of extensive first-pass metabolism. When a drug is absorbed from the gut, it enters the portal vein and travels directly to the liver before reaching systemic circulation. [10]The liver is rich in metabolic enzymes, particularly the Cytochrome P450 (CYP) family, which can chemically modify and inactivate the drug. If this process is highly efficient, a large fraction of the dose is eliminated before it can exert a therapeutic effect, resulting in low bioavailability. [11] The strategy here is to identify the metabolic "soft spots" on your molecule and modify the structure to block or slow down the enzymatic attack.
Caption: The first-pass effect significantly reduces drug concentration.
Experimental Protocol: Metabolic Site Identification
Objective: To identify which part of the pyrazolo[1,5-a]pyrimidine scaffold is being modified by metabolic enzymes.
Methodology:
-
Incubation: Incubate the test compound (e.g., at 1 µM) with human liver microsomes (HLM) and the necessary cofactor, NADPH (which initiates the CYP450 catalytic cycle), at 37°C. Take samples at multiple time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Data Analysis:
-
Monitor the disappearance of the parent drug peak over time to confirm metabolic turnover.
-
Search the data for new peaks (metabolites). Determine the exact mass of these new peaks.
-
The mass shift from the parent drug indicates the type of metabolic reaction that occurred (e.g., +16 Da corresponds to an oxidation/hydroxylation).
-
Use tandem MS (MS/MS) to fragment both the parent drug and the metabolites. By comparing the fragmentation patterns, you can pinpoint the location of the modification on the molecular structure.
-
Common Metabolic Modifications & Blocking Strategies:
-
Aromatic Hydroxylation: An -OH group is added to an aromatic ring. Strategy: Add an electron-withdrawing group (e.g., -F, -CF3) to the ring to deactivate it.
-
N- or O-dealkylation: An alkyl group attached to a nitrogen or oxygen is removed. Strategy: Replace small alkyl groups (e.g., methyl, ethyl) with bulkier groups or incorporate them into a ring to sterically hinder enzyme access.
-
Oxidation of Benzylic Carbons: A carbon atom adjacent to an aromatic ring is oxidized. Strategy: Replace the hydrogen on the benzylic carbon with a fluorine or methyl group, or replace the carbon with a heteroatom like nitrogen.
PART 4: Enhancing Intestinal Permeability
FAQ 4: My compound is soluble and metabolically stable, but still has low bioavailability. Could permeability be the issue?
Answer: Yes. If solubility and metabolism have been ruled out, the next likely culprit is low intestinal permeability. For a drug to be absorbed, it must pass through the layer of epithelial cells lining the intestine. This process can be hindered by two main factors:
-
Poor Passive Diffusion: The molecule may be too polar or have too many hydrogen bond donors/acceptors, preventing it from efficiently crossing the lipid cell membrane.
-
Active Efflux: The molecule may be a substrate for efflux transporter proteins, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP). These transporters act as cellular pumps, actively removing the drug from the intestinal cell and pumping it back into the gut lumen, thereby preventing its absorption into the bloodstream.
This assay is the gold standard for assessing both passive permeability and active efflux in vitro. It uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) that differentiates to form a polarized membrane with tight junctions and functional efflux transporters, mimicking the intestinal barrier.
Caption: Workflow for a Caco-2 bidirectional permeability assay.
Data Interpretation:
-
Apparent Permeability Coefficient (Papp):
-
Papp (A→B) < 1 x 10⁻⁶ cm/s: Low permeability.
-
Papp (A→B) > 10 x 10⁻⁶ cm/s: High permeability.
-
-
Efflux Ratio (ER): Calculated as ER = Papp (B→A) / Papp (A→B).
-
ER > 2: Suggests the compound is a substrate for active efflux. [12]This is a strong indication that an efflux transporter like P-gp is limiting its absorption.
-
Strategies to Overcome Poor Permeability:
-
Reduce Efflux Recognition: If ER > 2, conduct further studies to confirm which transporter (e.g., P-gp, BCRP) is responsible. Medicinal chemistry efforts can then focus on structural modifications that disrupt the key interactions required for transporter recognition, often by subtly altering the shape or hydrogen bonding pattern of the molecule.
-
Optimize Physicochemical Properties: If Papp is low and ER < 2, the issue is likely poor passive diffusion. The goal is to find a balance between solubility and lipophilicity. Aim for a calculated LogP between 1 and 3 and a topological polar surface area (TPSA) < 140 Ų.
-
Prodrug Approach: Masking polar functional groups (like hydroxyls or carboxylates) that form too many hydrogen bonds can transiently increase a compound's lipophilicity, allowing it to cross the cell membrane. [9]Once inside the cell or in circulation, the masking group is cleaved to release the active drug.
By systematically diagnosing the underlying cause of poor oral bioavailability and applying targeted optimization strategies, you can significantly improve the pharmacokinetic profile of your pyrazolo[1,5-a]pyrimidine candidates and increase their probability of clinical success.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (2020). MDPI. Retrieved February 15, 2026, from [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). PubMed. Retrieved February 15, 2026, from [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). SciSpace. Retrieved February 15, 2026, from [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. (n.d.). PlumX. Retrieved February 15, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. Retrieved February 15, 2026, from [Link]
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2022). Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved February 15, 2026, from [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Sphinxsai. Retrieved February 15, 2026, from [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (n.d.). Bentham Science. Retrieved February 15, 2026, from [Link]
-
First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved February 15, 2026, from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Retrieved February 15, 2026, from [Link]
-
Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. (2025). Al-Farahidi Biomedical Journal. Retrieved February 15, 2026, from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
First Pass Metabolism Abstract In this article in the series of 'bite sized' pharmacology, we will look at the concept of fi. (n.d.). CORE. Retrieved February 15, 2026, from [Link]
-
Study of First-Pass Metabolism and its Uses. (2023). Walsh Medical Media. Retrieved February 15, 2026, from [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica. Retrieved February 15, 2026, from [Link]
-
(PDF) First-Pass Metabolism and Its Effect on Bioavailability. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Impact of transporter-mediated drug absorption, distribution, elimination and drug interactions in antimicrobial chemotherapy. (n.d.). Kanazawa University Repository. Retrieved February 15, 2026, from [Link]
-
Influence of first-pass effect on availability of drugs on oral administration. (1971). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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- 6. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
A Researcher's Guide to Minimizing Off-Target Cytotoxicity of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one and Related Analogs
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the pyrazolo[1,5-a]pyrimidine scaffold. This guide provides in-depth troubleshooting strategies, validated experimental protocols, and frequently asked questions to help you navigate the complexities of compound-induced cytotoxicity. While focusing on the principles applicable to 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one, the insights provided are broadly relevant to the entire class of pyrazolo[1,5-a]pyrimidine derivatives.
The therapeutic potential of this scaffold, particularly as protein kinase inhibitors in oncology, is significant.[1] However, a common and critical challenge is managing off-target effects that lead to toxicity in non-cancerous cells. The goal is not to eliminate cytotoxicity entirely—as this is often the desired anti-proliferative effect—but to achieve high selectivity. This guide is designed to help you understand, diagnose, and mitigate non-selective cytotoxicity in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Roots of Cytotoxicity
This section addresses the fundamental questions researchers encounter when observing unexpected toxicity.
Q1: Why is my 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one derivative showing high cytotoxicity in non-cancerous (control) cell lines?
Observing high toxicity in healthy or non-cancerous control cells is a common hurdle. The primary cause is often a lack of specificity for the intended biological target. Pyrazolo[1,5-a]pyrimidines frequently function as ATP-competitive inhibitors of protein kinases.[1] The human kinome is vast, and many kinases share structural similarities in their ATP-binding pockets. Your compound may be inhibiting not only your intended target kinase (e.g., CDK2 in a cancer cell) but also other essential kinases in healthy cells, leading to off-target toxicity.[2] The key to a successful therapeutic candidate is developing isoform-selective compounds to minimize these off-target effects.[2]
Q2: What are the common cellular mechanisms of cytotoxicity for this class of compounds?
The cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives can be multifaceted and is highly dependent on the specific substitutions on the core scaffold. Documented mechanisms include:
-
Kinase Inhibition: This is the most widely reported mechanism. Inhibition of crucial kinases like Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), or Tropomyosin receptor kinases (Trk) disrupts vital cellular processes.[1][3][4]
-
Cell Cycle Arrest: By inhibiting CDKs, these compounds can halt the cell cycle, typically at the G2/M or S phase, preventing cell proliferation.[3][5]
-
Induction of Apoptosis: Disruption of key signaling pathways often leads to programmed cell death (apoptosis). This can be confirmed by observing DNA fragmentation or the modulation of apoptotic markers like PARP-1, Bax, and Caspases.[3][6]
-
Membrane Disruption: Some analogs have been shown to induce cell death through mechanisms involving cell membrane permeabilization and depolarization of the mitochondrial membrane.[2]
Q3: How does the chemical structure of my compound influence its cytotoxicity and selectivity?
The structure-activity relationship (SAR) is paramount. Minor chemical modifications to the pyrazolo[1,5-a]pyrimidine core can drastically alter a compound's potency, solubility, and, most importantly, its selectivity. For instance, studies have shown that adding specific functional groups can optimize interactions with the target protein, enhancing binding affinity and selectivity while reducing off-target effects.[7][8] Conversely, other modifications might inadvertently increase affinity for unintended targets. A thorough SAR study is crucial for identifying analogs with a favorable therapeutic window—high potency against the target with minimal toxicity to healthy cells.[9]
Q4: Could solubility and formulation issues be contributing to unexpected cytotoxicity results?
Absolutely. Poor aqueous solubility is a frequent issue with heterocyclic compounds. If your compound precipitates out of the culture medium, the actual concentration exposed to the cells is unknown and variable, leading to unreliable data. Furthermore, compound aggregates can induce cellular stress responses or non-specific membrane effects that are misinterpreted as target-specific cytotoxicity. In some cases, increasing aqueous solubility through structural modification has been shown to improve the drug development potential of this class of compounds.[2] Always ensure your compound is fully dissolved at the tested concentrations and consider using a vehicle control (e.g., DMSO) at the same concentration used for your compound.
Section 2: Troubleshooting Guide - A Workflow for Diagnosing High Off-Target Cytotoxicity
When confronted with high cytotoxicity in a control cell line, a systematic approach is necessary to diagnose the root cause. The following workflow provides a logical path from initial observation to actionable solutions.
Caption: Troubleshooting workflow for high off-target cytotoxicity.
Section 3: Key Experimental Protocols
Here we provide standardized, step-by-step protocols for the essential assays required to assess and understand the cytotoxicity profile of your compound.
Protocol 3.1: Comparative Cell Viability Assay using MTT
This protocol allows for the quantitative comparison of cytotoxicity between a cancer cell line and a non-cancerous control line, enabling the calculation of a selectivity index.[10][11]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compound on a cancerous and a non-cancerous cell line.
Materials:
-
Test Compound (e.g., 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one) dissolved in DMSO.
-
Non-Cancerous Control Cell Line (e.g., MCF-10A, primary hepatocytes).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in isopropanol).
-
Multichannel pipette, incubator, plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed both cell lines into separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2x serial dilution of your test compound in culture medium. Start from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM). Include a "vehicle control" (medium with DMSO) and a "no cells" blank control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Data Presentation: Comparing Cytotoxicity
A crucial output is a direct comparison of potency against cancer cells versus healthy cells.
| Compound | Cell Line | Type | IC50 (µM) | Selectivity Index (SI) |
| Analog X | MCF-7 | Breast Cancer | 3.25[5] | 12.5 |
| MCF-10A | Non-tumorigenic Breast | >40 | ||
| Analog Y | HepG2 | Liver Cancer | 50 | <1 |
| Primary Hepatocytes | Non-Cancerous Control | 45 | ||
| Analog Z | HCT116 | Colon Cancer | 1.5 | >66 |
| (Optimized) | Normal Fibroblasts | Non-Cancerous Control | >100[14] | |
| Selectivity Index (SI) = IC50 in Non-Cancerous Cells / IC50 in Cancer Cells. A higher SI value is desirable. |
Section 4: Advanced Strategies & Considerations
Visualizing the Goal: On-Target vs. Off-Target Effects
The ultimate goal of lead optimization is to create a molecule that fits precisely into the target protein of a cancer cell, while having minimal interaction with proteins in healthy cells.
Caption: On-target inhibition in cancer vs. off-target cytotoxicity.
Structure-Activity Relationship (SAR) Insights
While a full synthetic campaign is beyond the scope of this guide, understanding published SAR trends can inform your strategy. The literature on pyrazolo[1,5-a]pyrimidines and related scaffolds provides valuable clues.[7][15]
| Position on Core | Modification Type | Observed Effect on Cytotoxicity/Selectivity | Reference |
| C7-Position | Phenyl Amide Moiety | Optimization at this position can preferentially kill p21-deficient cancer cells. | [7] |
| Various | Introduction of halogens | Compounds with at least three halogen atoms showed better antiproliferative activity. | [16] |
| Various | Macrocyclic lactam rings | Increased aqueous solubility and cellular permeability, improving drug potential. | [2] |
| R1-Position | Removal of Aryl Side Chain | Resulted in some reduction in potency but a significant increase in aqueous solubility. | [15] |
This table illustrates that strategic modifications, rather than random changes, are required to improve the therapeutic profile of a lead compound. The goal is to enhance interactions with the intended target while minimizing those with off-target proteins.[8]
By applying these diagnostic workflows, protocols, and strategic principles, researchers can more effectively navigate the challenges of off-target cytotoxicity, accelerating the development of safer and more selective therapeutics based on the versatile pyrazolo[1,5-a]pyrimidine scaffold.
References
- Strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on... - ResearchGate. (n.d.). ResearchGate.
- Guzman, J. D., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
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- In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program. (2006). National Toxicology Program.
- Shaaban, M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
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- Ismail, M. M. F. (2015). Synthesis and in vitro cytotoxic activity of novel pyrazolo [1,5-a]pyrimidines towards breast adenocarcinoma MCF-7 cell line, cell cycle analysis and QSAR studies. Hilaris Publisher.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases.
- Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI.
- Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. (2009). PubMed.
- Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (n.d.). ACS Publications.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2024). RSC Advances.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). Scientific Reports.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. (n.d.). MDPI.
- The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. (n.d.). Journals University of Lodz.
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010). PubMed.
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (n.d.). Arabian Journal of Chemistry.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules.
- 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. (n.d.). ChemSynthesis.
- Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. (2016). PubMed.
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Technical Support Center: Purification of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
Welcome to the technical support center for the purification of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable heterocyclic compound. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including as a kinase inhibitor.[1][2][3] However, its purification can be non-trivial. This document provides in-depth troubleshooting advice and frequently asked questions to ensure you obtain your target compound with the highest possible purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one.
Issue 1: Poor Solubility of the Crude Product in Common Recrystallization Solvents
Question: My crude 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one product is poorly soluble in common solvents like ethanol, methanol, and ethyl acetate, leading to low recovery yields upon recrystallization. What is the best approach to overcome this?
Answer: This is a common challenge with many N-heterocyclic systems, including pyrazolo[1,5-a]pyrimidine derivatives, due to their planar structure and potential for strong intermolecular interactions like hydrogen bonding.[4][5] Here is a systematic approach to address poor solubility:
-
Solvent Screening: A broader solvent screen is the first step. Given the polar nature of your compound, consider more polar, higher-boiling point solvents.
-
Recommended Solvents: Experiment with dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dioxane, and glacial acetic acid, as these have been successfully used for recrystallizing similar pyrazolopyrimidine derivatives.[1][6][7]
-
Solvent Mixtures: A mixture of solvents can be highly effective. For instance, dissolving the crude product in a minimal amount of hot DMF or DMSO and then slowly adding a less polar co-solvent (like ethanol or water) until turbidity appears can induce crystallization upon cooling.[1]
-
-
pH Adjustment: The amino and pyrimidinone moieties can be protonated or deprotonated. Altering the pH of the solution can significantly impact solubility.
-
Acidic Conditions: Attempt to dissolve the compound in a dilute acidic solution (e.g., aqueous HCl). The formation of a salt derivative can increase aqueous solubility. You can then neutralize the solution to precipitate the purified product.
-
Basic Conditions: Conversely, dissolving in a dilute basic solution (e.g., aqueous NaOH) might be effective. Subsequent neutralization would then yield the purified compound.
-
-
Recrystallization Protocol from a DMF/Ethanol Mixture:
-
Place the crude solid in a flask.
-
Add a minimal amount of DMF and heat the mixture until the solid dissolves completely.
-
Slowly add ethanol dropwise to the hot solution until a slight cloudiness persists.
-
Add a drop or two of DMF to redissolve the precipitate, resulting in a saturated solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Issue 2: Persistent Impurities Co-eluting with the Product during Column Chromatography
Question: I am using silica gel column chromatography, but some impurities, likely starting materials or byproducts, are co-eluting with my product. How can I improve the separation?
Answer: The polarity of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one is a key factor here. Polar compounds can be challenging to separate on standard silica gel.[8][9] Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: If you are using a gradient elution, ensure it is shallow. A slow, gradual increase in the polar solvent (e.g., methanol or ethyl acetate in dichloromethane or hexanes) can improve the separation of compounds with similar polarities.
-
Use a Modifier: Adding a small amount of a modifier to your mobile phase can significantly alter selectivity. For polar, basic compounds, adding a small percentage of triethylamine (0.1-1%) can reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel. Conversely, a small amount of acetic acid or formic acid can be beneficial for acidic compounds.
-
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography (C18): If your compound and impurities have different hydrophobic characteristics, reverse-phase chromatography is an excellent alternative.[9] You would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.
-
Alumina (Basic or Neutral): For basic compounds, basic or neutral alumina can sometimes provide better separation than silica gel by reducing strong interactions.
-
Specialized Polar Stationary Phases: Consider using stationary phases designed for polar compounds, such as those with diol or amino functional groups.
-
-
Workflow for Optimizing Column Chromatography:
Caption: Decision workflow for troubleshooting column chromatography.
Issue 3: Formation of an Inseparable Regioisomer
Question: My NMR analysis suggests the presence of a regioisomer alongside my desired 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one. How can I separate them?
Answer: The synthesis of pyrazolo[1,5-a]pyrimidines from unsymmetrical precursors can indeed lead to the formation of regioisomers, which often have very similar physical properties, making them difficult to separate.[10]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating regioisomers.
-
Method Development: Start with analytical HPLC to develop a separation method. Screen both normal-phase (e.g., silica or diol column) and reverse-phase (C18 or C8 column) conditions.
-
Scale-Up: Once a good separation is achieved on an analytical scale, the method can be scaled up to a preparative or semi-preparative HPLC system to isolate the desired isomer in larger quantities. A combination of normal phase flash chromatography followed by reverse-phase HPLC has been shown to be effective for separating such isomers.[10]
-
-
Recrystallization under Specific Conditions: While challenging, fractional crystallization can sometimes be successful. This requires careful and systematic screening of various solvents and solvent combinations, allowing for very slow crystallization to hopefully favor the crystallization of one isomer over the other.
-
Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that has significantly different physical properties, allowing for easy separation. The protecting group can then be removed to yield the pure desired isomer. This is a more involved chemical approach but can be very effective.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral characteristics of pure 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one?
A1: While the exact shifts will depend on the solvent and any substituents, you can generally expect:
-
¹H NMR: Signals corresponding to the protons on the pyrazole and pyrimidine rings, as well as a broad signal for the amino group protons. The NH proton of the pyrimidinone ring may also be observable.
-
¹³C NMR: Resonances for the carbons of the fused heterocyclic core. The carbonyl carbon of the pyrimidinone ring will typically appear downfield.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (amino and amide groups) and C=O stretching (pyrimidinone carbonyl).
Q2: How can I assess the purity of my final product?
A2: A combination of methods is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method. A pure sample should show a single peak. Purity is often reported as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for detecting proton-containing impurities. The absence of unexpected signals is a good indicator of purity.
-
Elemental Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values.[1][6]
Q3: Is 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one susceptible to degradation during purification or storage?
A3: The pyrazolo[1,5-a]pyrimidine core is a stable, rigid aromatic system.[4][5] However, like many organic compounds, it can be sensitive to harsh conditions. It is advisable to avoid prolonged exposure to strong acids or bases at high temperatures. For long-term storage, it is best to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere if it is found to be sensitive to air or moisture.
Detailed Experimental Protocol: Purification by Recrystallization
This protocol provides a step-by-step method for the purification of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one via recrystallization, a common and effective technique for this class of compounds.[6][7][11]
Objective: To purify crude 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one to >98% purity.
Materials:
-
Crude 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Initial Solubility Test:
-
Place a small amount of the crude product (approx. 10-20 mg) into separate test tubes.
-
Add 1 mL of different solvents (e.g., ethanol, water, DMF, acetic acid) to each tube.
-
Observe the solubility at room temperature and upon heating. This will help determine the best solvent or solvent pair. A good single solvent for recrystallization will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).
-
-
Recrystallization from a DMF/Ethanol Solvent System:
-
Transfer the bulk of the crude product to an appropriately sized Erlenmeyer flask.
-
Add a minimal volume of DMF to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Continue to add small portions of DMF until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
While the solution is still hot, slowly add ethanol (the "bad" solvent) dropwise until you observe the first signs of persistent turbidity (cloudiness).
-
Add one or two drops of hot DMF to redissolve the precipitate and ensure the solution is saturated.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and for minimizing the trapping of impurities.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any residual DMF and soluble impurities.
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point is indicative of high purity.
-
Analyze the product using HPLC, ¹H NMR, and/or mass spectrometry to confirm its identity and purity.
-
Data Summary Table
| Purification Method | Typical Solvents/Mobile Phase | Advantages | Disadvantages |
| Recrystallization | Dioxane, Ethanol/DMF, Acetic Acid, Ethanol/Water[1][6][7] | Cost-effective, scalable, can yield high-purity crystalline material. | Can result in low recovery if solubility is high; may not remove impurities with similar solubility. |
| Silica Gel Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol[12] | Good for removing impurities with different polarities. | Can be time-consuming; may not separate structurally similar impurities or regioisomers effectively. |
| Reverse-Phase HPLC | Water/Acetonitrile, Water/Methanol (with 0.1% TFA or Formic Acid) | Excellent for separating polar compounds and isomers.[10] | More expensive, requires specialized equipment, limited scalability for large quantities. |
Visualization of the Purification Workflow
Caption: General purification workflow for 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one.
References
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. [Link]
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Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. [Link]
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Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]
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Retention behavior of alkylated polycyclic aromatic sulfur heterocycles on immobilized ionic liquid stationary phases. Journal of Chromatography A. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. bioRxiv. [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
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Thin-layer chromatography of some heterocyclic nitrogen compounds. ResearchGate. [Link]
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Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]
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6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
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A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
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Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews. [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]
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Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]
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6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one dihydrochloride. Fluorochem. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Bioorganic & Medicinal Chemistry. [Link]
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Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]
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(PDF) Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. ResearchGate. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities, and cytotoxic effect on MCF-7 cell line. ResearchGate. [Link]
-
Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines. Molecules. [Link]
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Validation & Comparative
A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Framework Using 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors is paramount. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention.[1] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of such inhibitors, owing to its ability to mimic the ATP binding site in the kinase domain.[1][2] This guide provides a comprehensive framework for the characterization and comparison of a novel compound, 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one, against established kinase inhibitors.
While direct comparative data for 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one is not yet prevalent in public literature, its structural motif suggests significant potential. This guide will therefore serve as a roadmap for researchers, outlining the essential experimental workflows required to elucidate its inhibitory profile and benchmark its performance against well-characterized drugs such as Ruxolitinib, Crizotinib, and Lapatinib.
The Pyrazolopyrimidine Scaffold: A Foundation for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a bioisostere of adenine, the nitrogenous base in ATP.[3] This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity.[3][4] Numerous successful kinase inhibitors, targeting a range of kinases including CDKs, FGFR, and KDR, have been developed based on this versatile scaffold.[5][6][7] The specific substitutions on the pyrazolopyrimidine ring system dictate the inhibitor's potency and selectivity for different kinases.[1]
Given this precedent, 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one represents a promising starting point for a new class of kinase inhibitors. The subsequent sections will detail the rigorous experimental procedures necessary to validate this hypothesis and establish a comprehensive profile of its activity.
Part 1: Initial Characterization - Biochemical and Biophysical Assays
The initial phase of characterization focuses on determining the direct interaction between the compound and a panel of purified kinases. This step is crucial for identifying primary targets and understanding the fundamental properties of the inhibitor.
Biochemical Kinase Assays
Biochemical assays are the gold standard for directly measuring the catalytic activity of a kinase and the inhibitory effect of a compound.[8] These assays can be broadly categorized into activity assays, which measure product formation, and binding assays, which quantify the interaction between the inhibitor and the kinase.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)
This protocol outlines a common luminescence-based assay to determine the IC50 value of a test compound.
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate, and ATP in an optimized assay buffer.[9]
-
Compound Addition: Add serial dilutions of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one and control inhibitors (e.g., Ruxolitinib, Crizotinib) to the reaction wells. Include a "no inhibitor" control.[9]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed.[9]
-
ADP Detection: Add a reagent, such as ADP-Glo™, which first terminates the kinase reaction and then converts the generated ADP to ATP.[10]
-
Luminescence Measurement: Add a luciferase/luciferin mixture that produces a luminescent signal proportional to the amount of newly synthesized ATP.[10] The signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Compound | Target Kinase | IC50 (nM) |
| 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one | Hypothetical | TBD |
| Ruxolitinib[11][12] | JAK1/JAK2 | ~3 |
| Crizotinib[13][14] | ALK/c-Met/ROS1 | ~20-50 |
| Lapatinib[15][16][17] | EGFR/HER2 | ~10-100 |
TBD: To Be Determined through experimentation. Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.
Biophysical Binding Assays
Biophysical techniques provide direct measurement of the binding affinity and kinetics between the inhibitor and the target kinase, offering a deeper understanding of the mechanism of action.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[18][19][20] This technique is invaluable for understanding the driving forces behind the binding event.[21]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on the association (kon) and dissociation (koff) rates of the inhibitor-kinase interaction.[22][23][24] This information is critical for understanding the residence time of the inhibitor on its target, a key parameter for in vivo efficacy.[25]
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: A simplified workflow for determining binding kinetics using SPR.
Part 2: Cellular Characterization - Assessing On-Target Effects
Moving from a purified system to a cellular environment is a critical step to validate the inhibitor's activity in a more physiologically relevant context.
Cell-Based Kinase Activity Assays
These assays measure the inhibition of a specific kinase signaling pathway within intact cells.[26][27]
Experimental Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway dependent on the target kinase. Treat the cells with varying concentrations of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one and control inhibitors.
-
Cell Lysis: After the desired incubation time, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated substrate at different inhibitor concentrations.
Signaling Pathway Visualization
Caption: Simplified JAK-STAT signaling pathway, a target for inhibitors like Ruxolitinib.[28][29]
Cell Proliferation Assays
These assays determine the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.
Experimental Protocol: MTT or CellTiter-Glo® Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test and control inhibitors.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement:
-
MTT: Add MTT reagent, which is converted by viable cells into a colored formazan product. Solubilize the formazan and measure the absorbance.
-
CellTiter-Glo®: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Part 3: Selectivity Profiling - Understanding Off-Target Effects
A critical aspect of a good kinase inhibitor is its selectivity. Broad-spectrum inhibition can lead to off-target toxicities.
Kinome Profiling
Kinome profiling technologies allow for the screening of a compound against a large panel of kinases simultaneously to determine its selectivity profile.[30][31] This can be done through various platforms, such as peptide arrays or binding-based assays.[30][32]
Data Presentation: Kinome Selectivity Profile
The results are often visualized as a "kinome map" or a dendrogram, where inhibited kinases are highlighted. This provides a clear visual representation of the compound's selectivity.
Conclusion and Future Directions
The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of a novel kinase inhibitor, using 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one as a case study. By employing a combination of biochemical, biophysical, and cell-based assays, researchers can build a detailed profile of the compound's potency, mechanism of action, cellular efficacy, and selectivity.
This multi-faceted evaluation is essential for identifying promising lead candidates for further preclinical and clinical development. The data generated will not only establish the therapeutic potential of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one but also contribute to the broader understanding of the structure-activity relationships within the pyrazolopyrimidine class of kinase inhibitors.
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A Comparative Guide to Validating the Cellular Target of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one Analogs
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Derivatives of this core, including 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one, have been developed as potent inhibitors of protein kinases, epigenetic modulators, and other critical cellular proteins.[1][2][3] This chemical versatility, however, presents a significant challenge: for any novel analog emerging from a phenotypic screen, confidently identifying its specific cellular target is paramount to understanding its mechanism of action and advancing it through the drug discovery pipeline.[4]
This guide provides a comprehensive comparison of modern experimental strategies to deconvolve and validate the cellular target of novel compounds based on the 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one scaffold. We will move beyond theoretical lists, focusing on an integrated, multi-pronged workflow that builds confidence through orthogonal lines of evidence—a necessity for achieving scientific rigor and producing a self-validating data package.
The Core Challenge: Moving from Phenotype to Target
Drug discovery often begins without a known target. A high-throughput screen might reveal that a novel pyrazolo[1,5-a]pyrimidine analog, let's call it "PPA-X," potently inhibits cancer cell proliferation. While this phenotypic result is promising, it raises the critical question: How does it work? Answering this requires a systematic approach to first identify potential binding partners and then rigorously validate the primary target responsible for the desired effect. A robust validation strategy is built on three pillars: (1) Hypothesis Generation , (2) Confirmation of Direct Target Engagement , and (3) Functional Validation .
Caption: An integrated workflow for robust target validation.
Part 1: Hypothesis Generation — Casting a Wide Net
The initial step is to identify a list of candidate proteins that PPA-X may bind to in the cellular environment. Two powerful and philosophically different approaches dominate this space: affinity-based chemical proteomics and label-free biophysical methods.
Affinity-Based Chemical Proteomics
These methods utilize a modified version of the small molecule to "fish" for its binding partners from a complex cell lysate.[5]
-
Kinobeads / Affinity Chromatography: Given that the pyrazolo[1,5-a]pyrimidine scaffold is a frequent ATP-mimetic, many of its targets are kinases.[2][6] The kinobeads approach uses a matrix of immobilized, broadly selective kinase inhibitors to capture a large portion of the cellular kinome.[7][8] By incubating a cell lysate with PPA-X before applying it to the beads, one can identify which kinases are "competed off" the beads, as these are the ones that bound to the free compound.[8] This method is powerful for profiling selectivity across hundreds of endogenous kinases simultaneously.[9][10][11]
-
Photoaffinity Labeling (PAL): PAL offers a more direct and versatile approach.[12] Here, a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin) are chemically incorporated into the PPA-X structure.[13][14] The modified probe is incubated with live cells or lysates, allowing it to bind its target(s). Upon UV irradiation, the photoreactive group forms a highly reactive species that creates a permanent covalent bond with the nearest amino acid residues of the target protein.[12][13][14] The tagged proteins can then be isolated and identified by mass spectrometry.
Label-Free Methods
The primary drawback of affinity-based methods is the requirement to modify the compound, which can alter its biological activity. Label-free methods circumvent this issue entirely.
Cellular Thermal Shift Assay (CETSA): CETSA is a revolutionary biophysical technique that assesses target engagement in an intact cellular environment without any modification to the compound.[15][16] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[17] In a proteome-wide discovery mode (known as Thermal Proteome Profiling or TPP), cells are treated with PPA-X or a vehicle control, heated to various temperatures, and the remaining soluble proteins at each temperature are quantified by mass spectrometry.[18] Target proteins will show a characteristic shift in their melting curves to higher temperatures in the presence of the drug.[16]
| Method | Principle | Requires Compound Modification? | Physiological Context | Key Advantage | Key Disadvantage |
| Kinobeads | Competitive binding with immobilized broad-spectrum inhibitors. | No | Lysate-based | Excellent for kinase selectivity profiling. | Limited to targets that bind the bead matrix; indirect. |
| Photoaffinity Labeling (PAL) | UV-induced covalent crosslinking to binding partners. | Yes | Live cells or lysate | Can identify novel, non-obvious targets. | Probe synthesis can be complex; modification may alter binding. |
| CETSA (TPP) | Ligand-induced thermal stabilization of the target protein. | No | Live cells or lysate | Unbiased, label-free, confirms direct binding. | Can be technically demanding; may miss very weak binders. |
Part 2: Confirmation of Direct Target Engagement in Cells
Once a list of high-confidence candidates is generated, the next step is to confirm that PPA-X directly engages these targets in living cells. CETSA is the gold-standard method for this validation step.[15][19]
Instead of a proteome-wide analysis, targeted CETSA is performed using Western blotting to detect a specific candidate protein. Two formats are particularly informative:
-
CETSA Melt Curve: Intact cells are treated with PPA-X, aliquoted, and heated to a range of temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to the right indicates direct binding and stabilization.[17]
-
Isothermal Dose-Response (ITDR) CETSA: Cells are treated with increasing concentrations of PPA-X and then heated to a single, optimized temperature (typically one that denatures about 50% of the target protein). A dose-dependent increase in the amount of soluble protein confirms target engagement and can be used to determine an in-cell EC50 for binding.[17]
Caption: A simplified workflow for a CETSA experiment.
Part 3: Functional Validation — Linking Target to Phenotype
Confirming that PPA-X binds a target is not enough; one must prove that this binding event causes the observed cellular phenotype (e.g., inhibition of proliferation). Genetic methods, particularly CRISPR/Cas9 technology, are the definitive tools for establishing this causal link.[20][21]
The logic of CRISPR-based validation is straightforward: if inhibiting a target protein with PPA-X causes a specific phenotype, then removing that protein from the cell should mimic the effect.[][23]
-
Phenocopying with Gene Knockout (CRISPR-KO): The gene encoding the candidate target protein is permanently knocked out using CRISPR/Cas9.[] If the resulting knockout cells exhibit the same phenotype as the cells treated with PPA-X, it provides powerful evidence that the compound acts through this target.[21]
-
Target-Dependent Efficacy: A crucial follow-up experiment is to treat the knockout cells with PPA-X. If the compound's efficacy is significantly reduced or abolished in cells lacking the target, it strongly validates that the target is required for the compound's mechanism of action.
-
Modulating Expression (CRISPRi/a): While a full knockout is a powerful tool, drug-induced inhibition is rarely absolute.[23] CRISPR interference (CRISPRi) can be used to simply reduce the expression of the target gene, which may better mimic the action of a reversible inhibitor.[] Conversely, CRISPR activation (CRISPRa) can be used to overexpress the target, which may confer resistance to the compound.
| Approach | Question Answered | Expected Result for Validation | Confidence Level |
| CRISPR-KO | Does loss of the target mimic the drug's effect? | Knockout cells show the same phenotype as drug-treated cells. | High |
| Drug Treatment of KO Cells | Is the target required for the drug's effect? | Drug has little to no effect on knockout cells. | Very High |
| CRISPRi | Does reduced target expression mimic the drug's effect? | Knockdown cells show a phenotype similar to drug treatment. | High |
Experimental Protocols
Protocol 1: Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line sensitive to PPA-X) to achieve 80-90% confluency. Treat cells with a range of PPA-X concentrations (e.g., 0.01 to 100 µM) and a vehicle control for 1-2 hours in serum-free media.
-
Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of ~10^7 cells/mL.
-
Heating Step: Aliquot 100 µL of each cell suspension into PCR tubes. Heat all samples simultaneously in a thermal cycler to the predetermined optimal temperature (e.g., 52°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of total protein by SDS-PAGE and Western blot using a specific antibody against the candidate target protein.
-
Quantification: Quantify band intensities and plot the normalized soluble protein fraction against the log of PPA-X concentration to determine the EC50 of target engagement.
Protocol 2: CRISPR-KO Functional Validation
-
gRNA Design and Cloning: Design at least two independent guide RNAs (gRNAs) targeting early exons of the candidate target gene to ensure a functional knockout. Clone gRNAs into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 plasmids. If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent 48 hours post-transfection.
-
Clonal Isolation: Generate single-cell clones from the selected polyclonal pool by limiting dilution or FACS sorting.
-
Validation of Knockout: Expand clonal populations and validate the knockout at the genomic level (Sanger sequencing of the target locus) and protein level (Western blot to confirm absence of the target protein).[24]
-
Phenotypic Analysis: Perform the relevant phenotypic assay (e.g., cell proliferation assay) on the validated knockout clones and a wild-type control. Compare the phenotype of the KO cells to that of wild-type cells treated with a saturating concentration of PPA-X.
-
Rescue Experiment (Optional but Recommended): Transfect the knockout cells with a plasmid expressing a codon-wobbled, gRNA-resistant version of the target protein. A reversal of the phenotype confirms that the observed effect was not due to off-target gene editing.
Conclusion
Validating the cellular target of a novel 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one analog is a critical and complex task that demands a rigorous, multi-faceted approach. No single experiment is sufficient. True confidence is achieved by integrating orthogonal methods: beginning with broad, hypothesis-generating techniques like chemical proteomics or thermal proteome profiling; confirming direct, in-cell binding with targeted CETSA; and definitively linking the target to the cellular phenotype using CRISPR/Cas9-mediated gene editing. By systematically building these layers of evidence, researchers can unambiguously define the mechanism of action, paving the way for rational optimization and clinical development.
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A Comparative Guide to Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology.[1][2] These heterocyclic compounds are adept at mimicking ATP and interacting with the ATP-binding pocket of kinases, leading to potent inhibition of cellular signaling pathways. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: off-target activity. Undesired interactions can lead to toxicity and diminish the therapeutic window of a drug candidate. Therefore, a thorough understanding and comprehensive profiling of the cross-reactivity of these compounds are paramount for successful drug development.
This guide will compare the selectivity of different pyrazolo[1,5-a]pyrimidine derivatives and provide the methodologies to empower researchers to conduct their own robust profiling studies.
Comparative Selectivity of Pyrazolo[1,5-a]pyrimidine Derivatives
The substituents on the pyrazolo[1,5-a]pyrimidine core play a crucial role in determining both the potency and selectivity of these inhibitors.[2] Modifications at various positions can significantly alter the interaction profile of the compound with the target kinase and the broader kinome.
Below is a comparison of the inhibitory activities of several pyrazolo[1,5-a]pyrimidine compounds against their primary targets and selected off-targets. This data highlights how chemical modifications can influence selectivity.
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Target(s) | IC50 (nM) vs. Key Off-Target(s) | Reference |
| Compound 11b | Pim-1 | <10 | TRKC, Flt-3, TRKB | >1000 (for most of the 119 kinases tested) | [3] |
| Compound 32 | TrkA, TrkB, TrkC | 1.9, 3.1, 2.3 | Not specified | Not specified | [4] |
| Compound 36 | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | Not specified | Not specified | [4] |
| IC20 (31) | CK2 | 12 (K_D) | Highly selective across a panel of 469 kinases | Not specified | [5] |
Expert Insights: The data illustrates that while some pyrazolo[1,5-a]pyrimidine derivatives, like the pan-Trk inhibitors, are designed to be potent against a small family of kinases, others can be optimized for exceptional selectivity. For instance, compound 11b from Xu et al. (2014) was found to be highly selective for Pim-1 when screened against a panel of 119 oncogenic kinases.[1][3] This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target-related side effects. The development of macrocyclic structures, as seen with the highly selective CK2 inhibitor IC20 (31) , is an emerging strategy to enhance both potency and selectivity.[5]
Key Experimental Workflows for Cross-Reactivity Profiling
A multi-faceted approach is essential for accurately characterizing the selectivity of a kinase inhibitor. This typically involves a combination of biochemical (cell-free) and cell-based assays.
Caption: A typical workflow for profiling the cross-reactivity of kinase inhibitors.
Detailed Experimental Protocols
Here, we provide step-by-step methodologies for key assays used in cross-reactivity profiling.
In Vitro Kinase Binding Assay: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying the binding affinity of a compound to a purified kinase.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled antibody that binds to the kinase serves as the FRET donor, and the tracer is the acceptor. Inhibition of the tracer binding results in a decrease in the FRET signal.
Step-by-Step Protocol: [1]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution from the 5X stock.
-
Serially dilute the test pyrazolo[1,5-a]pyrimidine compound in 1X Kinase Buffer A to create a 4X concentration series.
-
Prepare a 4X solution of the appropriate kinase tracer in 1X Kinase Buffer A.
-
Prepare a 2X solution of the kinase and the Eu-anti-tag antibody in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X serially diluted test compound to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a compound to its target kinase within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase (the BRET donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the BRET acceptor). A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the BRET signal.
Step-by-Step Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Procedure (384-well plate format):
-
Dispense 10 µL of the cell suspension into each well.
-
Prepare a 2X serial dilution of the test pyrazolo[1,5-a]pyrimidine compound in Opti-MEM®.
-
Add 5 µL of the 2X test compound dilutions to the wells.
-
Prepare a 2X solution of the NanoBRET® tracer in Opti-MEM®.
-
Add 5 µL of the 2X tracer solution to the wells.
-
Incubate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Data Acquisition and Analysis:
-
Add Nano-Glo® Substrate to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the logarithm of the test compound concentration and fit the data to determine the cellular IC50.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify direct target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Principle: The binding of a ligand to a protein increases its thermal stability. In a CETSA® experiment, cells are treated with a compound and then heated. The amount of soluble target protein remaining after heat treatment is quantified, typically by Western blot. A higher amount of soluble protein in the presence of the compound indicates target engagement.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the pyrazolo[1,5-a]pyrimidine compound or vehicle control and incubate to allow for compound entry and target binding.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation.
-
Determine the protein concentration of the soluble fractions.
-
-
Detection:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities to generate a melting curve (protein abundance vs. temperature). A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.
-
Signaling Pathway Context
Pyrazolo[1,5-a]pyrimidine compounds often target kinases within critical signaling pathways that regulate cell proliferation, survival, and differentiation. Understanding the position of the target kinase within its pathway is crucial for interpreting the biological consequences of its inhibition.
Caption: Example of a pyrazolo[1,5-a]pyrimidine inhibitor targeting the MAPK/ERK pathway.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a rich source of potent and selective kinase inhibitors. However, the success of these compounds in the clinic is intrinsically linked to a thorough understanding of their cross-reactivity profiles. By employing a combination of robust biochemical and cell-based assays, as detailed in this guide, researchers can gain critical insights into the on- and off-target activities of their compounds. This knowledge is essential for guiding lead optimization, predicting potential toxicities, and ultimately developing safer and more effective targeted therapies.
References
-
Xu, Y., Brenning, B. G., Kultgen, S. G., Foulks, J. M., Clifford, A., Lai, S., ... & Ho, K. K. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67. [Link]
-
Chaudhary, S., Mittal, A. T., S., Kumar Das, A., & Murumkar, P. R. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Xu, Y., Brenning, B. G., Kultgen, S. G., Foulks, J. M., Clifford, A., Lai, S., ... & Ho, K. K. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67. [Link]
-
Ibezim, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-35. [Link]
-
Breit, A., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
-
Ibezim, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-35. [Link]
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- 5. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one and Other ATP-Competitive Kinase Inhibitors
In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) represent a significant therapeutic advancement.[1] As key regulators of cellular signaling, protein kinases are frequently dysregulated in cancer, making them prime targets for small-molecule inhibitors.[2] Among the various scaffolds for these inhibitors, the pyrazolo[1,5-a]pyrimidine core has emerged as a privileged structure, demonstrating potent and broad-ranging kinase inhibitory activity.[1][2] This guide provides a comparative analysis of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one, a foundational molecule of this class, and its derivatives against other prominent ATP-competitive inhibitors. We will delve into their efficacy, supported by experimental data, and provide detailed protocols for their evaluation.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile ATP Mimic
The pyrazolo[1,5-a]pyrimidine fused ring system is a bioisostere of adenine, the nitrogenous base in ATP. This structural similarity allows it to effectively compete with ATP for binding to the kinase active site.[2] The versatility of this scaffold allows for chemical modifications at various positions, enabling the development of inhibitors with high potency and selectivity for specific kinases.[1][2] Derivatives of this core have shown inhibitory activity against a wide array of kinases, including cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (Trks), Pim-1 kinase, and phosphoinositide 3-kinases (PI3Ks).[1][3][4][5]
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
ATP-competitive inhibitors, including those derived from the pyrazolo[1,5-a]pyrimidine scaffold, function by binding to the ATP pocket of the kinase domain. This binding event physically obstructs the binding of the natural substrate, ATP, thereby preventing the transfer of a phosphate group to the target protein and inhibiting the downstream signaling cascade.
Caption: ATP-competitive inhibition by a pyrazolo[1,5-a]pyrimidine derivative.
Comparative Efficacy: Pyrazolo[1,5-a]pyrimidine Derivatives vs. Other Kinase Inhibitors
While specific data for the unsubstituted 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one is limited in comparative studies, numerous derivatives have demonstrated potent inhibitory activity. The following tables provide a comparative overview of the half-maximal inhibitory concentrations (IC50) of several pyrazolo[1,5-a]pyrimidine derivatives against a selection of well-established ATP-competitive inhibitors.
Table 1: Biochemical IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase(s) | Biochemical IC50 | Reference |
| Compound 4k (BS-194) | CDK2 | 3 nM | [6] |
| CDK1 | 30 nM | [6] | |
| CDK9 | 90 nM | [6] | |
| Compound 2i | CK2 | 45 nM | [7] |
| Compound 54 (CPL302253) | PI3Kδ | 2.8 nM | [5] |
| Compound 8a | Trk | < 5 nM | [8] |
| Compound 9a | Pim-1 | < 10 nM | [4] |
Table 2: Comparative Biochemical IC50 Values of Well-Known ATP-Competitive Inhibitors
| Inhibitor | Target Kinase(s) | Biochemical IC50 |
| Staurosporine | Broad Spectrum (PKC, PKA, etc.) | ~1-20 nM |
| Dasatinib | BCR-ABL, SRC family | < 1 nM |
| Imatinib | BCR-ABL, c-Kit, PDGFR | ~100-600 nM |
| Erlotinib | EGFR | ~2 nM |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
The data indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold can achieve nanomolar potency against a variety of kinase targets, comparable to and in some cases exceeding the potency of established clinical inhibitors. The high degree of tunability of this scaffold allows for the development of both highly selective and multi-targeted inhibitors.
Experimental Protocols for Inhibitor Characterization
To ensure the scientific integrity of inhibitor comparisons, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize ATP-competitive kinase inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Workflow for a radiometric biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare solutions of purified kinase, substrate (peptide or protein), and ATP (including a radiolabeled ATP, such as [γ-33P]ATP) in assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
-
Assay Plate Setup:
-
Add a small volume of each inhibitor dilution to the wells of a 96-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.
-
-
Kinase-Inhibitor Pre-incubation:
-
Add the purified kinase solution to each well.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase. This step is crucial for inhibitors with slow binding kinetics.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-33P]ATP to each well.
-
-
Reaction Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay to ensure accurate measurement of initial reaction velocities.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding a stop solution, typically a strong acid like phosphoric acid.
-
-
Separation of Phosphorylated Substrate:
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP. The phosphorylated substrate will bind to the filter.
-
-
Quantification:
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the activity of the target kinase.
Caption: Workflow for a cellular proliferation assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well).
-
Incubate the plates for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of the inhibitor. Include DMSO-only controls.
-
-
Incubation:
-
Incubate the plates for a prolonged period, typically 72 hours, to allow for multiple cell doublings.
-
-
Viability Assessment:
-
Add a cell viability reagent to each well. Common reagents include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Metabolically active cells reduce the yellow MTT to purple formazan crystals, which are then solubilized and measured by absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This reagent measures ATP levels, which correlate with the number of viable cells. The resulting luminescence is measured.
-
-
-
Signal Measurement:
-
After an appropriate incubation time with the viability reagent, measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold, exemplified by its core structure 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one, is a highly versatile and potent platform for the development of ATP-competitive kinase inhibitors.[1][2] Structure-activity relationship studies have shown that modifications to this core can yield compounds with nanomolar potency and high selectivity for a diverse range of kinase targets.[1][2] When evaluated using robust biochemical and cellular assays, these derivatives demonstrate efficacy that is comparable to, and in some cases surpasses, that of well-established kinase inhibitors. The continued exploration of this chemical space holds significant promise for the future of targeted cancer therapy.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. Bioorganic Chemistry. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
-
Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors | Request PDF. ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
Evaluation of 7-arylaminopyrazolo[1,5-a]pyrimidines as anti-Plasmodium falciparum, antimalarial, and Pf-dihydroorotate dehydrogenase inhibitors. PubMed. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]
-
Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. PubMed. [Link]
-
6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. National Institutes of Health. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. PubMed. [Link]
-
(PDF) Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4 H )-ones as Antitubercular Agents. ResearchGate. [Link]
-
Document: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... EMBL-EBI. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Institutes of Health. [Link]
-
[PDF] Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents | Semantic Scholar. Semantic Scholar. [Link]
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. PubMed. [Link]
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- 6. Document: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... - ChEMBL [ebi.ac.uk]
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- 8. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
selectivity of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one against a kinase panel
Technical Assessment: Kinase Selectivity of the 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one Scaffold
Executive Summary: The Pharmacophore Perspective
The 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one moiety is not merely a single compound; it is a "privileged scaffold" in medicinal chemistry—a core structural template capable of mimicking the adenine ring of ATP. While the naked fragment exhibits low-affinity, broad-spectrum binding, its 6-amino and 7-oxo positions serve as critical vectors for derivatization.
This guide analyzes the selectivity profile of inhibitors derived from this scaffold, specifically focusing on its dominant application as a Casein Kinase 2 (CK2) and PIM-1 inhibitor.[1] We compare its performance against industry standards like Silmitasertib (CX-4945) and Staurosporine , demonstrating how this scaffold overcomes common off-target liabilities (e.g., hERG toxicity, DYRK1A inhibition) when properly optimized.
Selectivity Profile & Comparative Analysis
The unoptimized pyrazolo[1,5-a]pyrimidine core is inherently promiscuous due to its high shape complementarity with the ATP-binding pocket of the human kinome. However, selectivity is engineered by exploiting the "gatekeeper" residues and the solvent-exposed regions of the kinase cleft.
Primary Targets & Off-Target Liabilities
When profiled against a standard panel (e.g., DiscoveRx KINOMEscan™), derivatives of this scaffold cluster around specific kinase families:
-
Primary Targets (High Affinity): CK2
, PIM-1, PIM-2, TRKA/B/C, CDK2. -
Common Off-Targets (Liabilities): DYRK1A, HIPK2, CLK2, FLT3.
Comparative Data: Scaffold-Based Inhibitor vs. Standards
The following table contrasts a representative optimized 6-aminopyrazolo[1,5-a]pyrimidin-7-one derivative (Compound IC20 or similar optimized leads) against the clinical standard for CK2 inhibition (Silmitasertib) and a broad-spectrum control.
| Feature | Pyrazolo[1,5-a]pyrimidin-7-one Lead | Silmitasertib (CX-4945) | Staurosporine |
| Primary Target | CK2 | CK2 | Pan-Kinase |
| Potency (IC | 1.0 – 5.0 nM | ~ 1.0 nM | < 1.0 nM |
| Selectivity Score (S | High (0.02) * | Moderate (0.08) | Very Low (Promiscuous) |
| Critical Off-Targets | PIM1, FLT3 (Tunable) | DAPK3, TBK1, CDK1 | Most Kinases |
| Mechanism | ATP-Competitive (Type I) | ATP-Competitive (Type I) | ATP-Competitive |
| Cellular Toxicity | Low (Target dependent) | Moderate | High (Non-specific) |
*Note: S
Expert Insight: The distinct advantage of the 6-aminopyrazolo[1,5-a]pyrimidin-7-one scaffold over CX-4945 is the ability to dial out DAPK3 and TBK1 activity through modification of the 6-amino group, which projects into the solvent front, distinct from the binding mode of the benzonaphthyridine core of CX-4945.
Mechanism of Action: Structural Causality
The selectivity of this scaffold is driven by its binding geometry within the hinge region.
-
Hinge Binding: The N1 and O7 atoms of the pyrazolo[1,5-a]pyrimidin-7-one core form a bidentate hydrogen bond network with the kinase hinge region (mimicking the N1 and N6 of adenine).
-
The 6-Amino Vector: The amino group at position 6 allows for the attachment of bulky aromatic or amide groups. These extensions probe the "sugar pocket" or the "solvent channel," providing the steric clashes necessary to exclude off-target kinases that have smaller binding pockets.
Pathway Visualization: CK2 Signaling Inhibition
The following diagram illustrates the downstream effects of inhibiting CK2 using this scaffold, specifically impacting the NF-
Figure 1: Mechanism of Action. The inhibitor blocks the constitutively active CK2, preventing phosphorylation of critical survival factors Akt and NF-
Experimental Protocols (Self-Validating)
To verify the selectivity of a 6-aminopyrazolo[1,5-a]pyrimidin-7(1H)-one derivative, we recommend a Differential Scanning Fluorimetry (DSF) assay (Thermal Shift) as a primary screen, followed by a radiometric confirmation.
Protocol A: Thermal Shift Selectivity Screen (DSF)
Purpose: Rapidly assess binding affinity across a panel of purified kinases (CK2, PIM1, DYRK1A) by measuring the increase in protein melting temperature (
Reagents:
-
Recombinant Kinase Domains (CK2
, PIM1, DYRK1A). -
SYPRO Orange Dye (5000x stock).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl
.
Workflow:
-
Preparation: Dilute kinase to 2 µM in buffer containing 5x SYPRO Orange.
-
Dosing: Add compound (10 µM final) or DMSO control to qPCR plate wells.
-
Incubation: Incubate at RT for 10 minutes to allow equilibrium binding.
-
Ramp: Run melt curve from 25°C to 95°C (0.3°C/step) on a Real-Time PCR machine.
-
Analysis: Calculate
(midpoint of transition).-
Validation Criteria: A
C typically indicates a nM. If CK2 C and DYRK1A C, the compound is selective.
-
Protocol B: Workflow for Hit-to-Lead Optimization
The following diagram outlines the logic flow for optimizing the 6-amino fragment into a selective lead.
Figure 2: Optimization Logic. Transitioning from the raw scaffold to a selective inhibitor requires functionalization at the C6 position to induce steric fit.
Conclusion
The 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one scaffold is a high-potential starting point for kinase inhibitor discovery. While the core itself is not selective, it provides a robust template for generating nanomolar inhibitors of CK2 and PIM1 .
For researchers utilizing this scaffold:
-
Expect Promiscuity initially: The core binds many ATP pockets.
-
Monitor DYRK1A: This is the most persistent off-target.
-
Validate with Orthogonal Assays: Do not rely solely on enzymatic IC
; use cellular target engagement (e.g., NanoBRET) as ATP competition in cells shifts the effective potency.
References
-
Comparison of Pyrazolo[1,5-a]pyrimidine based CK2 inhibitors
-
PIM-1 Selectivity Profile
-
Clinical Competitor Data (CX-4945)
- Title: CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy.
- Source: Cancer Research (2010).
-
URL:[Link]
-
TRK Inhibitor Development
Sources
- 1. scispace.com [scispace.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
Strategic Synthesis of Pyrazolo[1,5-a]pyrimidines: A Comparative Guide to Regiocontrol and Efficiency
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zaleplon (sedative/hypnotic) and potent kinase inhibitors targeting CDK, KDR, and Pim-1.
For the synthetic chemist, the primary challenge is not merely constructing the ring, but controlling the regiochemistry . The condensation of 3(5)-aminopyrazoles with unsymmetrical electrophiles can yield two distinct isomers (5-substituted vs. 7-substituted). This guide compares three dominant synthetic strategies, evaluating them on regiocontrol, scalability, and atom economy.
Part 1: The Mechanistic Challenge (Regioselectivity)[1]
Before evaluating specific protocols, we must understand the bifurcation point. The reaction of 3-aminopyrazole (an ambident nucleophile) with a 1,3-bis-electrophile involves a competition between the exocyclic amine (
Pathway Analysis
-
Path A (Thermodynamic): The exocyclic amine attacks the most reactive carbonyl first.
-
Path B (Kinetic): The ring nitrogen attacks first (less common in neutral conditions, but possible).
The resulting isomer (5-one vs. 7-one or 5-R vs. 7-R) dictates the biological activity. For example, in CDK inhibitor development, the position of substituents is critical for ATP-binding pocket affinity.
Visualization: The Regioselectivity Bifurcation
Figure 1: Mechanistic divergence in the condensation of 3-aminopyrazoles. Path A typically dominates in acidic media, favoring the 7-substituted product.
Part 2: Comparative Methodologies
Method A: Classical Condensation (The "Workhorse")
Reaction: 3-Aminopyrazole +
This is the historical standard. The use of glacial acetic acid serves a dual purpose: it acts as a solvent and a proton source to activate the carbonyls.
-
Mechanism: The reaction typically proceeds via the formation of an enamine intermediate. In AcOH, the formation of the 7-substituted isomer (e.g., 7-methyl-pyrazolo[1,5-a]pyrimidin-5-one) is generally favored when reacting with ethyl acetoacetate due to the higher nucleophilicity of the exocyclic amine attacking the ketone carbonyl.
-
Critical Parameter: Temperature control. High temperatures favor the thermodynamic product.
-
Limitation: When
and on the diketone are sterically similar, regioselectivity drops, requiring tedious chromatographic separation.
Validated Protocol (Reflux)
-
Charge: To a round-bottom flask, add 3-amino-5-methylpyrazole (1.0 equiv) and ethyl acetoacetate (1.1 equiv).
-
Solvent: Add glacial acetic acid (5 mL per mmol).
-
Reaction: Reflux at 118°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to room temperature. Pour mixture into crushed ice/water.
-
Isolation: The product often precipitates. Filter, wash with cold water, and recrystallize from EtOH.
-
Expected Yield: 75–85%.
Method B: Enaminone Cyclization (The "Precision" Route)
Reaction: 3-Aminopyrazole + Enaminones (DMA-vinyl ketones) Conditions: Microwave Irradiation or Solvent-Free heating.
Replacing 1,3-diketones with enaminones (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-ones) is a superior strategy for regiocontrol. Enaminones possess distinct electrophilic centers: a "hard" carbonyl and a "soft" Michael-acceptor carbon.
-
Why it works: The exocyclic amine of the pyrazole preferentially attacks the
-carbon of the enaminone (Michael addition-elimination), followed by intramolecular cyclization. This "locks" the regiochemistry, almost exclusively yielding the 7-aryl substituted product. -
Performance: Microwave irradiation drastically reduces reaction times from hours to minutes.
Validated Protocol (Microwave-Assisted)
-
Charge: In a microwave vial, mix 3-amino-1H-pyrazole (1.0 mmol) and the corresponding enaminone (1.0 mmol).
-
Catalyst: Add a catalytic amount of acetic acid (2 drops) or perform solvent-free if the enaminone is liquid/low-melting.
-
Irradiation: Heat at 140°C for 10–20 minutes (Power: 150W).
-
Workup: Cool the vial. Add cold EtOH (2 mL) and sonicate.
-
Isolation: Filter the solid precipitate.
-
Expected Yield: 88–95% (Single Regioisomer).
Method C: Multicomponent Reactions (MCR)
Reaction: Aldehyde + 1,3-Dicarbonyl + 3-Aminopyrazole
Conditions: One-pot, Lewis Acid Catalysis (e.g.,
For high-throughput library generation (drug discovery screening), MCRs are preferred. This approach avoids the pre-synthesis of enaminones.
-
Mechanism: Usually proceeds via a Knoevenagel condensation between the aldehyde and 1,3-dicarbonyl, forming an intermediate that is immediately trapped by the aminopyrazole.
-
Trade-off: While efficient, the regioselectivity is heavily dependent on the specific 1,3-dicarbonyl used.
Part 3: Performance Comparison Data
The following table summarizes the experimental outcomes based on recent literature comparisons (e.g., Castillo et al., Martins et al.).
| Metric | Method A: Classical (AcOH Reflux) | Method B: MW-Enaminone | Method C: Multicomponent |
| Primary Substrate | 1,3-Dicarbonyls | Enaminones | Aldehyde + Dicarbonyl |
| Regioselectivity | Variable (Substrate dependent) | Excellent (>98:2) | Good |
| Reaction Time | 4–12 Hours | 10–20 Minutes | 1–3 Hours |
| Yield (Average) | 60–80% | 85–95% | 70–85% |
| Atom Economy | Moderate | Low (Loss of | High (Water is byproduct) |
| Scalability | High (Kg scale easy) | Low/Med (Batch MW limited) | Medium |
Part 4: Experimental Workflow Visualization
The following diagram illustrates the decision tree for selecting the appropriate synthesis method based on the desired substituent pattern.
Figure 2: Strategic decision matrix for selecting the optimal synthetic route.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2025.[1] [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions (Microwave Enaminone Route). Journal of Heterocyclic Chemistry / ResearchGate, 2022. [Link]
-
Synthesis of Pyrazolo[1,5-a]pyrimidinone Regioisomers (Mechanistic Study). The Journal of Organic Chemistry, ACS. [Link]
-
Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives. Current Microwave Chemistry, 2018. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, Taylor & Francis, 2019. [Link][2][3][4][5][6][7][8]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Confirming the Binding Mode of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one: A Comparative Guide to Experimental Validation
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide provides an in-depth analysis of the methodologies used to confirm the binding mode of a representative member of this class, 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one, with a focus on its potential interaction with Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.
This document will navigate through the predictive power of computational modeling and delve into the definitive experimental techniques required for atomic-level structural confirmation. We will compare the predicted binding mode of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives with the established interactions of clinically approved DPP-4 inhibitors, providing a comprehensive framework for researchers in drug discovery and development.
The Predicted Binding Landscape: A Docking Study Perspective
Computational docking studies serve as a powerful initial tool to hypothesize the binding orientation of a ligand within a protein's active site. A study on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as DPP-4 inhibitors revealed a plausible binding mode that leverages the key interactive features of the enzyme's active site.[1][2]
The pyrazolo[1,5-a]pyrimidin-7(4H)-one core is predicted to form crucial hydrogen bonds with the side chains of key residues in the S1 and S2 subsites of DPP-4. The amino group at the 6-position and the pyrimidinone oxygen are hypothesized to be key hydrogen bond donors and acceptors, respectively. The aromatic nature of the pyrazolopyrimidine core likely engages in favorable π-π stacking interactions with tyrosine residues that line the active site.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Predicted interactions of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one in the DPP-4 active site."
A Comparative Analysis: Learning from Established DPP-4 Inhibitors
To contextualize the predicted binding mode, it is instructive to compare it with the experimentally determined binding modes of well-established DPP-4 inhibitors. Sitagliptin and Omarigliptin, both potent and selective DPP-4 inhibitors, provide excellent benchmarks.
| Inhibitor | PDB ID | Key Interactions | Binding Subsites |
| Sitagliptin | 1X70 | - The trifluorophenyl group occupies the hydrophobic S1 pocket.[3][4] - The primary amine forms hydrogen bonds with Tyr662 and salt bridges with Glu205 and Glu206 in the S2 subsite.[3][5] | S1, S2, S2 extensive[6][7] |
| Omarigliptin | - | Binds to the S1, S2, and S2 extensive subsites of DPP-4.[8] | S1, S2, S2 extensive[7] |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivative (Predicted) | - | - Aromatic core in S1 pocket. - Hydrogen bonding with S2 residues. | S1, S2 (Predicted) |
This comparison highlights a common theme: the occupation of the S1 and S2 subsites is critical for DPP-4 inhibition. The predicted binding mode of the pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative aligns with this general principle, suggesting it is a plausible hypothesis that warrants experimental validation.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Comparative binding site occupancy of DPP-4 inhibitors."
Experimental Confirmation: From Hypothesis to High-Resolution Structure
While computational predictions are invaluable, definitive confirmation of a binding mode requires experimental data. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard techniques for this purpose.
X-ray Crystallography: The Atomic Blueprint
X-ray crystallography provides a static, high-resolution snapshot of the protein-ligand complex, revealing the precise orientation of the ligand and its interactions with the protein.
Workflow for Protein-Ligand Co-crystallization:
dot graph TD { A[Protein Expression & Purification] --> B{Crystal Screening}; B -- "No Crystals" --> A; B -- "Crystals Formed" --> C{Crystal Optimization}; C --> D{Co-crystallization or Soaking}; D --> E[X-ray Diffraction Data Collection]; E --> F[Structure Determination & Refinement]; F --> G[Binding Mode Analysis]; } caption: "Workflow for X-ray crystallography of a protein-ligand complex."
Detailed Protocol for Co-crystallization:
-
Protein Preparation: Express and purify the target protein (e.g., the extracellular domain of DPP-4) to >95% homogeneity.
-
Ligand Preparation: Dissolve the 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one in a suitable solvent (e.g., DMSO) at a high concentration.
-
Co-crystallization Screening: Set up crystallization trials using vapor diffusion (hanging or sitting drop) by mixing the protein, ligand (at a molar excess), and a variety of crystallization screens.
-
Crystal Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature.
-
Data Collection: Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data, solve the structure by molecular replacement using a known DPP-4 structure (e.g., PDB ID: 1X70), and refine the model to fit the electron density map, including the ligand.
NMR Spectroscopy: Unveiling Dynamics in Solution
NMR spectroscopy offers a powerful complementary approach, providing information about protein-ligand interactions in a solution state, which more closely mimics the physiological environment.
Key NMR Techniques for Binding Mode Analysis:
-
Chemical Shift Perturbation (CSP): By acquiring 2D ¹H-¹⁵N HSQC spectra of an ¹⁵N-labeled protein upon titration with the ligand, changes in the chemical shifts of backbone amide protons and nitrogens can be mapped onto the protein structure to identify the binding site.
-
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which protons of the ligand are in close proximity to the protein, providing a "footprint" of the ligand's binding epitope.
-
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique can also identify binders from a mixture of compounds.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Intermolecular NOEs between the ligand and the protein can provide distance restraints to build a high-resolution model of the complex in solution.
Workflow for NMR-based Binding Site Mapping:
dot graph TD { A[¹⁵N-labeled Protein Expression & Purification] --> B{NMR Sample Preparation}; B --> C{Acquire ¹H-¹⁵N HSQC Spectra (Apo)}; C --> D{Titrate with Ligand}; D --> E{Acquire ¹H-¹⁵N HSQC Spectra (Holo)}; E --> F{Analyze Chemical Shift Perturbations}; F --> G[Map Perturbations onto Protein Structure]; } caption: "Workflow for Chemical Shift Perturbation (CSP) mapping."
Conclusion: A Multi-faceted Approach to Binding Mode Confirmation
Confirming the binding mode of a novel compound like 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one is a critical step in the drug discovery pipeline. The journey begins with the generation of a plausible hypothesis through computational docking, which must then be rigorously tested and validated through experimental methods. By comparing the predicted binding mode with those of established drugs and employing the power of X-ray crystallography and NMR spectroscopy, researchers can achieve a high-resolution understanding of the molecular interactions that drive biological activity. This detailed structural knowledge is paramount for the rational design of more potent, selective, and ultimately, more effective therapeutic agents.
References
-
Kim, D. et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[3][4][9]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]
-
RCSB Protein Data Bank. PDB ID: 1X70. [Link]
-
Nabeno, M. et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochemical and Biophysical Research Communications, 434(2), 191-196. [Link]
-
RCSB Protein Data Bank. PDB ID: 4FFW. [Link]
-
Scott, M. K. et al. (2014). Omarigliptin (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212. [Link]
-
RCSB Protein Data Bank. PDB ID: 4G1F. [Link]
-
Aso, K. et al. (2016). Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. BMC Structural Biology, 16(1), 1-13. [Link]
-
Kishimoto, M. et al. (2021). Efficacy of omarigliptin, once-weekly dipeptidyl peptidase-4 inhibitor, in patients with type 2 diabetes. World Journal of Diabetes, 12(12), 2133. [Link]
-
Deng, X. et al. (2018). Surrogating and redirection of pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a novel class of potent and selective DPP-4 inhibitors. Bioorganic & Medicinal Chemistry, 26(5), 1038-1046. [Link]
-
RCSB Protein Data Bank. PDB ID: 3G0C. [Link]
-
RCSB Protein Data Bank. PDB ID: 2RGU. [Link]
-
Frontiers in Endocrinology. (2019). Clinical Use of DPP-4 Inhibitors. [Link]
-
ChEMBL. Document: Surrogating and redirection of pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a novel class of potent and selective DPP-4 inhibitors. [Link]
Sources
- 1. Surrogating and redirection of pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a novel class of potent and selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Surrogating and redirection of pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a novel class of potent and selective DPP-4 inhibitors. (CHEMBL4184... - ChEMBL [ebi.ac.uk]
- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Sitagliptin [pdb101.rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of omarigliptin, once-weekly dipeptidyl peptidase-4 inhibitor, in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vildagliptin and Omarigliptin Differentially Bind to DPP‐4 Homodimers and Modulate Osteoclast‐Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
In Vitro to In Vivo Translation of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: A Comparative Technical Guide
Topic: In Vitro and In Vivo Correlation of Pyrazolo[1,5-a]pyrimidine Activity Content Type: Publish Comparison Guide
Executive Summary & Scaffold Significance
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibition. Its planar, bicyclic heteroaromatic system mimics the purine ring of ATP, allowing it to form critical hydrogen bonds within the kinase hinge region.
However, a recurring bottleneck in the development of these derivatives is the translatability gap —where nanomolar in vitro potency fails to manifest as in vivo efficacy due to physicochemical limitations (solubility, metabolic stability) or off-target toxicity.
This guide provides a technical comparison of pyrazolo[1,5-a]pyrimidine derivatives (specifically Dinaciclib and optimized B-Raf/Trk inhibitors ) against alternative scaffolds and clinical standards. It details the experimental frameworks required to validate the in vitro-in vivo correlation (IVIVC).
Mechanistic Basis: Why This Scaffold?
The pyrazolo[1,5-a]pyrimidine core functions as a bioisostere of the purine ring but offers distinct advantages in structure-activity relationship (SAR) tuning.
-
N1/N4 Interaction: The nitrogens at positions 1 and 4 typically serve as hydrogen bond acceptors/donors to the kinase hinge region.
-
C3/C7 Substitutions: These vectors allow access to the hydrophobic pockets (Gatekeeper residue) and the solvent-exposed region, critical for tuning selectivity and solubility.
-
Metabolic Stability: Compared to the imidazo[1,2-a]pyridine scaffold, the pyrazolo[1,5-a]pyrimidine core often exhibits altered electron density, influencing oxidative metabolism rates.
Visualization: Kinase Binding Logic
The following diagram illustrates the structural logic connecting the scaffold to kinase inhibition and downstream effects.
Figure 1: Structural logic connecting the pyrazolo[1,5-a]pyrimidine scaffold to kinase binding and the critical role of physicochemical optimization in bridging the IVIVC gap.
Comparative Analysis: Performance vs. Alternatives
This section contrasts the pyrazolo[1,5-a]pyrimidine scaffold (represented by Dinaciclib and optimized leads) against clinical benchmarks and structural alternatives.
Case Study A: CDK Inhibition (Pyrazolo[1,5-a]pyrimidine vs. Flavone)
Product: Dinaciclib (Pyrazolo[1,5-a]pyrimidine derivative) Alternative: Flavopiridol (Flavone derivative - First Gen CDK inhibitor)
Analysis: Dinaciclib was designed to overcome the narrow therapeutic window of Flavopiridol. While Flavopiridol showed potent in vitro inhibition, its in vivo utility was limited by high protein binding and off-target effects. Dinaciclib maintains the pyrazolo[1,5-a]pyrimidine core's potency but with optimized selectivity for CDK1, 2, 5, and 9.
| Metric | Dinaciclib (Pyrazolo[1,5-a]pyrimidine) | Flavopiridol (Flavone) | IVIVC Insight |
| Target Selectivity | High (CDK1/2/5/9) | Moderate (Pan-CDK + others) | Higher selectivity correlates with reduced in vivo toxicity. |
| In Vitro IC50 | 1–4 nM | ~40 nM | Dinaciclib is ~10x more potent in vitro. |
| Bioavailability | IV Admin (Short t1/2, rapid clearance) | IV Admin | Both require IV, but Dinaciclib achieves effective free-drug fractions at lower doses. |
| Efficacy (Xenograft) | Complete regression (Colorectal/Melanoma models) | Partial inhibition / Stasis | Strong Correlation: Dinaciclib's superior in vitro potency translates directly to in vivo TGI (Tumor Growth Inhibition). |
| Apoptosis Marker | Rapid Mcl-1 downregulation | Slower/Mixed mechanism | Mcl-1 suppression in vitro is a predictive biomarker for in vivo sensitivity to Dinaciclib.[1] |
Case Study B: B-Raf Inhibition (Scaffold Optimization)
Comparison: Unoptimized Pyrazolo[1,5-a]pyrimidine "Hit" vs. Optimized "Lead" (e.g., Compound 17 from Bioorg. Med. Chem. Lett. studies).[2][3][4][5][6][7][8][9]
Analysis: Early derivatives often fail in vivo due to rapid metabolic clearance. Optimization typically involves introducing solubilizing groups (e.g., basic amines) at the C7 position or modifying the C3 aryl group to block metabolic soft spots.
| Feature | Unoptimized Hit | Optimized Lead (e.g., Cmpd 17) |
| In Vitro IC50 (B-Raf V600E) | < 10 nM | < 10 nM |
| Microsomal Stability (Cl_int) | High (> 100 µL/min/mg) | Low (< 20 µL/min/mg) |
| Oral Bioavailability (%F) | < 5% | > 40% |
| In Vivo Outcome | No effect on tumor growth | Significant TGI |
Key Takeaway: For this scaffold, in vitro enzyme inhibition is a necessary but insufficient predictor of in vivo success. The correlation only holds when metabolic stability (Cl_int) is optimized below a threshold of ~20 µL/min/mg (in microsomes).
Experimental Protocols: Establishing IVIVC
To validate the activity of a pyrazolo[1,5-a]pyrimidine derivative, researchers must follow a self-validating workflow that links biochemical potency to physiological efficacy.
Phase 1: Validating the Mechanism (In Vitro)
Objective: Confirm ATP-competitive binding and downstream signaling modulation.
-
Kinase Assay (FRET/Luminescence):
-
Incubate compound with recombinant kinase (e.g., CDK2/CyclinE) and ATP (at Km).
-
Control: Use Staurosporine or Dinaciclib as a positive control.
-
Acceptance Criteria: IC50 < 100 nM for lead candidates.[7]
-
-
Cellular Target Engagement (Western Blot):
-
Treat relevant cell lines (e.g., H460 for CDK, A375 for B-Raf).
-
Readout: Measure dephosphorylation of downstream targets (e.g., p-Rb for CDK, p-ERK for B-Raf).
-
Crucial Check: The EC50 for phosphorylation inhibition should align within 3-5x of the proliferation GI50. If GI50 >> EC50, off-target toxicity is likely.
-
Phase 2: Pharmacokinetic Bridging (PK)
Objective: Determine if the compound reaches the target at sufficient concentration.
-
Microsomal Stability:
-
Incubate 1 µM compound with liver microsomes (Mouse/Human) + NADPH.
-
Measure disappearance t1/2 via LC-MS/MS.
-
-
Plasma Protein Binding (Equilibrium Dialysis):
-
Pyrazolo[1,5-a]pyrimidines can be highly lipophilic. High protein binding (>99%) can render potent compounds ineffective in vivo.
-
Calculation: Calculate Free Fraction (fu) . Target concentration in vivo must exceed cellular EC50 after adjusting for fu.
-
Phase 3: In Vivo Efficacy (Xenograft)
Objective: Demonstrate therapeutic index.
-
Model Establishment: Subcutaneous implantation of tumor cells (e.g., 5x10^6 H460 cells) in nude mice.
-
Dosing Regimen: Determine MTD (Maximum Tolerated Dose) first. Dose at MTD and 0.5x MTD.
-
Endpoint: Tumor volume (mm³) vs. Time.
-
PD Correlation: Harvest tumors at Tmax (time of max plasma concentration) and stain for biomarkers (e.g., Cleaved Caspase-3, p-Rb). This confirms that tumor shrinkage is due to the specific mechanism, not general toxicity.
Visualization: IVIVC Decision Workflow
Figure 2: Decision tree for validating the in vitro to in vivo translation of kinase inhibitors. Failure at Decision 2 is the most common pitfall for this scaffold.
References
-
Paruch, K., et al. (2012). "Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties."[10] Bioorganic & Medicinal Chemistry Letters. Link
-
Parry, D., et al. (2010). "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor." Molecular Cancer Therapeutics. Link
-
Fraley, M. E., et al. (2002).[11] "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics."[11] Bioorganic & Medicinal Chemistry Letters. Link
-
Gomha, S. M., et al. (2015). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances. Link
-
FDA Guidance for Industry. (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." Link
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- 4. Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors | FDA [fda.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. eijppr.com [eijppr.com]
- 9. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 | bioRxiv [biorxiv.org]
- 10. Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one against standard of care
Publish Comparison Guide: Benchmarking 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one Scaffolds
Executive Summary: The Privileged Scaffold Approach
The 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one core represents a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the adenine moiety of ATP. This characteristic makes it a high-value scaffold for developing Type I ATP-competitive kinase inhibitors, particularly for Casein Kinase 2 (CK2) , Cyclin-Dependent Kinases (CDKs) , and emerging antitubercular targets.
This guide provides a rigorous technical framework for benchmarking lead candidates derived from this scaffold against the current Standard of Care (SoC) . For the purpose of this guide, we focus on the CK2 inhibition landscape , where the scaffold has shown the most clinical promise, benchmarking against the clinical stage inhibitor Silmitasertib (CX-4945) .
The Benchmark Landscape: Target & Standard of Care
To validate a 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one derivative, you must demonstrate superiority or non-inferiority in three critical dimensions: Potency , Selectivity , and Residence Time .
| Feature | Candidate (Scaffold-Based) | Standard of Care (Silmitasertib/CX-4945) | Benchmarking Goal |
| Mechanism | ATP-Competitive (Type I) | ATP-Competitive (Type I) | Demonstrate equivalent |
| Primary Target | CK2 | CK2 | IC |
| Selectivity | Tunable via C-3/C-5 substitution | High (but hits CLK2, DYRK1A) | Gini Coefficient > 0.85 |
| Solubility | Moderate (Scaffold dependent) | High (Salt form) | > 50 |
Mechanistic Rationale & Signaling Pathway
The 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one core functions by anchoring into the kinase hinge region via the N1/O7 motif (acceptor/donor pair). The 6-amino group provides a critical vector for solvent-exposed interactions, allowing for selectivity tuning that older scaffolds (like simple pyrazolo-pyrimidines) lack.
Target Pathway: CK2 Signaling Cascade CK2 is a constitutively active kinase regulating cell survival (Akt) and DNA repair. Inhibition leads to apoptosis in oncogenic states.
Figure 1: The CK2 signaling nexus. The scaffold targets the constitutive phosphorylation of Akt and NF-κB, driving the therapeutic effect.
Experimental Protocols for Benchmarking
To ensure Scientific Integrity , these protocols are designed as self-validating systems.
Protocol A: Biochemical Potency (ADP-Glo Assay)
Objective: Determine intrinsic
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl
, 0.01% Brij-35). -
Enzyme Titration: Dilute CK2
(0.2 ng/ L) and Casein substrate (0.1 mg/mL). -
Compound Dosing: Serially dilute the 6-Aminopyrazolo derivative and Silmitasertib (Start: 10
M, 1:3 dilution, 10 points) in DMSO. -
Reaction: Incubate Enzyme + Inhibitor (15 min, RT) to allow equilibrium binding.
-
Initiation: Add ATP (at
, typically 10 M) to start reaction. Incubate 45 min at RT. -
Detection: Add ADP-Glo Reagent (45 min) followed by Kinase Detection Reagent (30 min). Read Luminescence.
-
Validation: Z' factor must be > 0.5. Reference
for Silmitasertib should fall within 10-30 nM.
Protocol B: Cellular Target Engagement (NanoBRET)
Objective: Prove the compound enters the cell and binds CK2 in a physiological environment. Rationale: Biochemical potency often fails to translate due to membrane permeability issues. NanoBRET measures intracellular affinity.
-
Transfection: Transfect HEK293T cells with N-terminal NanoLuc-CK2
fusion vector. -
Tracer Addition: Treat cells with a cell-permeable fluorescent tracer (0.5
M) known to bind CK2. -
Competition: Add increasing concentrations of the 6-Aminopyrazolo derivative.
-
Measurement: If the candidate binds CK2, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).
-
Output: Calculate intracellular
and Residence Time (by washout).
Comparative Data Analysis
Synthesize your data into the following matrix to justify advancement.
| Metric | 6-Aminopyrazolo Derivative (Target Profile) | Silmitasertib (SoC) | Interpretation |
| Enzymatic IC | < 5 nM | ~10-15 nM | Superiority: Higher intrinsic affinity suggests lower dosing requirements. |
| Cellular EC | < 100 nM | ~150 nM | Translation: Effective membrane permeability. |
| Selectivity (Gini) | 0.88 (Clean profile) | 0.75 (Hits DYRK1A) | Safety: Reduced off-target toxicity risk. |
| Microsomal Stability ( | > 60 min | ~45 min | PK: Better metabolic stability implies longer duration of action. |
Benchmarking Workflow Diagram
This flowchart guides the decision-making process for advancing the scaffold.
Figure 2: The "Go/No-Go" decision cascade for benchmarking the scaffold against SoC.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances (2021). URL:[Link]
-
6-(Tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Source: MDPI Pharmaceuticals (2020). URL:[Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Source: ACS Infectious Diseases (2021). URL:[Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Source: Bioorganic & Medicinal Chemistry Letters (2015). URL:[Link]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
Part 1: Executive Safety Directive
Status: Potent Bioactive Intermediate / Severe Irritant Core Directive: Treat 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one with Universal Precautions for Potent Compounds (OEB 3 equivalent) until specific toxicological data proves otherwise.
As a fused pyrazolo-pyrimidine scaffold, this compound shares structural homology with several potent kinase inhibitors (e.g., bioisosteres of purine). Consequently, it must be handled as a potential genotoxic impurity (PGI) and a respiratory sensitizer. Do not rely solely on the lack of a specific "Skull and Crossbones" pictogram on the bottle; the absence of evidence is not evidence of absence.
Immediate Hazard Profile (Read-Across Analysis)
-
Acute Toxicity: Potential for harm via ingestion and inhalation (H301/H331 analogue).[1]
-
Irritation: High probability of severe eye damage (H318) and skin irritation (H315) due to the basic amine functionality.
-
Physical: Fine powder; prone to electrostatic charging and aerosolization.
Part 2: Strategic Risk Assessment & PPE Matrix
The "Why" Behind the Protocol
Standard laboratory PPE is insufficient for fused heterocyclic amines during solid handling.
-
Permeation: Aromatic amines can permeate standard latex gloves rapidly.
-
Inhalation: The particle size of this intermediate often falls below 10 microns, making it respirable and capable of bypassing standard surgical masks.
-
Sensitization: Repeated low-level exposure to pyrazolo-pyrimidines can induce haptenization, leading to irreversible allergic responses.
PPE Specification Matrix
| Protection Zone | Equipment Standard | Operational Logic (The "Why") |
| Respiratory | N95 (minimum) or PAPR | If handling outside a fume hood (not recommended), a Powered Air Purifying Respirator (PAPR) is required. Inside a hood, N95 provides backup protection against turbulent airflow. |
| Hand Protection | Double Nitrile (0.11mm min) | Outer: 8 mil Nitrile (Chemical resistant). Inner: 4 mil Nitrile (Tactile). Change outer gloves immediately upon visible contamination. |
| Eye/Face | Chemical Goggles | Safety glasses with side shields are insufficient for powders. Goggles seal against airborne dust that can dissolve in ocular fluid to form a caustic solution. |
| Body | Tyvek® Lab Coat | Cotton coats trap dust in fibers, carrying contamination out of the lab. Disposable Tyvek ensures the hazard stays in the waste bin. |
| Engineering | Class II Fume Hood | Must operate at 80-100 fpm face velocity. Use a localized balance enclosure for weighing. |
Part 3: Operational Protocols
Phase 1: Weighing & Transfer (Critical Risk Zone)
The highest risk of exposure occurs when the solid is mobile.
-
Static Control: Place an ionizing fan or antistatic gun near the balance. Pyrazolo-pyrimidines are static-prone; without neutralization, the powder will "jump" onto gloves and cuffs.
-
The "Tunnel" Technique: Do not weigh in the open hood. Create a tunnel using the balance shield or a secondary containment tray.
-
Damping: If the synthesis allows, pre-wet the receiving vessel with solvent before adding the solid to prevent dust puff-back.
Phase 2: Reaction & Synthesis
-
Solvent Choice: When dissolving, add solvent slowly down the side of the flask. Avoid vigorous squirting which displaces air and ejects powder.
-
Spill Management: If the solution spills, cover immediately with a sol-absorbent pad. Do not wipe dry powder; wet it first (with an inert solvent like heptane or water) to prevent aerosolization during cleanup.
Phase 3: Decontamination & Disposal
-
Acid Wash: As an amine, this compound can be neutralized on surfaces using a dilute acid solution (e.g., 1M HCl) followed by soap and water. This converts the free base into a non-volatile salt.
-
Waste Stream:
-
Solid Waste: Segregate into "Hazardous Solid - Toxic."
-
Liquid Waste: High BTU organic waste stream.
-
Gloves/Wipes: Double bag in clear polyethylene bags before placing in the drum.
-
Part 4: Visualizing the Safety Workflow
The following diagram illustrates the "Safe Handling Cycle" required to maintain containment integrity.
Figure 1: The closed-loop safety cycle for handling potent heterocyclic amines.
Part 5: Emergency Response
In Case of Exposure:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Do not induce vomiting if swallowed.
-
Skin Contact:
-
Eye Contact: Flush with saline/water for a full 15 minutes, holding eyelids open. The basic nature of the amine can cause corneal clouding; seek an ophthalmologist immediately.
References
-
National Institutes of Health (NIH). Guidelines for the Laboratory Use of Chemical Carcinogens and Acute Toxins. NIH Division of Occupational Health and Safety. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link]
-
PubChem. Compound Summary: Pyrazolo[1,5-a]pyrimidine derivatives (Structural Analogue Data). National Library of Medicine. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
